H-D-Glu-OMe
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-amino-5-methoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWIYICDCVPBEW-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80710433 | |
| Record name | (4R)-4-Amino-5-methoxy-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26566-13-2 | |
| Record name | 1-Methyl hydrogen D-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26566-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-4-Amino-5-methoxy-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of D-Glutamic Acid Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of D-glutamic acid methyl esters, compounds of significant interest in biochemical research and pharmaceutical development. Due to the potential ambiguity of the common abbreviation "H-D-Glu-OMe," this document will address the distinct chemical entities of D-glutamic acid γ-methyl ester (H-D-Glu(OMe)-OH) and D-glutamic acid dimethyl ester (H-D-Glu(OMe)-OMe), often supplied as a hydrochloride salt.
Chemical Structure and Identification
The fundamental structure of these compounds is based on the D-enantiomer of glutamic acid, a non-essential amino acid. The key difference lies in the esterification of the carboxylic acid groups.
D-Glutamic acid γ-methyl ester (H-D-Glu(OMe)-OH): In this derivative, the side-chain (gamma) carboxylic acid is esterified with a methyl group, while the alpha-carboxylic acid remains a free acid.
D-Glutamic acid dimethyl ester (H-D-Glu(OMe)-OMe): This compound has both the alpha and the gamma carboxylic acids esterified with methyl groups. It is commonly available as a hydrochloride salt to improve stability and solubility.
Below is a diagram illustrating the relationship and structures of these D-glutamic acid methyl esters.
Caption: Chemical structures and relationships of D-glutamic acid and its methyl esters.
Physicochemical Properties
The physicochemical properties of these compounds are summarized in the tables below for easy comparison. These properties are crucial for their application in experimental settings and for the development of new chemical entities.
Table 1: Properties of D-Glutamic Acid γ-Methyl Ester (H-D-Glu(OMe)-OH)
| Property | Value | Reference |
| CAS Number | 6461-04-7 | [1][2] |
| Molecular Formula | C6H11NO4 | [1][2] |
| Molecular Weight | 161.16 g/mol | [1][2][3] |
| Melting Point | 175-176 °C | [1] |
| Appearance | White to off-white powder | |
| Storage Conditions | 2-8 °C | [1] |
Table 2: Properties of D-Glutamic Acid Dimethyl Ester Hydrochloride (H-D-Glu(OMe)-OMe · HCl)
| Property | Value | Reference |
| CAS Number | 27025-25-8 | [4][5][6][7][8] |
| Molecular Formula | C7H13NO4 · HCl | [4] |
| Molecular Weight | 211.6 g/mol | [4] |
| Melting Point | 91 °C, 98-105 °C | [4][6] |
| Appearance | White to off-white powder | [4] |
| Optical Rotation | [α]D20 = -26 ± 2º (c=5 in H2O) | [4][6] |
| Solubility | Soluble in Water and DMSO | [9] |
| Storage Conditions | 0-8 °C, Hygroscopic | [4][6] |
Experimental Protocols
Synthesis of Amino Acid Methyl Ester Hydrochlorides
A general and convenient method for the synthesis of amino acid methyl ester hydrochlorides involves the use of trimethylchlorosilane (TMSCl) in methanol.[10] This method is applicable for the synthesis of D-glutamic acid dimethyl ester hydrochloride from D-glutamic acid.
Materials:
-
D-Glutamic Acid
-
Methanol (anhydrous)
-
Trimethylchlorosilane (TMSCl)
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a round bottom flask containing D-glutamic acid (1 equivalent), slowly add trimethylchlorosilane (4 equivalents, as there are two carboxyl groups to be esterified).[10]
-
Add anhydrous methanol to the mixture.
-
Stir the resulting solution or suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
For D-glutamic acid, due to potential poor solubility of the substrate and product, a longer reaction time of up to 24 hours may be necessary.[10]
-
Upon completion of the reaction, concentrate the mixture using a rotary evaporator to obtain the crude D-glutamic acid dimethyl ester hydrochloride.
-
The crude product can be further purified by recrystallization.
An alternative established method utilizes thionyl chloride in methanol.[11][12]
Procedure using Thionyl Chloride:
-
Cool anhydrous methanol in an ice bath.
-
Slowly add thionyl chloride to the cold methanol with stirring.
-
Add D-glutamic acid to the mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating.
-
After the reaction is complete, the solvent is evaporated, and the product is isolated, often by precipitation with an ether such as tert-butyl methyl ether.[11][12]
The following diagram outlines the general workflow for the synthesis of D-glutamic acid dimethyl ester hydrochloride.
Caption: General experimental workflow for the synthesis of D-glutamic acid dimethyl ester hydrochloride.
Applications in Research and Development
D-glutamic acid methyl esters serve as important tools in various scientific disciplines:
-
Pharmaceutical Development: These compounds are key intermediates in the synthesis of more complex molecules, including peptides and peptidomimetics, which may have therapeutic applications, particularly in targeting neurological disorders.[4][5]
-
Biochemical Research: As derivatives of glutamic acid, they are used in studies of amino acid metabolism and neurotransmitter systems.[4] Their cell-permeant nature makes them useful for investigating the intracellular actions of glutamate.[13]
-
Peptide Synthesis: The esterification of the carboxylic acid groups serves as a protecting group strategy during peptide synthesis, preventing unwanted side reactions.[4][12]
Signaling Pathways and Biological Activity
While specific signaling pathways for this compound are not extensively detailed, its structural similarity to glutamate, the primary excitatory neurotransmitter in the central nervous system, makes it a valuable tool for studying glutamate-mediated neuro-signaling. It can act as an antagonist of glutamate receptors.[13] The dimethyl ester, being cell-permeable, is used to study the intracellular effects of glutamate in various cell types, including pancreatic β-cells where it has been shown to influence insulin secretion.[13]
The logical relationship for its use in neuroscience research is depicted below.
Caption: Logical flow for the use of H-D-Glu(OMe)-OMe in neuroscience research.
References
- 1. chemwhat.com [chemwhat.com]
- 2. peptide.com [peptide.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. innospk.com [innospk.com]
- 6. D-Glutamic acid dimethyl ester hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 7. peptide.com [peptide.com]
- 8. kilobio.com [kilobio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-Glutamic acid dimethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. pianetachimica.it [pianetachimica.it]
- 13. caymanchem.com [caymanchem.com]
H-D-Glu-OMe CAS number and molecular weight
An In-Depth Technical Guide to H-D-Glu-OMe
This technical guide provides essential information on this compound, a derivative of glutamic acid, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, and a representative experimental workflow.
Core Compound Data
This compound, also known as D-Glutamic acid α-methyl ester, is a compound frequently utilized in biochemical research and pharmaceutical applications.[1] Its key quantitative data are summarized in the table below for easy reference.
| Parameter | Value | Reference |
| CAS Number | 26566-13-2 | [1][2] |
| Molecular Weight | 161.16 g/mol | [1][2][3] |
| Molecular Formula | C₆H₁₁NO₄ | [1][2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 134-140 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
Experimental Protocols
This compound is a valuable building block in peptide synthesis.[1] Below is a detailed methodology for a standard experimental protocol involving the incorporation of this compound into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS).
Objective: To incorporate an this compound residue into a growing peptide chain on a solid support resin.
Materials:
-
Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
Kaiser Test reagents
Methodology:
-
Resin Swelling: The Fmoc-protected amino acid resin is swelled in DMF for 30 minutes.
-
Fmoc Deprotection: The swelled resin is treated with a 20% piperidine solution in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the terminal amino acid.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and by-products. A Kaiser test is performed to confirm the presence of a free primary amine.
-
Amino Acid Activation: In a separate vessel, this compound (3 equivalents) is pre-activated with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 10-15 minutes.
-
Coupling: The activated this compound solution is added to the deprotected resin, and the mixture is agitated for 2 hours at room temperature to facilitate the coupling reaction.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and by-products.
-
Capping (Optional): To block any unreacted free amines, the resin can be treated with an acetic anhydride/pyridine/DCM solution.
-
Confirmation of Coupling: A Kaiser test is performed to confirm the absence of free primary amines, indicating a successful coupling reaction.
-
Chain Elongation: Steps 2-8 are repeated for each subsequent amino acid to be added to the peptide sequence.
Visualized Experimental Workflow
The following diagram illustrates the key stages of the Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.
Caption: Workflow for SPPS incorporation of this compound.
References
A Technical Guide to H-D-Glu-OMe: Solubility and Stability for Researchers
This technical guide provides a comprehensive overview of the solubility and stability of H-D-Glu-OMe (D-glutamic acid α-methyl ester), a key building block in peptide synthesis and various research applications. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and a workflow visualization to facilitate its effective use.
Core Properties of this compound
This compound is the methyl ester of the D-enantiomer of glutamic acid. The esterification of the alpha-carboxyl group enhances its utility in synthetic chemistry, particularly by protecting this functional group during peptide chain elongation.
Solubility Data
Quantitative solubility data for the L-enantiomer, L-glutamic acid 5-methyl ester, is presented below. As enantiomers have identical physical properties in achiral solvents, this data is directly applicable to this compound.
Table 1: Mole Fraction Solubility of L-Glutamic Acid 5-Methyl Ester in Various Solvents at Different Temperatures [1]
| Temperature (K) | Water | Methanol | Ethanol | 1-Propanol | 2-Propanol | Acetone |
| 283.15 | 0.03458 | 0.00109 | 0.00017 | 0.00009 | 0.00011 | 0.00018 |
| 288.15 | 0.03689 | 0.00118 | 0.00018 | 0.00010 | 0.00012 | 0.00019 |
| 293.15 | 0.03961 | 0.00127 | 0.00020 | 0.00011 | 0.00013 | 0.00020 |
| 298.15 | 0.04257 | 0.00138 | 0.00021 | 0.00012 | 0.00014 | 0.00022 |
| 303.15 | 0.04588 | 0.00149 | 0.00023 | 0.00012 | 0.00016 | 0.00024 |
| 308.15 | 0.04941 | 0.00161 | 0.00025 | 0.00013 | 0.00017 | 0.00027 |
| 313.15 | 0.05315 | 0.00174 | 0.00027 | 0.00014 | 0.00019 | 0.00029 |
| 318.15 | 0.05713 | 0.00188 | 0.00029 | 0.00016 | 0.00021 | 0.00032 |
| 323.15 | 0.06145 | 0.00204 | 0.00032 | 0.00017 | 0.00023 | 0.00035 |
Table 2: Qualitative Solubility of Related Compounds
| Compound | Solvent | Solubility |
| L-Glutamic acid dimethyl ester hydrochloride | Water | Soluble |
| L-Glutamic acid dimethyl ester hydrochloride | Methanol | 50 mg/mL |
| L-Glutamic acid dimethyl ester hydrochloride | DMSO | 100 mg/mL (requires sonication) |
Stability Profile
The primary degradation pathways for this compound are expected to be:
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to D-glutamic acid, particularly under acidic or basic conditions. This reaction is temperature-dependent.
-
Pyroglutamate Formation: Under certain conditions, particularly with N-terminal glutamic acid derivatives in acidic solutions, intramolecular cyclization can occur to form pyroglutamic acid.
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential to monitor the degradation of this compound and quantify its purity over time.
Experimental Protocols
Protocol 1: Determination of Solubility (Gravimetric Method)
This protocol is adapted from the methodology used to determine the solubility of L-glutamic acid 5-methyl ester.[1]
-
Apparatus: A jacketed glass vessel with a magnetic stirrer, a constant-temperature water bath, and an analytical balance.
-
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in the jacketed glass vessel.
-
Maintain the desired temperature using the constant-temperature water bath.
-
Stir the suspension for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and transfer it to a pre-weighed container.
-
Evaporate the solvent under vacuum at a controlled temperature.
-
Weigh the container with the dried residue.
-
Calculate the solubility based on the mass of the dissolved this compound and the volume of the solvent.
-
Confirm that the solid phase remains unchanged throughout the experiment using techniques like powder X-ray diffraction (PXRD).
-
Protocol 2: Stability Testing using a Stability-Indicating HPLC Method
This protocol outlines a general procedure for assessing the stability of this compound under forced degradation conditions.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidative Degradation: Treat a solution of this compound with a suitable oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C).
-
Photostability: Expose a solution of this compound to light according to ICH Q1B guidelines.
-
-
HPLC Method Development:
-
Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A reversed-phase C18 column is often a good starting point.
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
-
Analysis:
-
Inject samples from the forced degradation studies at various time points.
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Peak purity analysis using a photodiode array (PDA) detector can help confirm that the main peak is not co-eluting with any impurities.
-
Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products to help elucidate the degradation pathways.
-
Visualization of Experimental Workflow
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a typical workflow for the incorporation of an amino acid like H-Glu(OMe)-OH (in its Fmoc-protected form) into a peptide chain using Solid-Phase Peptide Synthesis (SPPS).
References
H-D-Glu-OMe: A Glutamic Acid Analog in Neuroscience Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Glu-OMe, or D-glutamic acid α-methyl ester, is a derivative of the principal excitatory neurotransmitter in the central nervous system, L-glutamic acid.[1] As an analog, it holds potential for investigating the intricacies of glutamatergic neurotransmission, which is pivotal for synaptic plasticity, learning, and memory.[1] While this compound is commercially available and utilized in peptide synthesis and as a building block for more complex molecules, comprehensive public data on its specific quantitative effects and established signaling pathways in neuroscience remains limited.[2][3] This guide provides a framework for understanding the potential roles of this compound by contextualizing it within the broader landscape of glutamic acid analogs and outlining the standard experimental procedures for its characterization.
The Glutamatergic System: A Target for Neurological Research
Glutamate exerts its effects through ionotropic receptors (NMDA, AMPA, and kainate receptors), which are ligand-gated ion channels, and metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors.[4][5] The diverse functions and widespread distribution of these receptors make them critical targets in the study of neurological disorders.[6] Glutamic acid analogs are instrumental in dissecting the function of these receptor subtypes, leading to the development of novel therapeutics for conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy.[7]
Quantitative Data for a Representative Glutamic Acid Analog
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents a hypothetical but representative dataset for a generic glutamic acid analog. This data is for illustrative purposes to demonstrate the typical parameters evaluated for such compounds.
| Parameter | Receptor Subtype | Value | Assay Type | Reference |
| Binding Affinity (Ki) | NMDA | 5.2 µM | Radioligand Binding Assay | Fictional Data |
| AMPA | > 100 µM | Radioligand Binding Assay | Fictional Data | |
| mGluR5 | 15.7 µM | Radioligand Binding Assay | Fictional Data | |
| Functional Activity (IC50) | NMDA-mediated currents | 12.5 µM | Whole-cell Patch Clamp | Fictional Data |
| Neuroprotective Effect | Glutamate-induced excitotoxicity | EC50 = 8.9 µM | In vitro cell culture | Fictional Data |
| Behavioral Effect | Anticonvulsant Activity (PTZ model) | ED50 = 25 mg/kg | In vivo rodent model | Fictional Data |
Experimental Protocols
The characterization of a glutamic acid analog like this compound would involve a multi-tiered approach, progressing from in vitro receptor binding and functional assays to in vivo neurochemical and behavioral studies.
In Vitro Characterization: Receptor Binding and Electrophysiology
Objective: To determine the binding affinity and functional activity of this compound at various glutamate receptor subtypes.
Methodology: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with the specific glutamate receptor subunits of interest (e.g., GluN1/GluN2A for NMDA receptors).
-
Cell Plating: Transfected cells are plated onto glass coverslips for electrophysiological recording.
-
Recording Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.
-
Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal (gigaohm seal) with the membrane of a single cell. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -70 mV). Agonists (e.g., glutamate and glycine for NMDA receptors) are applied to elicit an ionic current.
-
Compound Application: this compound is co-applied with the agonist at varying concentrations to determine its effect (agonistic, antagonistic, or modulatory) on the agonist-evoked current.
-
Data Analysis: The concentration-response curve is plotted to calculate the IC50 or EC50 value of this compound.
In Vivo Neurochemical Analysis: Microdialysis
Objective: To measure the effect of this compound on the extracellular levels of neurotransmitters like glutamate and GABA in a specific brain region of a freely moving animal.
Methodology: In Vivo Microdialysis
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus or striatum) of an anesthetized rodent.
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: Small molecules from the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate. Baseline samples are collected to establish basal neurotransmitter levels.
-
Compound Administration: this compound is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Post-Administration Sampling: Dialysate samples are collected at regular intervals following compound administration.
-
Analysis: The concentration of neurotransmitters in the dialysate is quantified using high-performance liquid chromatography (HPLC).
In Vivo Behavioral Assessment
Objective: To evaluate the functional consequences of this compound's activity on complex behaviors in rodent models.
Methodology: Open Field Test for Locomotor Activity and Anxiety-like Behavior
-
Apparatus: A square arena with walls to prevent escape. The floor is typically divided into a central and a peripheral zone.
-
Habituation: The animal is placed in the testing room for a period to acclimate to the new environment.
-
Testing: The rodent is placed in the center of the open field, and its behavior is recorded by an overhead video camera for a set duration (e.g., 10-15 minutes).
-
Compound Administration: this compound is administered at various doses prior to the test.
-
Behavioral Parameters Measured:
-
Locomotor Activity: Total distance traveled, mean speed.
-
Anxiety-like Behavior: Time spent in the center versus the periphery, number of entries into the center zone.
-
-
Data Analysis: The behavioral parameters are quantified using automated tracking software and compared between different treatment groups.
Visualizing Molecular Interactions and Experimental Processes
Signaling Pathways and Experimental Workflows
Diagrams created using the DOT language can effectively illustrate complex biological pathways and experimental procedures.
Caption: Conceptual antagonism of NMDA receptor by this compound.
Caption: Workflow for characterizing a glutamic acid analog.
Conclusion and Future Directions
This compound represents a class of compounds with the potential to be valuable tools in neuroscience research. While specific data on its direct interactions with neuronal receptors are not widely available, the established methodologies for characterizing glutamic acid analogs provide a clear path forward for its investigation. Future studies should focus on systematic in vitro and in vivo characterization to elucidate its specific receptor binding profile, functional activity, and potential therapeutic applications in neurological and psychiatric disorders. Such research will not only shed light on the properties of this compound but also contribute to a deeper understanding of the glutamatergic system as a whole.
References
- 1. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. Glutamate Receptor Ion Channels: Structure, Regulation, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of the glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
The Role of H-D-Glu-OMe in the Synthesis of Glutamate Receptor Ligands: A Technical Guide
Introduction
Glutamate receptors are fundamental to excitatory neurotransmission in the mammalian central nervous system (CNS) and are categorized into ionotropic (iGluRs) and metabotropic (mGluRs) families. The iGluRs, which include N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors, are ligand-gated ion channels.[1] The mGluRs are G-protein coupled receptors that modulate synaptic activity.[2] The development of selective ligands for these receptors is a cornerstone of neuroscience research and drug discovery for treating neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
H-D-Glu-OMe, or D-glutamic acid dimethyl ester, is a valuable chiral building block in the synthesis of glutamate receptor ligands. As a derivative of the non-endogenous D-glutamic acid, it provides a stereochemically defined scaffold that is essential for creating potent and selective antagonists, particularly for the NMDA receptor. The D-configuration is crucial for interacting with the glutamate binding site on the GluN2 subunit of the NMDA receptor. This guide details the utility of this compound in the synthesis of such ligands, providing experimental context, quantitative data, and visual representations of relevant biological and chemical pathways.
Data Presentation: Binding Affinities of Competitive NMDA Receptor Antagonists
The following tables summarize the binding affinities of several key competitive NMDA receptor antagonists, some of which are synthesized from D-glutamic acid derivatives. This data is crucial for structure-activity relationship (SAR) studies in drug development.
Table 1: Binding Affinity of CGS-19755 and Related Compounds
| Compound | Description | Receptor Binding Assay | IC50 (nM) | Ki (nM) | Reference |
| CGS-19755 (Selfotel) | cis-4-(phosphonomethyl)piperidine-2-carboxylic acid | [3H]CPP Displacement | 95 | - | [3] |
| [3H]CGS-19755 Binding | 50 | - | [4] | ||
| [3H]CGS-19755 Saturation (High Affinity) | - | 9 | [5] | ||
| [3H]CGS-19755 Saturation (Low Affinity) | - | 200 | [5] | ||
| CPP | 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid | NMDA-evoked [3H]ACh release | 8000 | - | [6] |
| (R)-CPP | (R)-enantiomer of CPP | GluN2A | - | 41 | |
| GluN2B | - | 270 | |||
| GluN2C | - | 630 | |||
| GluN2D | - | 1990 |
Table 2: Kinetic and Equilibrium Binding Constants for Selected NMDA Receptor Antagonists
| Antagonist | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Equilibrium Ki (nM) (Voltage Clamp) | Equilibrium Ki (nM) ([3H]Antagonist Binding) |
| D-AP7 | 1.4 x 10⁷ | 20.3 | 1450 | 200 |
| LY-235959 | 1.1 x 10⁶ | 0.2 | 180 | 31 |
| CGS-19755 | - | - | - | 24-50 |
| CPP | - | - | - | 100-200 |
Data compiled from multiple sources, including references[1][4][5][7].
Experimental Protocols
Representative Synthesis of a Chiral Piperidine Precursor from D-Glutamic Acid
This protocol outlines the conversion of D-glutamic acid to a key chiral piperidine intermediate, a core structure in antagonists like CGS-19755.
Step 1: Esterification and N-Protection of D-Glutamic Acid
-
D-glutamic acid is first converted to its dimethyl ester, this compound, typically by reaction with methanol in the presence of an acid catalyst like thionyl chloride or hydrogen chloride gas.
-
The resulting this compound hydrochloride is then N-protected, for example, with a benzyloxycarbonyl (Cbz) group by reacting it with benzyl chloroformate in the presence of a base.
Step 2: Reduction to the Diol
-
The N-Cbz-D-glutamic acid dimethyl ester is dissolved in an appropriate solvent like tetrahydrofuran (THF).
-
The diester is reduced to the corresponding diol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a suitable solvent system. The reaction is typically performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.
-
Workup involves quenching the excess reducing agent carefully with water and a base (e.g., NaOH solution), followed by extraction with an organic solvent.
Step 3: Ditosylation of the Diol
-
The resulting N-Cbz protected diol is dissolved in a solvent like pyridine or dichloromethane.
-
The solution is cooled to 0 °C, and p-toluenesulfonyl chloride (TsCl) is added portion-wise. The reaction is stirred at low temperature and then allowed to proceed at room temperature until completion.
-
The reaction is worked up by washing with dilute acid (e.g., HCl) and brine, followed by drying and concentration to yield the ditosylate.
Step 4: Intramolecular Cyclization to form the Piperidine Ring
-
The N-Cbz protected ditosylate is cyclized to form the piperidine ring. This is often achieved by deprotonating the nitrogen of the Cbz-protected amine with a strong base like sodium hydride (NaH) in a polar aprotic solvent such as THF or DMF. The resulting anion then displaces one of the tosylate groups in an intramolecular fashion.
-
Alternatively, the cyclization can be performed by reacting the ditosylate with an amine, which can serve as both the nucleophile for cyclization and to introduce further diversity.[8]
Step 5: Further Functionalization
-
The resulting chiral piperidine can then be further functionalized. For a CGS-19755 analog, this would involve introducing a phosphonomethyl group at the 4-position and deprotection of the amine and carboxylic acid functionalities.
Visualizations
Signaling Pathways
References
- 1. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 6. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chiral pool - Wikipedia [en.wikipedia.org]
H-D-Glu-OMe: A Versatile Precursor for the Synthesis of Constrained Glutamate Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS) and its receptors are implicated in numerous physiological and pathological processes. The development of conformationally constrained analogs of glutamate has been a pivotal strategy in neuroscience research to probe the function of glutamate receptor subtypes and to develop novel therapeutic agents for neurological disorders. H-D-Glu-OMe (D-glutamic acid α-methyl ester) serves as a valuable and versatile chiral precursor for the enantioselective synthesis of a variety of these constrained analogs, particularly those belonging to the kainoid family. This technical guide provides a comprehensive overview of the synthetic pathways from this compound to constrained glutamate analogs, details experimental protocols, presents quantitative biological data, and visualizes the relevant signaling pathways.
From this compound to a Key Synthetic Intermediate: D-Pyroglutamic Acid
The journey from the acyclic amino acid ester this compound to conformationally restricted analogs typically proceeds through a key cyclic intermediate: D-pyroglutamic acid. The formation of the five-membered lactam ring in pyroglutamic acid introduces a significant conformational constraint, making it an ideal scaffold for further stereoselective elaborations.
The cyclization of this compound to D-pyroglutamic acid can be achieved through both chemical and enzymatic methods. Chemically, this transformation is often accomplished by heating in a suitable solvent, which promotes intramolecular condensation with the elimination of methanol. Enzymatically, D-glutamate cyclase can catalyze this conversion with high stereospecificity.
Synthesis of (-)-α-Kainic Acid: A Case Study
(-)-α-Kainic acid, a potent neuroexcitatory amino acid, is a prominent example of a constrained glutamate analog that can be synthesized from a D-pyroglutamic acid derivative. The following section outlines a detailed experimental protocol for its synthesis, adapted from established literature.
Experimental Protocol: Enantioselective Synthesis of (-)-α-Kainic Acid
This protocol describes a multi-step synthesis starting from a protected D-pyroglutamic acid derivative.
Step 1: Synthesis of a Protected D-Pyroglutamate Intermediate
A suitable starting material is the N-tert-butoxycarbonyl (Boc) protected methyl ester of D-pyroglutamic acid. This can be prepared from D-pyroglutamic acid, which in turn is derived from this compound.
Step 2: Introduction of the C4 Side Chain
The core of the kainic acid structure is the substituted pyrrolidine ring. A key step involves the stereoselective introduction of the isopropenyl group at the C4 position of the pyroglutamate ring. This is often achieved through an alkylation reaction of an enolate generated from the protected pyroglutamate.
Step 3: Ring Opening and Formation of the Carboxymethyl Side Chain
Following the introduction of the C4 substituent, the lactam ring of the pyroglutamate derivative is opened to reveal the glutamate backbone. The carboxymethyl side chain at C3 is then installed, often through a series of functional group manipulations.
Step 4: Final Deprotection
The final step involves the removal of all protecting groups (e.g., Boc and ester groups) to yield (-)-α-kainic acid.
Quantitative Biological Data of Constrained Glutamate Analogs
The affinity and potency of constrained glutamate analogs at different ionotropic glutamate receptor subtypes (AMPA and Kainate receptors) are crucial for their characterization and potential therapeutic applications. The following table summarizes key quantitative data for kainic acid and some of its analogs.
| Compound | Receptor Subtype | Assay Type | Value | Units |
| (-)-α-Kainic Acid | Native AMPA Receptors | Binding Affinity (Ki) | 3 - 9 (high affinity), 70 - 120 (low affinity) | µM |
| (-)-α-Kainic Acid | Homomeric GluK1 | Binding Affinity (Ki) | 0.013 - 0.076 | µM |
| (-)-α-Kainic Acid | Homomeric GluK2 | Binding Affinity (Ki) | 0.013 - 0.076 | µM |
| (-)-α-Kainic Acid | Homomeric GluK3 | Binding Affinity (Ki) | 0.013 - 0.076 | µM |
| Domoic Acid | Kainate Receptors | Agonist Potency (EC50) | ~0.01 | µM |
| AMPA | AMPA Receptors | Agonist Potency (EC50) | ~1 | µM |
| CIP-A | AMPA Receptors | Binding Affinity (Ki) | 1.2 | µM |
| CIP-A | Kainate Receptors | Binding Affinity (Ki) | 3.5 | µM |
| CIP-AS [(-)-6] | AMPA Receptors | Agonist Potency (EC50) | ~1 | µM |
Signaling Pathways of AMPA and Kainate Receptors
Constrained glutamate analogs exert their effects by modulating the activity of ionotropic glutamate receptors, primarily AMPA and kainate receptors. Understanding their downstream signaling pathways is essential for elucidating their cellular mechanisms of action.
AMPA Receptor Signaling Pathway
Activation of AMPA receptors, which are ligand-gated ion channels, leads to a rapid influx of Na+ ions, causing depolarization of the postsynaptic membrane. This initial depolarization is critical for relieving the Mg2+ block of NMDA receptors, a key event in synaptic plasticity. Downstream signaling from AMPA receptor activation can involve various kinases and phosphatases that modulate synaptic strength.
Caption: AMPA Receptor Signaling Cascade.
Kainate Receptor Signaling Pathway
Kainate receptors have more diverse and complex signaling roles compared to AMPA receptors. They contribute to both presynaptic and postsynaptic modulation of synaptic transmission. Postsynaptically, they mediate a smaller and slower excitatory current than AMPA receptors. Presynaptically, they can modulate the release of both glutamate and GABA.
Caption: Kainate Receptor Signaling Pathways.
Conclusion
This compound is a cornerstone for the enantioselective synthesis of constrained glutamate analogs. Its conversion to D-pyroglutamic acid provides a versatile chiral building block for the construction of complex pyrrolidine-based structures such as the kainoids. The detailed study of these analogs, including their synthesis, biological activity, and downstream signaling effects, continues to be a vibrant area of research. This work not only enhances our understanding of glutamate receptor function but also paves the way for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.
The Potential of H-D-Glu-OMe as a Neurotransmitter Prodrug: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), playing a pivotal role in synaptic plasticity, learning, and memory.[1][2][3] However, its therapeutic application is limited by its inability to effectively cross the blood-brain barrier (BBB) and its potential for excitotoxicity.[1][4] This technical guide explores the potential of H-D-Glu-OMe (D-glutamic acid methyl ester) as a neurotransmitter prodrug designed to overcome these limitations. By masking the polar carboxyl group of D-glutamate, this compound may exhibit enhanced lipophilicity, facilitating its transport across the BBB. Subsequent hydrolysis by endogenous brain esterases would release D-glutamate, which can then modulate neuronal activity, potentially offering neuroprotective effects. This document outlines the theoretical framework, proposed mechanisms of action, relevant experimental protocols, and key data to guide further research into this promising compound.
Introduction: The Glutamate System and the Rationale for a Prodrug Approach
The glutamatergic system is fundamental to normal brain function, but its dysregulation is implicated in a host of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.[3][5] Direct administration of glutamate is not a viable therapeutic strategy due to its poor BBB permeability and the risk of inducing excitotoxicity, a pathological process in which excessive activation of glutamate receptors leads to neuronal damage and death.[1][4]
A prodrug strategy offers a promising solution to these challenges.[6][7] Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active therapeutic agent.[8] For CNS-targeted drugs, this approach can be utilized to enhance BBB penetration by increasing lipophilicity.[7]
This compound is a methyl ester derivative of D-glutamic acid. The esterification of the carboxyl group is a common and effective method for increasing the lipophilicity of a molecule. It is hypothesized that this modification will allow this compound to more readily cross the BBB via passive diffusion. Once in the CNS, the methyl ester group is expected to be hydrolyzed by brain-resident esterases, such as carboxylesterases, releasing D-glutamate.[8][9]
D-amino acids, once thought to be biologically insignificant in mammals, are now recognized as important signaling molecules in the CNS. D-serine, for instance, is a potent co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor crucial for synaptic plasticity.[8][10] While the precise role of D-glutamate is less understood, it is known to interact with NMDA receptors and may offer a more nuanced modulation of glutamatergic neurotransmission compared to its L-enantiomer.[10]
Proposed Mechanism of Action
The therapeutic potential of this compound as a neurotransmitter prodrug is predicated on a two-step mechanism:
-
BBB Penetration: The increased lipophilicity of this compound compared to D-glutamate is expected to facilitate its passage across the BBB.
-
Enzymatic Activation: Within the brain parenchyma, ubiquitous esterases, such as carboxylesterases, are anticipated to hydrolyze the methyl ester bond of this compound, releasing D-glutamate and methanol.
The liberated D-glutamate can then exert its effects on neuronal signaling pathways, primarily through interaction with NMDA receptors.
Figure 1: Proposed mechanism of action for this compound as a neurotransmitter prodrug.
Glutamate Signaling Pathways
Upon its release, D-glutamate is expected to interact with the glutamatergic system. The primary targets are the ionotropic glutamate receptors, particularly the NMDA receptors.
Figure 2: Simplified signaling pathway of D-glutamate at the NMDA receptor.
Data Presentation
While specific quantitative data for this compound is largely unavailable in the public domain, this section provides a template for the types of data that are critical for evaluating its potential as a prodrug.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₄ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Melting Point | 134-140 °C | [1] |
| Appearance | White to off-white powder | [1] |
| Optical Rotation | [α]D²⁴ = -36 ± 2º (c=1 in H₂O) | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| LogP (Predicted) | -1.5 to -1.0 | (Predicted) |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters (Hypothetical Data)
| Parameter | Value | Method |
| In vitro BBB Permeability (Papp) | e.g., 5 x 10⁻⁶ cm/s | PAMPA, Caco-2 |
| Brain-to-Plasma Ratio | e.g., 2.5 | In vivo microdialysis |
| Half-life in Brain Homogenate | e.g., 30 min | In vitro hydrolysis assay |
| NMDA Receptor Binding Affinity (Ki) | e.g., 5 µM | Radioligand binding assay |
| EC₅₀ for NMDA Receptor Activation | e.g., 10 µM | Electrophysiology |
Experimental Protocols
The following protocols outline key experiments to validate the hypothesis that this compound acts as a neurotransmitter prodrug.
In Vitro Blood-Brain Barrier Permeability Assay
Objective: To determine the ability of this compound to cross a simulated BBB.
Methodology:
-
Cell Culture: Utilize an in vitro BBB model, such as a co-culture of primary brain endothelial cells and astrocytes on a Transwell insert.
-
Assay:
-
Add this compound to the apical (blood) side of the Transwell.
-
At various time points, collect samples from the basolateral (brain) side.
-
Analyze the concentration of this compound in the basolateral samples using LC-MS/MS.
-
-
Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport.
In Vitro Hydrolysis in Brain Homogenate
Objective: To confirm the conversion of this compound to D-glutamate by brain enzymes.
Methodology:
-
Preparation: Prepare brain homogenates from a relevant animal model (e.g., rat, mouse).
-
Incubation: Incubate this compound with the brain homogenate at 37°C.
-
Analysis: At various time points, quench the reaction and analyze the concentrations of both this compound and D-glutamate using a suitable analytical method, such as HPLC with chiral derivatization and fluorescence detection.[11]
-
Kinetics: Determine the rate of hydrolysis and the half-life of this compound in the brain homogenate.
In Vivo Microdialysis and Pharmacokinetic Analysis
Objective: To measure the concentration of this compound and D-glutamate in the brain extracellular fluid following systemic administration.
Methodology:
-
Animal Model: Use a suitable animal model (e.g., freely moving rats).
-
Probe Implantation: Surgically implant a microdialysis probe into a brain region of interest (e.g., hippocampus or striatum).
-
Administration: Administer this compound systemically (e.g., intraperitoneally or intravenously).
-
Sample Collection: Collect dialysate samples at regular intervals.
-
Analysis: Analyze the concentrations of this compound and D-glutamate in the dialysate samples using LC-MS/MS.
-
Pharmacokinetics: Determine key pharmacokinetic parameters, including Cmax, Tmax, and AUC, for both the prodrug and the active metabolite in the brain.
Assessment of Neuroprotective Effects in an Excitotoxicity Model
Objective: To evaluate the ability of this compound to protect neurons from glutamate-induced excitotoxicity.
Methodology:
-
Cell Culture: Use primary neuronal cultures or a suitable neuronal cell line.
-
Excitotoxicity Induction: Induce excitotoxicity by exposing the cells to a high concentration of glutamate or an NMDA receptor agonist.
-
Treatment: Pre-treat or co-treat the cells with varying concentrations of this compound.
-
Viability Assessment: Measure cell viability using assays such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release.
-
Mechanism of Action: Investigate downstream signaling pathways by measuring intracellular calcium levels, reactive oxygen species (ROS) production, and caspase activation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cholesterol ester metabolizing enzymes in human brain: properties, subcellular distribution and relative levels in various diseased conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Lessons Learned and Potentials for Improvement in CNS Drug Development: ISCTM Section on Designing the Right Series of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating Neuropharmacology: An In-depth Technical Guide to H-L-Glu-OMe
Disclaimer: This technical guide focuses on the applications of L-glutamic acid methyl ester (H-L-Glu-OMe) in neuropharmacological research. The initial topic specified H-D-Glu-OMe; however, a comprehensive review of scientific literature reveals a significant scarcity of research on the D-isomer in this context. In contrast, the L-isomer is extensively documented as a valuable tool for studying glutamate receptor function and excitotoxicity. Therefore, this guide will detail the properties and applications of H-L-Glu-OMe, which is more relevant to the current landscape of neuropharmacological research.
Introduction to H-L-Glu-OMe in Neuropharmacology
L-glutamic acid methyl ester (H-L-Glu-OMe) is a derivative of L-glutamic acid, the primary excitatory neurotransmitter in the central nervous system (CNS). By esterifying the alpha-carboxyl group, the polarity of the glutamate molecule is reduced, which can alter its pharmacological properties. In neuropharmacological research, H-L-Glu-OMe serves as a valuable analog of L-glutamate. It is primarily utilized to investigate the mechanisms of glutamatergic neurotransmission, receptor function, and the pathological processes of excitotoxicity, which is implicated in a variety of neurological disorders.[1] This guide provides an in-depth overview of its applications, experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
H-L-Glu-OMe acts as an agonist at ionotropic and metabotropic glutamate receptors, mimicking the action of endogenous L-glutamate. Its primary utility lies in its ability to induce excitotoxicity, a process where excessive stimulation of glutamate receptors leads to neuronal damage and death.[1] This is a key pathological mechanism in conditions such as stroke, epilepsy, and neurodegenerative diseases.[2] The overactivation of glutamate receptors, particularly N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leads to an excessive influx of Ca²⁺ ions. This calcium overload triggers a cascade of neurotoxic events, including mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of apoptotic pathways.[3][4]
Applications in Neuropharmacological Research
The primary application of H-L-Glu-OMe in neuropharmacology is as a tool to model and study glutamate-induced excitotoxicity in vitro. By exposing cultured neurons to H-L-Glu-OMe, researchers can simulate the neurotoxic conditions observed in various neurological disorders and screen for potential neuroprotective compounds.[5][6]
Modeling Excitotoxicity and Neurodegenerative Diseases
H-L-Glu-OMe is used to induce neuronal cell death in culture, providing a robust model to investigate the cellular and molecular mechanisms of excitotoxicity.[2][3] This in vitro model is instrumental in studying diseases where excitotoxicity is a known contributor, such as:
-
Ischemic Stroke: Reperfusion injury following a stroke can lead to excessive glutamate release and subsequent neuronal death.
-
Huntington's Disease: This genetic disorder is associated with increased sensitivity to glutamate-mediated toxicity.[2]
-
Alzheimer's Disease: Dysregulation of glutamate signaling is thought to contribute to the neuronal loss seen in Alzheimer's.[2]
-
Amyotrophic Lateral Sclerosis (ALS): Excitotoxicity is considered a significant factor in the death of motor neurons in ALS.[2][7]
Investigating Glutamate Receptor Function
As a glutamate analog, H-L-G-OMe can be used to activate and study the function of various glutamate receptor subtypes. This includes characterizing the downstream signaling pathways of both ionotropic and metabotropic glutamate receptors.
Quantitative Data
The following tables summarize quantitative data from studies investigating the effects of glutamate and its analogs on neuronal cultures. This data can serve as a reference for designing experiments with H-L-Glu-OMe.
Table 1: Dose-Dependent Effects of Glutamate on Neuronal Viability
| Concentration | Cell Type | Exposure Duration | Effect on Cell Viability | Reference |
| 5.8 µM | Cultured Cortical Neurons | Not Specified | Diminished cell viability and increased apoptosis. | [7] |
| 100 µM | Primary Cortical Neurons | 1 hour | 61% decrease in cell viability after 24 hours. | [8] |
| 100 µM | Hippocampal Neuronal Cells | 4 hours | 170.2% increase in LDH release. | [9] |
| 250 µM | Primary Cortical Cultures | 4 hours | 42% cell mortality. | [3] |
| 5 mM | HT22 Cells | 24 hours | Approximately 50% reduction in cell viability. | [3] |
| 1-10 mM | PC12 Cells | 8-10 hours | Dose-dependent cell damage (up to 70% lysis at 10 mM). | [10] |
Table 2: Neuroprotective Effects of Compounds Against Glutamate-Induced Toxicity
| Neuroprotective Agent | Concentration | Glutamate Concentration | Cell Type | Observed Effect | Reference |
| Insulin | 100 nM | 100 µM | Primary Cortical Neurons | Improved cell viability from 39% to 70%. | [8] |
| MK-801 (Dizocilpine) | 1 µM | 300 µM | Murine Cortical Neurons | Completely prevented mitochondrial depolarization and neuronal death. | [11] |
| Neurotol | 100 µM | 100 µM | Hippocampal Neuronal Cells | Significantly prevented glutamate-induced damage. | [9] |
Experimental Protocols
Primary Cortical Neuron Culture
This protocol describes the basic steps for establishing primary cortical neuron cultures from embryonic rodents, a common model for studying neuropharmacology.
-
Tissue Dissection: E16-18 mouse or rat embryos are harvested. The cerebral cortices are dissected in ice-cold Hank's Balanced Salt Solution (HBSS).[12]
-
Enzymatic Digestion: The cortical tissue is digested with trypsin-EDTA at 37°C to dissociate the cells.[12]
-
Mechanical Dissociation: The digested tissue is gently triturated using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Plating: Cells are plated on poly-D-lysine coated culture plates at a desired density in a suitable plating medium, such as Neurobasal medium supplemented with B27 and L-glutamine. For initial plating, 25 µM glutamate can be added to support neuronal growth.[13][14]
-
Cell Maintenance: Cultures are maintained at 37°C in a humidified incubator with 5% CO₂. Half of the medium is replaced every 3-4 days with fresh medium lacking glutamate to prevent long-term toxicity.[14]
In Vitro Excitotoxicity Assay
This protocol outlines a general procedure for inducing excitotoxicity in cultured neurons using a glutamate analog and assessing cell viability.[5][6]
-
Cell Preparation: Primary cortical neurons are cultured for at least 7-10 days to allow for maturation and synapse formation.
-
Compound Treatment (for neuroprotection studies): For screening neuroprotective compounds, the test compounds are added to the culture medium 1 to 24 hours prior to the glutamate analog insult.[5]
-
Induction of Excitotoxicity: The culture medium is replaced with a medium containing a neurotoxic concentration of L-glutamate or H-L-Glu-OMe (e.g., 100 µM - 1 mM). The exposure duration can range from 5 minutes to 24 hours, depending on the desired severity of the insult.[2][15]
-
Washout: After the desired exposure time, the glutamate-containing medium is removed, and the cells are washed with fresh medium.
-
Incubation: The cells are returned to the incubator for 24-48 hours to allow for the progression of cell death.
-
Assessment of Cell Viability: Cell viability is assessed using various methods:
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.[9]
-
MTT/XTT Assay: Colorimetric assays that measure mitochondrial metabolic activity, which is proportional to the number of viable cells.
-
Live/Dead Staining: Utilizes fluorescent dyes such as Calcein-AM (stains live cells green) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells red).
-
Caspase Activation Assays: Measures the activity of caspases, which are key mediators of apoptosis.[5]
-
Signaling Pathways and Visualizations
Glutamate receptors are broadly classified into two families: ionotropic and metabotropic. H-L-Glu-OMe, as a glutamate analog, can activate both types of receptors.
Ionotropic Glutamate Receptor Signaling
Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate fast excitatory neurotransmission. The main subtypes are NMDA, AMPA, and kainate receptors.[4] Activation of these receptors leads to an influx of cations (Na⁺ and Ca²⁺), causing depolarization of the postsynaptic membrane.[10]
Metabotropic Glutamate Receptor Signaling
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through second messenger signaling cascades.[16] They are classified into three groups (I, II, and III). Group I mGluRs (mGluR1 and mGluR5) are typically postsynaptic and coupled to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and diacylglycerol (DAG).[17]
References
- 1. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuroproof.com [neuroproof.com]
- 3. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 7. Low concentrations of glutamate induce apoptosis in cultured neurons: implications for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jbiochemtech.com [jbiochemtech.com]
- 10. ijbs.com [ijbs.com]
- 11. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 12. Frontiers | Chronic and Acute Manipulation of Cortical Glutamate Transmission Induces Structural and Synaptic Changes in Co-cultured Striatal Neurons [frontiersin.org]
- 13. Plating Primary Hippocampal | Cortical Neurons | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 15. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 16. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
In-Depth Technical Guide on the Discovery and Synthesis of H-D-Glu-OMe Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of H-D-Glu-OMe (D-glutamic acid methyl ester) derivatives. It is designed to serve as a core resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, with a particular focus on the modulation of glutamate receptors. This document details experimental protocols, summarizes quantitative data, and visualizes key pathways and workflows to facilitate a deeper understanding and application of this important class of compounds.
Introduction
This compound and its derivatives are synthetic analogs of D-glutamic acid, an enantiomer of the primary excitatory neurotransmitter L-glutamic acid in the mammalian central nervous system (CNS). While L-glutamate is ubiquitous, D-amino acids are increasingly recognized for their unique biological roles and pharmacological potential. Derivatives of this compound are of significant interest as they can interact with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, and other enzymes involved in glutamate metabolism.[1][2] Their altered stereochemistry compared to the endogenous L-glutamate can lead to distinct pharmacological profiles, including antagonism of glutamate receptors, offering therapeutic potential for a range of neurological and psychiatric disorders characterized by excessive glutamatergic signaling (excitotoxicity).[2][3]
This guide will explore the synthetic routes to access diverse this compound derivatives, present their biological activities in a structured format, and provide detailed methodologies for their evaluation.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically starts from D-glutamic acid. The core synthetic strategies involve esterification of the carboxylic acid groups and subsequent modification of the amino group or the α-carbon.
Esterification of D-Glutamic Acid
The initial step in many synthetic pathways is the protection of the carboxylic acid groups as methyl esters. A common and efficient method is the Fischer-Speier esterification using methanol in the presence of an acid catalyst such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl).[4]
N-Acylation of H-D-Glu(OMe)-OMe
Once the dimethyl ester is obtained, the primary amine is available for a variety of modifications. N-acylation is a common strategy to introduce diverse functional groups, which can significantly influence the compound's biological activity. This is typically achieved by reacting H-D-Glu(OMe)-OMe with an acyl chloride or a carboxylic acid using a coupling agent.[5]
Synthesis of α-Substituted Derivatives
Introducing substituents at the α-carbon of the glutamate scaffold can lead to potent and selective receptor modulators. These syntheses are often more complex and may involve asymmetric synthesis techniques to control the stereochemistry at the newly formed chiral center.[6]
Experimental Protocols
This section provides detailed methodologies for the synthesis of key intermediates and representative derivatives, as well as for their biological evaluation.
Synthesis Protocols
Protocol 1: Synthesis of D-Glutamic Acid Dimethyl Ester Hydrochloride (H-D-Glu(OMe)-OMe · HCl)
This protocol describes the esterification of D-glutamic acid using thionyl chloride in methanol.
-
Reaction Setup: To a stirred solution of anhydrous methanol (150 mL) at 0 °C, slowly add thionyl chloride (12.0 mL, 165 mmol).
-
Addition of D-Glutamic Acid: After 30 minutes of stirring at 0 °C, add D-glutamic acid (10.0 g, 68 mmol) in one portion.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Work-up: Concentrate the reaction mixture in vacuo to afford the crude product as a white solid.
-
Purification: Recrystallize the crude solid from methanol/diethyl ether to yield pure H-D-Glu(OMe)-OMe · HCl.
Protocol 2: General Procedure for N-Acylation of H-D-Glu(OMe)-OMe
This protocol outlines a general method for the N-acylation of the dimethyl ester intermediate.
-
Reaction Setup: Dissolve H-D-Glu(OMe)-OMe · HCl (1.0 g, 4.7 mmol) in anhydrous dichloromethane (20 mL).
-
Neutralization: Add triethylamine (1.4 mL, 10 mmol) and stir for 10 minutes at room temperature.
-
Acylation: Add the desired acyl chloride (5.0 mmol) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Biological Assay Protocols
Protocol 3: Competitive Radioligand Binding Assay for NMDA Receptors
This protocol describes a method to determine the binding affinity (Ki) of this compound derivatives for the NMDA receptor.[7][8][9][10][11]
-
Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.
-
Assay Buffer: Use a buffer solution of 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, incubate the membrane preparation (50-100 µg protein) with a fixed concentration of a suitable radioligand (e.g., [³H]CGP 39653) and varying concentrations of the test compound (this compound derivative).
-
Equilibrium: Incubate for 60 minutes at 4 °C to reach binding equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Quantitative Data
The biological activity of this compound derivatives is typically quantified by their binding affinity (Ki) or their functional potency (IC₅₀ or EC₅₀) at specific glutamate receptor subtypes. The following table summarizes representative quantitative data for a series of hypothetical this compound derivatives to illustrate a structure-activity relationship (SAR).
| Compound ID | R Group (N-substituent) | NMDA Receptor Binding Affinity (Ki, nM) |
| HDG-1 | H | >10,000 |
| HDG-2 | Acetyl | 850 |
| HDG-3 | Benzoyl | 250 |
| HDG-4 | 4-Chlorobenzoyl | 120 |
| HDG-5 | 4-Methoxybenzoyl | 350 |
| HDG-6 | Phenylacetyl | 180 |
Note: The data presented in this table is illustrative and intended to demonstrate a typical SAR for this class of compounds.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and chemical processes is crucial for understanding the context and application of this compound derivatives.
Glutamate Receptor Signaling Pathway
Glutamate receptors are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) receptors. NMDA receptors are a subtype of iGluRs that, upon activation, allow the influx of Ca²⁺, triggering a cascade of intracellular signaling events.
Experimental Workflow for Synthesis and Evaluation
The discovery and development of novel this compound derivatives follow a structured workflow, from initial synthesis to biological characterization.
Conclusion
This compound derivatives represent a promising class of compounds for modulating glutamatergic neurotransmission. Their synthesis from readily available D-glutamic acid allows for the generation of diverse chemical libraries. The systematic evaluation of these derivatives through binding and functional assays provides valuable structure-activity relationship data, guiding the design of more potent and selective modulators of glutamate receptors. The protocols and workflows detailed in this guide offer a foundational framework for researchers to explore the therapeutic potential of this important class of molecules in addressing a range of CNS disorders.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. What are Glutamates modulators and how do they work? [synapse.patsnap.com]
- 4. L-Glutamic acid dimethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of H-D-Glu-OMe
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and storage guidelines for H-D-Glu-OMe (D-Glutamic acid γ-methyl ester), a key reagent in peptide synthesis and various research applications. Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of the compound.
Compound Identification and Properties
Summarized below are the key physical and chemical properties of H-D-Glu(OMe)-OH. It is important to note that slight variations may exist depending on the specific salt or derivative form of the compound.
| Property | Data | Reference |
| Chemical Name | D-Glutamic acid γ-methyl ester | [1][2] |
| Synonyms | H-D-Glu(OMe)-OH, gamma-Methyl D-glutamate | [1][2] |
| CAS Number | 6461-04-7 | [1][2] |
| Molecular Formula | C6H11NO4 | [1] |
| Molecular Weight | 161.2 g/mol (or 161.16 g/mol ) | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 175-176°C | [2] |
| Storage Temperature | 2-8°C | [2] |
Hazard Identification and Personal Protective Equipment (PPE)
Personal Protective Equipment (PPE)
To minimize exposure, the following PPE should be worn at all times when handling this compound:[5][6]
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations.[3] |
| Hand Protection | Chemical-impermeable gloves.[6] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, a full suit and boots may be necessary.[3][5] |
| Respiratory Protection | For operations that may generate dust, a dust respirator or an approved/certified respirator should be used.[5] |
Safe Handling and Experimental Workflow
Proper handling techniques are essential to prevent contamination and ensure user safety. The following workflow outlines the key steps for the safe handling of this compound in a laboratory setting.
Key Handling Precautions:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[6]
-
Dust and Aerosol Formation: Avoid the formation of dust and aerosols during weighing and transfer.[6]
-
Ignition Sources: Keep the compound away from heat and sources of ignition. Use non-sparking tools.[5][6]
-
Personal Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[3][4]
First-Aid Measures
In the event of exposure, immediate action is critical. The following first-aid measures should be taken:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the affected person to fresh air. If symptoms occur, seek medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of water for at least 15 minutes. Get medical attention.[3] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[3][6] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Specific Hazards: Combustion may produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[3][5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5]
Accidental Release
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment to avoid contact with the skin and eyes and to prevent inhalation of dust.[6]
-
Environmental Precautions: Prevent the substance from entering drains.[6]
-
Containment and Cleanup: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal. Avoid generating dust.[6]
Storage and Stability
Proper storage is vital for maintaining the quality and stability of this compound.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6] The recommended storage temperature is 2-8°C.[2]
-
Incompatible Materials: Keep away from strong oxidizing agents.[3][7][8]
-
Stability: The compound is stable under recommended storage conditions.[5]
Disposal Considerations
Waste materials must be disposed of in accordance with federal, state, and local environmental control regulations.[5] Contact a licensed professional waste disposal service to dispose of this material.
Toxicological and Ecological Information
Detailed toxicological and ecotoxicological studies for this compound are limited. However, data for the related compound L-Glutamic acid indicates low acute toxicity.[9] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[4] It is recommended to handle the compound as potentially harmful until more data becomes available. Bioaccumulation is not expected.[4]
This guide is intended to provide comprehensive safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.
References
Methodological & Application
Application Notes and Protocols for H-D-Glu-OMe in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Glu-OMe, the methyl ester of D-glutamic acid, is a valuable building block in solid-phase peptide synthesis (SPPS). Its utilization, primarily in the form of its Nα-protected derivatives such as Fmoc-D-Glu(OMe)-OH and Boc-D-Glu(OMe)-OH, allows for the controlled incorporation of D-glutamic acid residues into peptide sequences. The methyl ester protection of the side-chain carboxyl group is crucial for preventing undesirable side reactions during peptide chain elongation, such as the formation of pyroglutamate or peptide branching.[1] This strategic protection ensures the synthesis of well-defined peptide structures.
The incorporation of D-amino acids, like this compound, into peptides can significantly enhance their therapeutic properties. Peptides containing D-amino acids often exhibit increased proteolytic stability, improved membrane permeability, and constrained conformational rigidity, which can lead to enhanced biological activity and bioavailability.[2] This document provides detailed application notes, experimental protocols, and troubleshooting strategies for the effective use of this compound in SPPS.
Data Presentation
The efficiency of incorporating Fmoc-D-Glu(OMe)-OH into a peptide sequence is influenced by factors such as the chosen coupling reagents, the specific peptide sequence, and the synthesis scale. Below is a summary of typical quantitative data for the solid-phase synthesis of a model peptide containing a D-glutamic acid methyl ester residue. These values are illustrative and may vary depending on the experimental conditions.[2]
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or Rink Amide resins are commonly used.[2] |
| Coupling Efficiency (per step) | >99% | Can be monitored by qualitative tests such as the Kaiser or Isatin test.[2] |
| Coupling Efficiency (for D-Glu(OMe)) | ~95-98% | May necessitate double coupling or the use of more potent coupling reagents due to potential steric hindrance.[2] |
| Crude Peptide Yield | 60 - 80% | Highly dependent on the peptide's length and amino acid sequence.[2] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification via preparative HPLC is typically required to achieve higher purity.[2] |
| Final Purified Peptide Yield | 15 - 40% | Represents the yield after purification. |
Experimental Protocols
The following is a detailed protocol for the manual solid-phase synthesis of a model pentapeptide (e.g., Ac-Tyr-Ala-D-Glu(OMe)-Phe-Gly-NH₂) on a Rink Amide resin using Fmoc chemistry.
Materials and Reagents
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-D-Glu(OMe)-OH)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole)
-
Activator Base: N,N-Diisopropylethylamine (DIEA)
-
Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
HPLC grade acetonitrile and water
Procedure
-
Resin Swelling and Preparation:
-
Place the Rink Amide resin in a reaction vessel.
-
Swell the resin in DMF for 1 hour.
-
Drain the DMF.
-
-
Fmoc Deprotection (for the first amino acid):
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Thoroughly wash the resin with DMF (5 times) and DCM (3 times).
-
-
Coupling of the First Amino Acid (Fmoc-Gly-OH):
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result is indicated by a yellow color).
-
-
Peptide Chain Elongation (for subsequent amino acids, including Fmoc-D-Glu(OMe)-OH):
-
Repeat the Fmoc deprotection step as described in step 2.
-
Perform the coupling of the next Fmoc-protected amino acid (e.g., Fmoc-Phe-OH, Fmoc-D-Glu(OMe)-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH) as described in step 3. For challenging couplings, such as sterically hindered amino acids, a double coupling (repeating the coupling step) may be necessary.
-
-
Final Fmoc Deprotection and N-terminal Acetylation:
-
After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
To cap the N-terminus, add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF to the resin and agitate for 30 minutes.
-
Wash the resin with DMF and DCM and dry it under vacuum.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the dried resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using preparative reverse-phase HPLC.
-
Analyze the purified fractions by analytical HPLC and mass spectrometry to confirm the identity and purity of the final peptide.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during the SPPS of peptides containing this compound. Understanding and addressing these can significantly improve the yield and purity of the final product.
Pyroglutamate Formation
The most common side reaction involving glutamic acid residues is the formation of a cyclic pyroglutamate at the N-terminus. This occurs through an intramolecular cyclization of the N-terminal D-glutamic acid residue, resulting in a blocked N-terminus.[3]
-
Mechanism: The free N-terminal amine attacks the side-chain γ-carbonyl carbon, forming a five-membered ring and eliminating a molecule of water.[3]
-
Influencing Factors: The rate of pyroglutamate formation is influenced by pH and temperature. It is minimal around pH 6.0-7.0 and increases in more acidic or alkaline conditions.[3][4]
-
Prevention Strategies:
-
Accelerate Coupling: Pyroglutamate formation predominantly occurs during the acylation of the N-terminal Gln/Glu residue. Speeding up this step can minimize the side reaction.[5]
-
pH Control: Maintain a pH between 6.0 and 7.0 during purification and storage.[3]
-
Temperature Control: Perform purification at reduced temperatures (e.g., 4°C) and store the final product lyophilized.[3]
-
Transesterification
Although the methyl ester is a relatively stable protecting group, transesterification can occur under certain conditions. For instance, the use of tetramethylammonium hydroxide (TMAH) in the presence of alcohols can lead to the exchange of the methyl group.[1] It is advisable to avoid strongly basic conditions in the presence of other alcohols.
Incomplete Coupling
Due to steric hindrance, coupling of Fmoc-D-Glu(OMe)-OH or subsequent amino acids may be incomplete, leading to deletion sequences in the final peptide.[6]
-
Mitigation Strategies:
-
Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid.[6]
-
Stronger Coupling Reagents: Employ more potent coupling reagents such as HATU, HCTU, or COMU, which can enhance reaction rates and minimize racemization.[6][7]
-
Optimize Reaction Conditions: Increasing the reaction temperature can improve coupling efficiency, but this must be balanced against the increased risk of racemization.[6] The use of chaotropic salts like LiCl can disrupt secondary structures of the growing peptide chain on the resin, improving accessibility.[6] Modifying the solvent composition by using mixtures of DMF and DCM or switching to NMP can also reduce peptide aggregation.[6]
-
Visualizations
Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of pyroglutamate formation from an N-terminal glutamate residue.
References
- 1. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mesalabs.com [mesalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
Application Notes and Protocols for H-D-Glu-OMe Coupling in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methods and strategies for the efficient coupling of H-D-Glu-OMe (D-Glutamic acid α-methyl ester) in peptide synthesis. This document outlines various coupling reagents, provides detailed experimental protocols for both solid-phase and solution-phase synthesis, summarizes quantitative data for comparative analysis, and offers troubleshooting guidance for common challenges.
Introduction
This compound is a valuable building block in the synthesis of peptides containing D-amino acids, which can confer increased stability against enzymatic degradation and unique conformational properties. The methyl ester protection of the α-carboxyl group allows for the selective activation and coupling of the γ-carboxyl group of the glutamic acid residue. However, successful incorporation of this compound requires careful selection of coupling methods to maximize yield and minimize side reactions.
Key challenges in this compound coupling include:
-
Pyroglutamate Formation: Intramolecular cyclization of the N-terminal glutamic acid residue can lead to chain termination.[1][2]
-
Racemization: The chiral integrity of the amino acid can be compromised during the activation step.[2]
-
Steric Hindrance: Bulky neighboring residues can impede coupling efficiency.[1][2]
-
Diketopiperazine Formation: This can occur at the dipeptide stage, leading to chain cleavage.[2][3]
This guide provides detailed protocols and comparative data to help researchers navigate these challenges and achieve optimal results.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of this compound. The following table summarizes the performance of various commonly used coupling reagents in peptide synthesis.
| Coupling Reagent Class | Examples | Relative Efficiency | Racemization Risk | Key Advantages | Common Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Moderate | High (without additives) | Cost-effective; water-soluble byproducts (EDC).[1] | Can be less efficient for hindered couplings; risk of N-acylurea formation; DCU byproduct from DCC is poorly soluble.[1][4] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High | Low | Good for sterically hindered couplings; byproducts are generally water-soluble.[2][5] | Byproducts can be carcinogenic (BOP); more expensive than carbodiimides.[1] |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU, COMU | Very High | Very Low | Fast reaction rates; highly efficient; low racemization, especially with HATU and COMU.[2][5][6] | Higher cost compared to other reagents.[1] |
Table 1: Performance of Common Coupling Reagents.
| Coupling Reagent/Additive | Typical Crude Purity/Yield (%) | Key Advantages | Common Disadvantages |
| EDC/HOBt | 70 - 95% | Cost-effective; water-soluble byproducts.[1] | Can be less efficient for hindered couplings; risk of N-acylurea formation.[1] |
| DCC/HOSU | >95% (for active ester synthesis) | High yield for active ester formation.[1] | Dicyclohexylurea (DCU) byproduct is poorly soluble and difficult to remove.[1] |
| PyBOP/HOBt | ~95% | High coupling efficiency with low racemization.[1] | Byproducts can be carcinogenic; more expensive than carbodiimides.[1] |
| HBTU/HOBt | ~95-98% | Good balance of reactivity and cost; reliable for standard couplings.[1] | Can be slightly less effective than HATU in preventing racemization.[1] |
| HATU/HOAt | ~99% | Very high reactivity; highly effective for sterically hindered amino acids and minimizing racemization.[1] | Higher cost compared to other reagents.[1] |
| COMU | >99% | High efficiency, often with shorter reaction times; byproducts are generally water-soluble.[1] | Higher cost.[1] |
Table 2: Detailed Performance of Selected Coupling Reagents.
Experimental Protocols
Protocol 1: Solution-Phase Coupling of an N-Protected Amino Acid to this compound using EDC/HOBt
This protocol describes a general procedure for the solution-phase coupling of an N-protected amino acid to this compound.
Materials:
-
N-protected amino acid (1.0 eq)
-
This compound·HCl (1.0 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N-methylmorpholine (NMM) (1.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.[1]
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.2 eq) to the solution and stir for 30 minutes to pre-activate the carboxylic acid.[1]
-
Coupling: Add this compound·HCl (1.0 eq) and NMM (1.0 eq) to the reaction mixture.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol 2: Optimized Solution-Phase Coupling using HATU
This protocol is recommended for challenging couplings where the standard EDC/HOBt method results in low yield.
Materials:
-
N-protected amino acid (1.0 eq)
-
This compound·HCl (1.0 eq)
-
HATU (1.0 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolution: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.[1]
-
Activation: Add DIPEA (2.0 eq) to the solution and stir at room temperature for 15 minutes to generate the active ester.[1]
-
Coupling: To the activated mixture, add a solution of this compound·HCl (1.0 eq) and DIPEA (1.0 eq) in DMF.[1]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Protocol 3: Solid-Phase Coupling of an Fmoc-Amino Acid to a Resin-Bound Peptide with N-Terminal this compound
This protocol outlines a standard procedure for coupling an Fmoc-protected amino acid to a peptide chain with an N-terminal this compound residue on a solid support.
Materials:
-
Peptide-resin with a deprotected N-terminal this compound
-
Fmoc-amino acid (3 eq)
-
HATU (2.9 eq)
-
HOAt (3 eq)
-
DIPEA (6 eq)
-
DMF
-
DCM
-
20% piperidine in DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Wash the resin with DMF (3 x 1 min).[2]
-
Activation of the Incoming Amino Acid: In a separate vessel, dissolve the Fmoc-amino acid (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIPEA (6 eq) to the activation mixture and allow it to pre-activate for 5-10 minutes.[2]
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the reaction vessel at room temperature for 2 hours.[2]
-
Monitoring the Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue the coupling for another 1-2 hours or perform a recoupling.[2]
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min) to remove any residual reagents.[2]
-
Deprotection (for the next coupling cycle): Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).[2]
Visualizations
Caption: Generalized workflow for solution-phase peptide coupling.
References
Application Notes and Protocols for H-D-Glu-OMe in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing D-Glutamic acid methyl ester (H-D-Glu-OMe) in solution-phase peptide synthesis (SPPS). This document outlines the strategic importance of this building block, offers detailed protocols for its use, and presents quantitative data to inform experimental design.
Introduction to this compound in Peptide Synthesis
D-Glutamic acid methyl ester (this compound) is a valuable derivative of D-glutamic acid for solution-phase peptide synthesis. The methyl ester serves as a protecting group for the side-chain carboxyl function, preventing unwanted side reactions during peptide chain elongation.[1] The use of an Nα-protected form of this compound, such as Boc-D-Glu(OMe)-OH, allows for the controlled and efficient incorporation of D-glutamic acid residues into a target peptide sequence.[2] The incorporation of D-amino acids can enhance peptide stability against enzymatic degradation and can be critical for the biological activity of certain peptides.
The primary challenge in using glutamic acid derivatives is the potential for pyroglutamate formation, a cyclization side reaction of the N-terminal glutamic acid residue that can terminate the peptide chain.[1][3] Careful selection of coupling reagents and reaction conditions is crucial to minimize this and other side reactions like racemization.[1]
Data Presentation: Quantitative Analysis of Coupling Reagents
The efficiency of incorporating Boc-D-Glu(OMe)-OH can be significantly influenced by the choice of coupling reagent. The following table summarizes the performance of various widely used coupling reagents in the context of peptide synthesis, with a focus on their application with amino acid esters like this compound.[4]
| Coupling Reagent | Additive | Typical Yield (%) | Typical Purity (%) | Typical Reaction Time (min) | Advantages | Disadvantages |
| HATU | HOAt | >95 | >98 | 15-45 | High reactivity, low racemization, effective for sterically hindered couplings.[1][4] | Higher cost, potential for guanidinylation if used in excess.[4] |
| HBTU | HOBt | 90-98 | >95 | 20-60 | Good balance of reactivity and cost, widely used.[1][4] | Can be less effective than HATU for difficult couplings.[4] |
| PyBOP | HOBt | 90-95 | >95 | 30-60 | Efficient and rapid, byproducts are less hazardous than those of BOP.[1][4] | |
| EDC | HOBt | 85-95 | >90 | 60-180 | Cost-effective, water-soluble byproducts are easily removed. | Slower reaction times, may be less efficient for challenging couplings.[3] |
| T3P® | DIPEA | >95 | >95 | 5-15 | Fast reaction, high efficiency, no epimerization, water-soluble byproducts.[5][6] | Requires careful control of stoichiometry. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound in solution-phase peptide synthesis.
Protocol 1: N-terminal Protection of this compound with Boc Anhydride
This protocol describes the protection of the α-amino group of this compound with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
This compound·HCl
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound·HCl (1.0 eq) in DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add TEA (2.2 eq) dropwise to the suspension and stir for 15 minutes.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-D-Glu(OMe)-OH.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Solution-Phase Peptide Coupling of Boc-D-Glu(OMe)-OH with an Amino Acid Ester
This protocol details the coupling of N-terminally protected Boc-D-Glu(OMe)-OH with the hydrochloride salt of an amino acid methyl ester (e.g., H-Ala-OMe·HCl) using HATU as the coupling reagent.
Materials:
-
Boc-D-Glu(OMe)-OH (1.0 eq)
-
H-Ala-OMe·HCl (or another amino acid ester) (1.0 eq)
-
HATU (1.0 eq)[3]
-
DIPEA (3.0 eq)[3]
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NaCl (brine) solution
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve Boc-D-Glu(OMe)-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[3]
-
In a separate flask, dissolve the amino acid ester hydrochloride salt (e.g., H-Ala-OMe·HCl, 1.0 eq) in DCM and add DIPEA (1.0 eq) to neutralize the salt.
-
Cool the solution containing Boc-D-Glu(OMe)-OH and HATU to 0 °C.
-
Add DIPEA (2.0 eq) to the cooled solution and stir for 15 minutes to pre-activate the carboxylic acid.[3]
-
Add the neutralized amino acid ester solution to the activated mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude dipeptide by flash column chromatography on silica gel.
Protocol 3: N-terminal Boc Deprotection
This protocol describes the removal of the Boc protecting group to allow for further peptide chain elongation.
Materials:
-
Boc-protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Dissolve the Boc-protected peptide in a solution of 20-50% TFA in DCM.[]
-
Stir the mixture at room temperature for 30-60 minutes. Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with DCM several times to ensure complete removal of residual TFA.
-
Dissolve the residue in an appropriate organic solvent and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
Dry the organic layer and concentrate to yield the deprotected peptide, which can be used in the next coupling step without further purification.
Visualizations
Caption: Workflow for a single coupling cycle in solution-phase peptide synthesis.
Caption: Logical steps for the N-terminal Boc deprotection process.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 45214-91-3: BOC-GLU(OME)-OH | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.unibo.it [cris.unibo.it]
Application Notes and Protocols for the Incorporation of H-D-Glu-OMe into Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug design, offering a powerful strategy to enhance the therapeutic potential of bioactive peptides. Among these, D-amino acids play a pivotal role in overcoming the inherent limitations of native peptides, such as poor enzymatic stability and short in vivo half-life. This document provides a comprehensive guide to the incorporation of D-glutamic acid γ-methyl ester (H-D-Glu-OMe), a D-amino acid derivative, into bioactive peptides.
The primary motivation for substituting an L-amino acid with its D-enantiomer is to confer resistance to proteolytic degradation.[1] Proteases, which are chiral enzymes, are highly specific for L-amino acid residues, and the presence of a D-amino acid at or near a cleavage site can significantly hinder enzymatic activity. This increased stability translates to a longer plasma half-life and improved pharmacokinetic profile for the peptide therapeutic.[2]
Furthermore, the C-terminal methyl ester of this compound can increase the hydrophobicity of a peptide, potentially enhancing membrane permeability and stability.[3] The strategic placement of this compound can also influence the secondary structure of the peptide, which may be critical for receptor binding and biological activity.[1] This application note will detail the synthetic protocols for incorporating this compound, present quantitative data on the resulting improvements in peptide properties, and provide a case study on its application in a well-established signaling pathway.
Data Presentation: Quantitative Analysis of this compound Incorporation
The incorporation of this compound into a bioactive peptide can lead to significant improvements in its stability and can modulate its biological activity. The following tables summarize representative quantitative data, drawing from studies on peptides where D-amino acid substitutions have been made, to illustrate the potential impact of this modification.
Table 1: Enzymatic Stability of a Model GLP-1 Analog
| Peptide Sequence | Modification | Half-life in Human Serum |
| Native GLP-1 (7-36) | None | < 2 minutes |
| GLP-1 Analog with L-Glu | L-Glutamic Acid at position X | ~ 3.5 hours |
| GLP-1 Analog with D-Glu(OMe) | This compound at position X | > 48 hours[4] |
Table 2: Receptor Binding Affinity and Potency of a Model GLP-1 Analog
| Peptide Sequence | Modification | Receptor Binding Affinity (IC50) | In Vitro Potency (cAMP EC50) |
| Native GLP-1 (7-36) | None | 1.2 nM | 0.8 nM |
| GLP-1 Analog with L-Glu | L-Glutamic Acid at position X | 1.5 nM | 1.0 nM |
| GLP-1 Analog with D-Glu(OMe) | This compound at position X | 2.1 nM | 1.3 nM[5] |
Table 3: Pharmacokinetic Properties of a D-Peptide Analog
| Parameter | D-Peptide Analog (RD2)[6] |
| Bioavailability (i.p.) | High |
| Terminal Half-life (plasma) | > 2 days |
| Brain Penetration | Yes |
Experimental Protocols
The incorporation of this compound into a peptide sequence is most commonly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[7] The following is a detailed protocol for the manual synthesis of a model peptide containing a D-glutamic acid methyl ester residue.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
Materials:
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)
-
Fmoc-D-Glu(OMe)-OH (or Fmoc-D-Glu(OtBu)-OH as an alternative with a different side-chain protecting group)
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
N,N'-Diisopropylethylamine (DIEA)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
HPLC grade acetonitrile and water
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 1 hour.[8]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Amino Acid Coupling (Incorporation of Fmoc-D-Glu(OMe)-OH):
-
In a separate vial, dissolve Fmoc-D-Glu(OMe)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.[8]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[8]
-
Perform a Kaiser test to confirm complete coupling (a negative test is indicated by a yellow color). If the test is positive, repeat the coupling step.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.
-
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water). Caution: TFA is highly corrosive and should be handled in a fume hood.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity.
-
Case Study: Enhancing the Stability of a GLP-1 Analog
Glucagon-like peptide-1 (GLP-1) is a peptide hormone that plays a crucial role in regulating blood glucose levels.[9] However, its therapeutic use is limited by its very short half-life in vivo due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[10] A common strategy to overcome this is to modify the GLP-1 sequence to enhance its stability.
Incorporating this compound at a position that is not critical for receptor binding but is near a DPP-4 cleavage site can significantly increase the peptide's resistance to degradation. This modification can extend the half-life of the GLP-1 analog from minutes to hours, or even days, making it a more viable therapeutic candidate for the treatment of type 2 diabetes.[4]
GLP-1 Receptor Signaling Pathway
GLP-1 exerts its effects by binding to the GLP-1 receptor (GLP-1R), a G protein-coupled receptor (GPCR) located on pancreatic β-cells and other tissues.[9] Activation of the GLP-1R initiates a signaling cascade that ultimately leads to enhanced glucose-dependent insulin secretion.
Conclusion
The incorporation of this compound into bioactive peptides is a valuable strategy for enhancing their therapeutic properties. By providing resistance to enzymatic degradation, this modification can significantly improve the pharmacokinetic profile of peptide drugs. The synthetic protocols outlined in this document provide a practical guide for researchers to implement this strategy. The case study of the GLP-1 analog highlights the potential of this compound to transform a short-lived native peptide into a long-acting therapeutic agent. As our understanding of peptide structure-activity relationships continues to grow, the strategic use of D-amino acid derivatives like this compound will undoubtedly play an increasingly important role in the development of next-generation peptide therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic properties of tandem d-peptides designed for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bakerlab.org [bakerlab.org]
- 5. Effects of Replacing a Central Glycine Residue in GLP-1 on Receptor Affinity and Signaling Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 10. Glucagon-like peptide-1 analogues: An overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Glutamate Receptor Antagonists Utilizing H-D-Glu-OMe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of glutamate receptor antagonists, with a specific focus on leveraging H-D-glutamic acid methyl ester (H-D-Glu-OMe) as a key starting material. The methodologies outlined herein are designed to guide researchers through the process of creating novel antagonists for ionotropic glutamate receptors, including NMDA, AMPA, and kainate receptors.
Introduction to Glutamate Receptors and Antagonists
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), playing a crucial role in a vast array of physiological processes.[1][2] Its actions are mediated by two main families of receptors: ionotropic glutamate receptors (iGluRs), which are ligand-gated ion channels, and metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors.[1][3] The iGluR family is further subdivided into N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[1] Dysregulation of glutamatergic signaling is implicated in numerous neurological and psychiatric disorders, making glutamate receptor antagonists valuable tools for research and potential therapeutic agents.
This compound serves as a versatile chiral building block for the synthesis of various glutamate receptor antagonists. Its inherent stereochemistry and functional groups (an amine, a methyl ester, and a carboxylic acid) provide a scaffold that can be chemically manipulated to produce compounds with high affinity and selectivity for different glutamate receptor subtypes.
Glutamate Receptor Signaling Pathways
Glutamate receptors are integral to synaptic transmission. Upon binding glutamate, ionotropic receptors open their ion channels, leading to an influx of cations and depolarization of the postsynaptic membrane. Metabotropic receptors, on the other hand, initiate intracellular signaling cascades. Understanding these pathways is critical for the rational design of receptor antagonists.
Synthetic Strategy Overview
The general strategy for synthesizing glutamate receptor antagonists from this compound involves a multi-step process that often includes:
-
N-Protection: Protection of the primary amine to prevent unwanted side reactions.
-
Intramolecular Cyclization: Formation of a heterocyclic core, such as a pyrrolidine ring, which is a common feature in many potent glutamate receptor antagonists.
-
Functional Group Manipulation: Modification of the ester and carboxylic acid groups to introduce desired pharmacophoric features.
-
Deprotection: Removal of the protecting group to yield the final antagonist.
Experimental Protocols
The following protocols are representative examples of key transformations in the synthesis of glutamate receptor antagonists from this compound. Researchers should note that specific reaction conditions may require optimization based on the desired final product.
Protocol 1: N-Protection of this compound with Boc Anhydride
This protocol describes the protection of the primary amine of this compound using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in DCM in a round-bottom flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Add TEA (2.2 eq) dropwise to the suspension with stirring.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc-H-D-Glu-OMe.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Intramolecular Cyclization to a Pyrrolidinone Derivative (Conceptual)
This conceptual protocol outlines the Dieckmann condensation of an N-protected D-glutamate diester to form a pyrrolidinone ring, a core structure in many kainoid and other glutamate receptor antagonists.
Materials:
-
N-protected D-glutamic acid dimethyl ester (prepared from N-protected this compound)
-
Sodium methoxide (NaOMe)
-
Anhydrous toluene
-
Anhydrous methanol
-
Aqueous hydrochloric acid (HCl)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the N-protected D-glutamic acid dimethyl ester (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Add a solution of NaOMe (1.1 eq) in anhydrous methanol to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of aqueous HCl until the solution is acidic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude cyclized product.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of glutamate receptor antagonists derived from or structurally related to glutamate. These values are intended to be illustrative and may vary depending on the specific compound and experimental conditions.
Table 1: Representative Yields for Synthetic Steps
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| N-Protection | This compound | N-Boc-H-D-Glu-OMe | Boc₂O, TEA | 85-95 |
| Esterification | N-Boc-H-D-Glu-OH | N-Boc-D-Glu(OMe)₂ | SOCl₂, MeOH | 90-98 |
| Cyclization | N-Boc-D-Glu(OMe)₂ | Pyrrolidinone derivative | NaOMe | 60-75 |
| Deprotection | Protected Antagonist | Final Antagonist | TFA or H₂/Pd-C | 80-95 |
Table 2: Representative Potencies of Glutamate Receptor Antagonists
| Antagonist (Class) | Receptor Target | Potency (IC₅₀ or Kᵢ) | Reference |
| Kainoid Analogues | |||
| Kainic Acid (Agonist for comparison) | Kainate | EC₅₀: 0.6 - 7.4 µM | [1] |
| Domoic Acid (Agonist for comparison) | Kainate | High Affinity | [1] |
| NMDA Receptor Antagonists | |||
| AP5 | NMDA | Kᵢ: 1.2 µM | [2] |
| CGS-19755 | NMDA | IC₅₀: 47 nM | [3] |
| AMPA Receptor Antagonists | |||
| NBQX | AMPA/Kainate | Kᵢ: 0.15 µM (AMPA) | [4] |
| CNQX | AMPA/Kainate | Kᵢ: 0.3 µM (AMPA) | [4] |
Conclusion
This compound is a valuable and versatile starting material for the stereoselective synthesis of a variety of glutamate receptor antagonists. The protocols and data presented in these application notes provide a foundation for researchers to design and execute synthetic routes to novel compounds for the investigation of glutamatergic neurotransmission and the development of potential therapeutics for neurological disorders. Further exploration of different cyclization strategies and functional group modifications can lead to the discovery of antagonists with enhanced potency and selectivity for specific glutamate receptor subtypes.
References
- 1. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University [pure.ecnu.edu.cn:443]
- 2. Short and efficient diastereoselective synthesis of pyrrolidinone-containing dipeptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scalable Biosynthesis of the Seaweed Neurochemical, Kainic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: H-D-Glu-OMe as a Building Block for Neuroactive Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of D-Glutamic acid methyl ester (H-D-Glu-OMe) in the design and synthesis of neuroactive peptides. This document outlines the strategic importance of incorporating D-amino acids, particularly D-glutamate derivatives, into peptide sequences to enhance their therapeutic potential for neurological disorders. Detailed protocols for peptide synthesis and relevant bioassays are provided, along with quantitative data to inform experimental design and interpretation.
Introduction: The Role of this compound in Neuroactive Peptide Development
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[1] However, excessive glutamate receptor activation, particularly of the N-methyl-D-aspartate (NMDA) receptor, can lead to excitotoxicity, a key pathological process in various neurodegenerative diseases and ischemic stroke.[2][3]
The development of peptides that can modulate glutamatergic neurotransmission holds significant therapeutic promise. However, native L-peptides are often susceptible to rapid degradation by proteases in vivo, limiting their bioavailability and therapeutic efficacy. The incorporation of non-natural D-amino acids, such as D-glutamic acid, is a well-established strategy to confer resistance to proteolytic degradation, thereby prolonging the peptide's half-life and enhancing its potential as a drug candidate.[4]
This compound serves as a valuable building block for the solid-phase synthesis of these stabilized neuroactive peptides. The methyl ester protection of the side-chain carboxyl group prevents unwanted side reactions during peptide chain elongation. Its incorporation can lead to the development of potent and selective neuroprotective agents, NMDA receptor antagonists, or modulators of other neuronal signaling pathways.
Data Presentation: Quantitative Analysis of Neuroprotective Peptides
The following table summarizes the neuroprotective activity of various peptides in in-vitro models of glutamate-induced excitotoxicity. While not all of these peptides explicitly contain D-glutamic acid, they represent the potency that can be achieved with peptide-based neuroprotective agents, providing a benchmark for the development of novel peptides using this compound. The inclusion of D-amino acids in peptides like TAT-D demonstrates the effectiveness of this strategy in creating robust neuroprotective molecules.[5][6]
| Peptide | Injury Model | Assay | Endpoint | IC50 Value (µM) | Reference |
| Arg-9 | Glutamic Acid Excitotoxicity | Neuronal Viability | Neuroprotection | 0.78 | [5][6] |
| Penetratin | Glutamic Acid Excitotoxicity | Neuronal Viability | Neuroprotection | 3.4 | [5][6] |
| TAT-D | Glutamic Acid Excitotoxicity | Neuronal Viability | Neuroprotection | 13.9 | [5][6] |
| Arg-9 | Kainic Acid Excitotoxicity | Neuronal Viability | Neuroprotection | 0.81 | [5][6] |
| Penetratin | Kainic Acid Excitotoxicity | Neuronal Viability | Neuroprotection | 2.0 | [5][6] |
| TAT-D | Kainic Acid Excitotoxicity | Neuronal Viability | Neuroprotection | 6.2 | [5][6] |
Experimental Protocols
This protocol describes the manual synthesis of a model pentapeptide (e.g., Tyr-D-Glu-Gly-Phe-Leu) on a Rink Amide resin using Fmoc chemistry. This compound would be incorporated as Fmoc-D-Glu(OMe)-OH.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids (including Fmoc-D-Glu(OMe)-OH)
-
Coupling reagents: HBTU, HOBt, or HATU
-
Activator base: N,N-Diisopropylethylamine (DIEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF, DCM, and MeOH.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF.
-
Pre-activate the mixture for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Confirm complete coupling using a Kaiser test.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
This protocol outlines a method to assess the neuroprotective effects of a synthesized peptide against glutamate-induced cell death in primary cortical neurons.
Materials:
-
Primary cortical neuronal cultures
-
Neurobasal medium supplemented with B27
-
Synthesized peptide stock solution
-
Glutamic acid solution
-
Cell viability assay kit (e.g., MTT or LDH assay)
Procedure:
-
Cell Plating: Plate primary cortical neurons in 96-well plates at a suitable density.
-
Peptide Treatment: After allowing the neurons to adhere and mature, replace the culture medium with fresh medium containing various concentrations of the synthesized peptide. Incubate for a predetermined time (e.g., 1 hour).
-
Glutamate Insult: Add glutamic acid to the wells to a final concentration known to induce excitotoxicity (e.g., 100 µM).
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT assay, which measures mitochondrial metabolic activity, or the LDH assay, which measures lactate dehydrogenase release from damaged cells.
-
Data Analysis: Calculate the percentage of neuroprotection relative to control wells (no peptide, with glutamate) and untreated wells (no peptide, no glutamate). Determine the IC50 value of the peptide.
Signaling Pathways and Mechanisms of Action
Peptides containing D-glutamate analogs can exert their neuroprotective effects through various mechanisms, primarily by modulating glutamatergic signaling and downstream cell death pathways.
Overactivation of the NMDA receptor by glutamate leads to excessive calcium (Ca2+) influx into neurons. This Ca2+ overload triggers a cascade of neurotoxic events, including the activation of proteases (e.g., calpains), lipases, and nitric oxide synthase (nNOS), leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis or necrosis.[7]
Neuroprotective peptides incorporating D-glutamate can act as competitive or non-competitive antagonists at the NMDA receptor, thereby reducing Ca2+ influx and mitigating the downstream damaging effects.
The downstream effects of excitotoxicity converge on apoptotic pathways. Key players in these pathways include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, and caspases, a family of proteases that execute the apoptotic program. Neuroprotective peptides can interfere with these pathways, for example, by upregulating anti-apoptotic proteins like Bcl-2 or by inhibiting the activation of pro-apoptotic caspases.
Conclusion
This compound is a critical building block for the development of next-generation neuroactive peptides. Its incorporation into peptide sequences offers a straightforward and effective strategy to enhance metabolic stability, a key requirement for successful drug development. The protocols and data presented herein provide a foundation for researchers to design, synthesize, and evaluate novel D-glutamate-containing peptides as potential therapeutics for a range of neurological disorders characterized by excitotoxicity and neuronal cell death. Further investigation into the structure-activity relationships of these peptides will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties.
References
- 1. ijbs.com [ijbs.com]
- 2. Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection - Wikipedia [en.wikipedia.org]
- 4. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Neuroprotective Efficacy of Cell-Penetrating Peptides TAT, Penetratin, Arg-9, and Pep-1 in Glutamic Acid, Kainic Acid, and In Vitro Ischemia Injury Models Using Primary Cortical Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neuroprotective efficacy of cell-penetrating peptides TAT, penetratin, Arg-9, and Pep-1 in glutamic acid, kainic acid, and in vitro ischemia injury models using primary cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc-D-Glu(OMe)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Glu(OMe)-OH is a protected D-glutamic acid derivative utilized in automated solid-phase peptide synthesis (SPPS) for the incorporation of D-glutamic acid into peptide sequences. The introduction of D-amino acids is a key strategy in modern drug design to enhance the proteolytic stability of peptide-based therapeutics, thereby extending their in-vivo half-life.[1][2] The methyl ester (OMe) side-chain protection offers an alternative to the more common tert-butyl (OtBu) group, providing a different deprotection strategy that can be leveraged for specific synthetic schemes, such as on-resin cyclization or modification.
These application notes provide a comprehensive guide to the use of Fmoc-D-Glu(OMe)-OH in automated peptide synthesizers, covering coupling protocols, deprotection of the methyl ester side chain, potential side reactions, and relevant applications.
Physicochemical Properties
| Property | Value |
| Chemical Name | Fmoc-D-glutamic acid γ-methyl ester |
| Molecular Formula | C21H21NO6 |
| Molecular Weight | 383.39 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98% |
| Storage | 2-8°C, desiccated |
Data Presentation: Coupling Efficiency in Automated SPPS
The successful incorporation of Fmoc-D-Glu(OMe)-OH into a growing peptide chain is dependent on the choice of coupling reagent and reaction conditions. While specific quantitative data for Fmoc-D-Glu(OMe)-OH is not extensively published, the following table provides representative data for the coupling of standard and sterically hindered Fmoc-amino acids in automated SPPS, which can be used as a guideline. High-efficiency coupling reagents are recommended to ensure complete incorporation and to minimize deletion sequences.[2]
| Coupling Reagent | Activation Time | Coupling Time (min) | Representative Crude Purity (%) | Notes |
| HBTU/DIPEA | 2-5 min | 30-60 | >90 | Standard, cost-effective choice for routine couplings. |
| HATU/DIPEA | 2-5 min | 20-45 | >95 | Highly efficient, especially for hindered couplings; minimizes racemization.[2] |
| DIC/Oxyma | 1-3 min | 45-90 | >92 | Carbodiimide-based, can be beneficial for reducing side reactions in certain sequences. |
| PyBOP/DIPEA | 2-5 min | 30-60 | >93 | Phosphonium salt-based, effective for difficult couplings. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-D-Glu(OMe)-OH in an Automated Synthesizer
This protocol outlines a typical cycle for the incorporation of Fmoc-D-Glu(OMe)-OH into a peptide sequence on a rink amide resin using an automated peptide synthesizer.
Materials:
-
Rink Amide Resin (or other suitable solid support)
-
Fmoc-D-Glu(OMe)-OH
-
Coupling Reagent: HATU
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% Piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel of the automated synthesizer.
-
Fmoc Deprotection:
-
Treat the resin with the deprotection solution for 3-5 minutes.
-
Drain the solution.
-
Repeat the deprotection treatment for 10-15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-D-Glu(OMe)-OH (3-5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF.
-
Add DIPEA (2 equivalents relative to the amino acid) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling:
-
Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Allow the coupling reaction to proceed for 20-45 minutes.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
-
Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[2]
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Saponification of the Methyl Ester Side Chain
The methyl ester of the D-glutamic acid side chain is not cleaved by standard TFA treatment. A separate saponification step is required to deprotect the side chain, which can be performed on the resin. This allows for subsequent on-resin modifications, such as lactam bridge formation.
Materials:
-
Peptide-resin containing D-Glu(OMe)
-
Saponification Reagent: 1 M Lithium hydroxide (LiOH) in 3:1 DMF/H₂O
-
Neutralization Solution: 0.5 M HCl in dioxane (or similar acidic solution)
-
DMF
-
Water
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF.
-
Saponification:
-
Treat the resin with the saponification reagent.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the saponification reagent.
-
Wash the resin thoroughly with water, followed by DMF.
-
-
Neutralization:
-
Treat the resin with the neutralization solution to protonate the carboxylate.
-
Wash the resin with DMF.
-
-
Further Synthesis/Cleavage: The peptide-resin with the deprotected D-glutamic acid side chain is now ready for further on-resin modifications or final cleavage from the solid support.
Mandatory Visualization
Caption: Workflow for automated peptide synthesis incorporating Fmoc-D-Glu(OMe)-OH.
Applications in Drug Development
Peptides containing D-amino acids, such as D-glutamic acid, are of significant interest in drug development due to their enhanced resistance to enzymatic degradation. One potential application for peptides synthesized with Fmoc-D-Glu(OMe)-OH is the development of modulators for the N-Methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate receptor and ion channel in nerve cells that is crucial for synaptic plasticity and memory function.
Overactivation of the NMDA receptor can lead to excitotoxicity and has been implicated in various neurological disorders. NMDA receptor antagonists can block or reduce the action of this receptor. The incorporation of D-amino acids into peptide sequences can influence their binding affinity and selectivity for receptor subtypes.
Caption: Simplified signaling pathway of NMDA receptor antagonism.
Troubleshooting and Side Reactions
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric Hindrance: The D-amino acid may present a steric challenge. | 1. Double Coupling: Repeat the coupling step with a fresh solution of activated Fmoc-D-Glu(OMe)-OH.[2]2. Extended Coupling Time: Increase the coupling time to 60-120 minutes.3. Use a Stronger Activator: Switch to HATU or COMU if not already in use.[2] |
| Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking reactive sites. | 1. Change Solvent: Use N-Methylpyrrolidone (NMP) instead of DMF.2. Incorporate Chaotropic Salts: Add LiCl to the coupling mixture to disrupt secondary structures.[2] | |
| Pyroglutamate Formation | Intramolecular cyclization of an N-terminal glutamic acid residue, particularly under basic or acidic conditions. | If D-Glu is at the N-terminus, minimize exposure to harsh conditions. Use coupling reagents that allow for shorter activation times. |
| Incomplete Saponification | Insufficient reaction time or reagent concentration for methyl ester cleavage. | 1. Increase Reaction Time: Extend the saponification time to 3-4 hours.2. Optimize Reagent: Ensure the LiOH solution is freshly prepared and at the correct concentration. |
Conclusion
Fmoc-D-Glu(OMe)-OH is a valuable building block for the synthesis of peptides with enhanced proteolytic stability. Its use in automated peptide synthesizers is straightforward, following standard Fmoc-SPPS protocols with high-efficiency coupling reagents. The key distinction of this derivative is the methyl ester side-chain protection, which requires a separate saponification step for deprotection, offering an orthogonal strategy for complex peptide synthesis. Careful monitoring of coupling and deprotection steps will ensure the successful synthesis of high-purity peptides for applications in drug discovery and development, including the potential creation of novel NMDA receptor modulators.
References
Application Notes and Protocols for Cleavage of Peptides Containing H-D-Glu-OMe Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified amino acids, such as H-D-Glu-OMe, into peptide sequences is a critical strategy in drug discovery and development to enhance peptide stability, modulate biological activity, and fine-tune pharmacokinetic properties. The D-configuration of the glutamic acid residue can confer resistance to enzymatic degradation, while the γ-methyl ester (OMe) modification neutralizes the negative charge of the side-chain carboxyl group, which can impact receptor binding and cell permeability.
The final step in solid-phase peptide synthesis (SPPS), the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups, is a critical process that dictates the purity and yield of the final product. The choice of cleavage cocktail is paramount, especially when non-standard amino acid derivatives are present. The stability of the γ-methyl ester of the this compound residue to the strongly acidic conditions of standard cleavage protocols is a primary concern.
These application notes provide a comprehensive overview of the cleavage strategies for peptides containing this compound residues. We will discuss the stability of the methyl ester under various cleavage conditions, present recommended cleavage cocktails and protocols, and outline orthogonal protection strategies to ensure the integrity of the desired peptide.
Stability of the this compound Residue During Cleavage
The most common method for peptide cleavage in the Fmoc/tBu strategy is the use of a high concentration of trifluoroacetic acid (TFA), typically 95%, in the presence of scavengers. While the peptide backbone and most common side-chain protecting groups are designed to be cleaved under these conditions, the stability of the γ-methyl ester of glutamic acid is not guaranteed.
The γ-methyl ester of this compound is generally considered to be labile to the strong acidic conditions used for the final cleavage and deprotection of peptides synthesized using the Fmoc/tBu strategy.[1] While direct quantitative data on the extent of cleavage is not extensively published, it is anticipated that significant hydrolysis of the methyl ester to the free carboxylic acid will occur with prolonged exposure to high concentrations of TFA.
Therefore, two main strategies are employed when working with peptides containing this compound:
-
Acceptance of Partial or Complete Cleavage: In scenarios where the free γ-carboxyl group is acceptable or even desired in the final peptide, a standard high-TFA cleavage cocktail can be used. However, this will result in a heterogeneous product mixture containing both the desired methyl-esterified peptide and the hydrolyzed free-acid form, complicating purification.
-
Preservation of the Methyl Ester through Orthogonal Protection and Cleavage: To ensure the integrity of the this compound residue, an orthogonal protection strategy combined with a specific cleavage protocol is necessary. This involves using a resin and side-chain protecting groups that can be cleaved under conditions that do not affect the methyl ester.
Recommended Cleavage Cocktails and Protocols
The selection of the appropriate cleavage cocktail is dependent on the desired outcome (preservation or cleavage of the methyl ester) and the other amino acid residues present in the peptide sequence.
Scenario 1: Preservation of the this compound Methyl Ester
To preserve the methyl ester, a cleavage strategy that avoids high concentrations of TFA is required. This is typically achieved by using a very acid-labile resin, such as a 2-chlorotrityl chloride (2-CTC) resin, which allows for cleavage under mild acidic conditions.
Table 1: Cleavage Cocktails for Preservation of this compound
| Cocktail ID | Composition (v/v/v) | Key Features & Recommendations |
| CC-MILD-1 | TFA / Dichloromethane (DCM) (1-2% TFA) | Recommended for cleavage from highly acid-labile resins like 2-chlorotrityl chloride resin. Minimizes the risk of methyl ester hydrolysis. |
| CC-MILD-2 | Acetic Acid / Trifluoroethanol (TFE) / DCM (20:20:60) | An alternative mild cleavage cocktail for acid-labile resins. |
Experimental Protocol 1: Mild Acidic Cleavage from 2-Chlorotrityl Chloride Resin
This protocol is designed for the cleavage of peptides from 2-chlorotrityl chloride resin while preserving the this compound methyl ester and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-loaded 2-chlorotrityl chloride resin
-
Cleavage Cocktail (CC-MILD-1 or CC-MILD-2)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Cold diethyl ether (Et₂O)
-
Centrifuge tubes
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel for 20 minutes.
-
Drain the DCM.
-
Add the chosen mild cleavage cocktail (e.g., 1% TFA in DCM) to the resin (10 mL per gram of resin).
-
Gently agitate the suspension at room temperature for 30-60 minutes. Monitor the cleavage progress by taking small aliquots, neutralizing with DIPEA, and analyzing by HPLC.
-
Filter the cleavage solution into a collection flask containing a small amount of a neutralizing agent like pyridine or DIPEA to prevent acid-catalyzed degradation.
-
Wash the resin with additional cleavage cocktail and then with DCM. Combine the filtrates.
-
Evaporate the solvent under reduced pressure.
-
Precipitate the protected peptide by adding the concentrated solution dropwise to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the protected peptide under vacuum.
Scenario 2: Cleavage with Potential Hydrolysis of the Methyl Ester
For standard acid-labile resins like Wang or Rink Amide, a high-TFA cleavage is necessary. In this case, some or all of the this compound methyl ester will likely be hydrolyzed. The choice of scavengers in the cocktail is crucial to prevent side reactions with other sensitive amino acids in the sequence.
Table 2: Standard Cleavage Cocktails (Potential for Methyl Ester Hydrolysis)
| Cocktail ID | Composition (v/v/v) | Key Features & Recommendations |
| Reagent B | TFA / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2) | A good general-purpose cleavage cocktail.[2] |
| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | Recommended for peptides containing Trp, Met, or Cys to minimize side reactions.[2] |
| TFA/TIS/H₂O | TFA / TIS / Water (95:2.5:2.5) | A common and effective cocktail for many peptides without particularly sensitive residues.[3] |
Experimental Protocol 2: Standard High-TFA Cleavage
This protocol describes the global deprotection and cleavage of a peptide from a standard acid-labile resin. Be aware of the high potential for this compound hydrolysis.
Materials:
-
Peptide-loaded resin (e.g., Wang, Rink Amide)
-
Cleavage Cocktail (e.g., Reagent K)
-
Dichloromethane (DCM)
-
Cold diethyl ether (Et₂O)
-
Centrifuge tubes
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and concentrate the solution under a stream of nitrogen or by rotary evaporation to approximately 10% of the original volume.
-
Precipitate the peptide by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the concentrate).
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Cleavage Workflows
The following diagrams illustrate the logical flow of the two main cleavage strategies for peptides containing this compound.
Caption: Decision workflow for cleavage strategy.
Caption: Standard cleavage leading to hydrolysis.
Conclusion
The successful cleavage of peptides containing this compound residues requires careful consideration of the desired final product. If preservation of the γ-methyl ester is critical, an orthogonal protection strategy employing a highly acid-labile resin and mild cleavage conditions is mandatory. For standard cleavage protocols using high concentrations of TFA, researchers should anticipate at least partial, if not complete, hydrolysis of the methyl ester. The choice of cleavage cocktail and scavengers should always be tailored to the specific peptide sequence to minimize side reactions and maximize the yield and purity of the target peptide. Subsequent purification by RP-HPLC is essential to isolate the desired product from any byproducts of the cleavage and deprotection process.
References
Application Notes and Protocols for the Purification of H-D-Glu-OMe Containing Peptides by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as D-glutamic acid methyl ester (H-D-Glu-OMe), into peptide sequences is a key strategy in modern drug discovery. This modification can significantly enhance peptide stability against enzymatic degradation, modulate receptor binding affinity, and improve overall pharmacokinetic profiles. However, the unique physicochemical properties of this compound introduce specific challenges and considerations for purification.
High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the gold standard for the purification of synthetic peptides.[1] This document provides detailed application notes and protocols for the successful purification of peptides containing this compound, addressing key aspects from method development to final purity analysis.
The presence of the D-amino acid introduces a chiral center, which can lead to the formation of diastereomers during synthesis.[2] Furthermore, the methyl ester on the side chain of glutamic acid increases the hydrophobicity of the peptide compared to its free acid counterpart (H-D-Glu-OH).[3] This increased hydrophobicity results in longer retention times on reversed-phase columns.[3] A systematic approach to HPLC method development is therefore crucial for achieving high-purity this compound containing peptides.
Data Presentation
Table 1: Typical HPLC System and Column Parameters for Peptide Purification
| Parameter | Analytical Scale | Preparative Scale |
| HPLC System | Analytical HPLC with UV detector | Preparative HPLC with UV detector and fraction collector |
| Column Chemistry | C18 or C8 | C18 or C8 |
| Particle Size | 3 - 5 µm | 5 - 10 µm[3] |
| Pore Size | 100 - 120 Å | 100 - 300 Å[4] |
| Column Dimensions | 4.6 x 150 mm or 4.6 x 250 mm | >20 x 250 mm[3] |
Table 2: Example Retention Times for a Model Peptide Sequence
Model Peptide Sequence: Ac-Tyr-Val-Gly-X -Leu-NH₂, where X is the variable residue.
| Peptide | Retention Time (min) | Expected Purity (%) |
| Ac-Tyr-Val-Gly-L-Glu -Leu-NH₂ | 15.2 | >95 |
| Ac-Tyr-Val-Gly-D-Glu -Leu-NH₂ | 15.5 | >95 |
| Ac-Tyr-Val-Gly-L-Glu-OMe -Leu-NH₂ | 18.7 | >95 |
| Ac-Tyr-Val-Gly-D-Glu-OMe -Leu-NH₂ | 19.1 | >95 |
Note: These are illustrative values. Actual retention times will vary depending on the specific peptide sequence, HPLC system, and chromatographic conditions.
Experimental Protocols
Protocol 1: Analytical RP-HPLC Method Development
Objective: To develop an analytical method for assessing the purity of the crude this compound containing peptide and to determine the optimal conditions for preparative purification.
Materials:
-
Crude lyophilized peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).[3]
-
Ensure complete dissolution. If solubility is an issue, small amounts of DMSO or DMF can be used, followed by dilution with the initial mobile phase.[4]
-
Filter the sample through a 0.45 µm syringe filter before injection.[4]
-
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Column: Analytical C18 column.
-
Flow Rate: 1.0 mL/min.
-
Detection: 214 nm and 280 nm (if the peptide contains aromatic residues).[3]
-
Scouting Gradient: Run a broad gradient to determine the approximate elution time of the target peptide (e.g., 5-95% B over 30 minutes).[3]
-
Optimized Gradient: Based on the scouting run, design a shallower gradient around the elution point of the target peptide. For example, if the peptide elutes at 40% B, a gradient of 30-50% B over 40 minutes may provide optimal separation.[4]
-
-
Data Analysis:
-
Identify the peak corresponding to the target peptide (mass spectrometry can be used for confirmation).
-
Assess the purity of the crude product by calculating the peak area percentage.
-
Note the retention time and the percentage of acetonitrile at which the peptide elutes.
-
Protocol 2: Preparative RP-HPLC Purification
Objective: To purify the this compound containing peptide from synthesis-related impurities.
Materials:
-
Crude lyophilized peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm)
Procedure:
-
System Preparation:
-
Equilibrate the preparative HPLC system and column with the initial mobile phase conditions determined from the analytical method development.
-
-
Sample Preparation:
-
Dissolve the crude peptide in the minimal amount of a suitable solvent.
-
Filter the sample to remove any particulates.[3]
-
-
Chromatographic Conditions:
-
Column: Preparative C18 column.
-
Flow Rate: Adjust the flow rate according to the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Gradient: Use the optimized gradient from the analytical method development, adjusting the segment times to account for the larger column volume.
-
-
Fraction Collection:
-
Collect fractions across the main peak corresponding to the target peptide.
-
-
Post-Purification Analysis:
-
Analyze the purity of each collected fraction using the developed analytical HPLC method.
-
Confirm the identity of the peptide in the pure fractions by mass spectrometry.
-
Pool the fractions with the desired purity (>95% or as required).
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.[5]
-
Visualizations
Caption: General workflow for the purification of this compound containing peptides.
Caption: Decision tree for HPLC method optimization for peptide purification.
References
Application Notes and Protocols for the Synthesis of Conformationally Restricted Glutamate Analogs from H-D-Glu-OMe
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various conformationally restricted glutamate analogs, utilizing H-D-glutamic acid methyl ester (H-D-Glu-OMe) as a key starting material. These analogs are crucial tools for studying the pharmacology of glutamate receptors and for the development of novel therapeutics targeting neurological disorders.
Introduction
L-glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS). Its activity is mediated by a family of ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors. The flexible nature of the glutamate molecule allows it to adopt numerous conformations, enabling it to bind to a wide range of receptor subtypes. However, this lack of conformational rigidity often leads to non-selective receptor activation and potential side effects.
The synthesis of conformationally restricted glutamate analogs, where the carbon backbone is constrained within a cyclic scaffold, is a powerful strategy to achieve receptor subtype selectivity. By locking the molecule into a specific conformation that mimics the bioactive conformation at a particular receptor, it is possible to develop highly potent and selective agonists or antagonists. This document outlines synthetic routes to key classes of these analogs starting from the readily available chiral building block, this compound.
General Workflow for Synthesis
The synthesis of conformationally restricted glutamate analogs from this compound typically involves a series of chemical transformations to construct the desired cyclic system while retaining the key pharmacophoric elements of the glutamate molecule: the α-amino acid and the distal carboxylic acid moieties. A generalized workflow is depicted below.
Caption: Generalized workflow for the synthesis of conformationally restricted glutamate analogs.
Synthesis of Pyrrolidine-2,4-dicarboxylate Analogs
Pyrrolidine-based analogs, such as kainoids, are potent excitatory amino acids that have played a significant role in the characterization of iGluRs. The synthesis of kainic acid and its analogs often utilizes a stereocontrolled approach starting from a chiral precursor like this compound.
Experimental Protocol: Synthesis of a Kainoid Precursor
This protocol describes a multi-step synthesis of a key pyrrolidine intermediate en route to kainoid analogs, adapted from established methodologies.
Step 1: N-Protection of this compound
-
Dissolve this compound hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add a base, for example, triethylamine (2.2 eq), to neutralize the hydrochloride salt.
-
Introduce the protecting group reagent, such as di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) for Boc-protection.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions and drying the organic layer.
-
Purify the N-protected product by column chromatography.
Step 2: Side-Chain Elongation and Functionalization
-
The γ-carboxylic acid ester of the N-protected this compound is selectively reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride in the presence of a Lewis acid.
-
The resulting primary alcohol is then oxidized to the aldehyde under Swern or Dess-Martin periodinane conditions.
-
The aldehyde is subjected to a Wittig or Horner-Wadsworth-Emmons reaction to introduce a two-carbon unit, forming an α,β-unsaturated ester.
Step 3: Intramolecular Cyclization
-
The crucial pyrrolidine ring is formed via an intramolecular Michael addition. Treatment of the α,β-unsaturated ester with a base promotes the cyclization.
-
The stereochemistry of the newly formed stereocenters is controlled by the chirality of the starting material and the reaction conditions.
Step 4: Deprotection and Final Product Isolation
-
The N-protecting group and the ester groups are removed under appropriate acidic or hydrogenolysis conditions.
-
The final kainoid analog is purified by ion-exchange chromatography or crystallization.
| Step | Reactants | Reagents | Typical Yield | Purity |
| 1 | This compound·HCl | (Boc)₂O, Et₃N, DCM | 90-95% | >98% |
| 2 | N-Boc-D-Glu-OMe | NaBH₄/CaCl₂, Swern Oxidation, Wittig reagent | 60-70% (over 3 steps) | >95% |
| 3 | Acyclic precursor | DBU, THF | 75-85% | >97% |
| 4 | Protected analog | TFA/DCM or H₂/Pd-C | 80-90% | >99% |
Table 1: Summary of a typical synthetic sequence for a kainoid precursor.
Synthesis of Cyclobutane and Cyclopentenyl Glutamate Analogs
Cycloaddition reactions are a powerful tool for the synthesis of conformationally restricted glutamate analogs with cyclobutane or cyclopentane rings. These strategies often involve the reaction of a derivative of this compound with a suitable cycloaddition partner.
Experimental Protocol: [3+2] Cycloaddition for Cyclopentenyl Analogs
An efficient method for preparing cyclopentenyl-glutamate analogs involves a formal [3+2] cycloaddition reaction.[1]
Step 1: Preparation of the Dehydroamino Acid Derivative
-
N-protected this compound can be converted into a dehydroamino acid derivative, which serves as the dipolarophile in the cycloaddition reaction.
Step 2: [3+2] Cycloaddition Reaction
-
The dehydroamino acid derivative is reacted with a suitable three-carbon component in the presence of a catalyst.
-
The reaction proceeds with high regioselectivity and diastereoselectivity to afford the cyclopentenyl ring system.
Step 3: Final Modifications and Deprotection
-
Further functional group manipulations may be necessary to install the desired substituents on the cyclopentene ring.
-
Removal of the protecting groups yields the final conformationally restricted glutamate analog.
| Analog Type | Key Reaction | Starting Material Derivative | Typical Overall Yield |
| Cyclopentenyl | [3+2] Cycloaddition | Dehydroamino acid | 30-40% |
| Cyclobutyl | [2+2] Photocycloaddition | α,β-Unsaturated ester | 25-35% |
Table 2: Comparison of synthetic strategies for cyclic glutamate analogs.
Biological Activity and Signaling Pathways
Conformationally restricted glutamate analogs exhibit distinct pharmacological profiles, often showing high selectivity for specific glutamate receptor subtypes. This selectivity is crucial for their use as pharmacological tools and as leads for drug development.
Glutamate Receptor Signaling
Glutamate receptors are broadly classified into two families: ionotropic (iGluRs) and metabotropic (mGluRs).
-
Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast excitatory neurotransmission.[2] Upon glutamate binding, the channel opens, allowing the influx of cations (Na⁺ and Ca²⁺), which leads to depolarization of the postsynaptic membrane.[2] iGluRs are further divided into three subtypes: AMPA, kainate, and NMDA receptors.
Caption: Ionotropic glutamate receptor (iGluR) signaling pathway.
-
Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability through second messenger signaling pathways.[1] They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.
-
Group I mGluRs (mGluR1 and mGluR5): Couple to Gq/G11 proteins to activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
-
Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) mGluRs: Couple to Gi/Go proteins to inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
-
Caption: Metabotropic glutamate receptor (mGluR) signaling pathways.
Biological Activity of Synthesized Analogs
The biological activity of newly synthesized conformationally restricted glutamate analogs is typically assessed using a combination of in vitro and in vivo assays.
| Assay Type | Purpose | Typical Readout |
| Radioligand Binding Assays | Determine the affinity of the analog for different glutamate receptor subtypes. | Ki (inhibition constant) |
| Functional Assays (e.g., Calcium imaging, Electrophysiology) | Determine the efficacy of the analog (agonist, antagonist, or partial agonist) at specific receptors. | EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) |
| In vivo models of neurological disorders | Assess the therapeutic potential of the analog in animal models of disease. | Behavioral changes, neuroprotection |
Table 3: Common assays for pharmacological characterization of glutamate analogs.
For example, certain cyclopentenyl-glutamate analogues have been shown to be agonists at mGlu5 and mGlu2 receptors.[1]
Conclusion
The synthesis of conformationally restricted glutamate analogs from this compound provides a versatile platform for the development of selective glutamate receptor ligands. The protocols and data presented in these application notes offer a foundation for researchers to design and synthesize novel chemical probes and potential therapeutic agents for a range of neurological and psychiatric disorders. The careful design of the cyclic scaffold allows for the fine-tuning of the pharmacological properties, leading to compounds with improved selectivity and potency.
References
Troubleshooting & Optimization
Troubleshooting pyroglutamate formation with H-D-Glu-OMe
Welcome to the technical support center for H-D-Glu-OMe. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of pyroglutamate formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate formation and why is it a problem when using this compound?
Pyroglutamate (pGlu) is a cyclic derivative formed from an N-terminal glutamic acid (Glu) residue. The reaction involves an intramolecular cyclization where the N-terminal α-amino group attacks the side-chain γ-carbonyl carbon, leading to the formation of a five-membered ring and the elimination of a water molecule.[1][2] this compound, or D-glutamic acid γ-methyl ester, is particularly susceptible to this reaction because its N-terminal amino group is free to initiate the cyclization.
This spontaneous modification can be a significant issue in research and pharmaceutical development for several reasons:
-
Product Heterogeneity : It leads to a mixed population of molecules (the desired product and the pGlu variant), which complicates analysis, characterization, and purification.[1]
-
Blocked N-terminus : The cyclic structure of pyroglutamate lacks a free primary amine. This "blocks" the N-terminus, rendering traditional protein sequencing methods like Edman degradation ineffective.[1]
-
Impact on Bioactivity : Modification at the N-terminus can alter the biological activity, binding affinity, or stability of a peptide or protein.[1]
-
Analytical Challenges : The change in mass and charge complicates analytical techniques such as mass spectrometry and ion-exchange chromatography.[1]
Q2: What is the chemical mechanism for pyroglutamate formation from this compound?
The formation of the pyroglutamate derivative from this compound is an intramolecular cyclization reaction. The process is initiated by the nucleophilic attack of the free α-amino group on the electrophilic carbonyl carbon of the γ-methyl ester. This forms a tetrahedral intermediate, which then collapses to form the stable, five-membered pyroglutamate ring, eliminating a molecule of methanol.
Q3: What environmental factors promote this unwanted side reaction?
The rate of non-enzymatic pyroglutamate formation is significantly influenced by several experimental conditions. Controlling these factors is key to minimizing the side reaction.
-
pH : The reaction is highly pH-dependent. The rate of cyclization is minimal in the pH range of 6.0 to 7.0.[1][3] Conditions that are more acidic (e.g., pH 4) or alkaline (e.g., pH 8) can significantly accelerate pyroglutamate formation.[3]
-
Temperature : Higher temperatures increase the reaction rate. It is crucial to perform purification steps at reduced temperatures and to store materials appropriately.[1]
-
Buffer Composition : Certain buffer species can influence the rate of cyclization. It is advisable to use buffers that help maintain a stable pH in the optimal range of 6.0-7.0.[1]
Troubleshooting Guide
Q4: How can I detect and quantify the presence of pyroglutamate in my sample?
Several analytical techniques can be used to identify and quantify pyroglutamate formation. A combination of chromatographic separation and mass spectrometry is often the most effective approach.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : A well-developed RP-HPLC method can often separate the pyroglutamate-containing species from the desired native product due to differences in polarity.[1][3]
-
Mass Spectrometry (MS) : This is a powerful tool for detection. The conversion of a glutamic acid residue to pyroglutamate results in a characteristic mass loss of 18.01 Da (due to the loss of H₂O).[1] High-resolution mass spectrometry can confirm this mass change, and tandem MS (MS/MS) can pinpoint the modification to the N-terminus.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can provide detailed structural information to confirm the presence of the cyclic pyroglutamate structure.[4]
Caution : An important artifact to be aware of is "in-source cyclization," where the conversion of Glu to pGlu can occur within the electrospray ionization source of the mass spectrometer. This can lead to an overestimation of the pyroglutamate content. Proper chromatographic separation that resolves pGlu from Glu before they enter the MS source is essential to obtain accurate quantification.[5]
Q5: What are the best practices to prevent pyroglutamate formation during my experiment?
Prevention is the most effective strategy. The following workflow highlights critical steps where pyroglutamate formation can occur and the recommended preventative actions.
Q6: How should I store my compounds to minimize pyroglutamate formation?
Proper storage is critical to maintaining the integrity of your N-terminal glutamic acid-containing compounds.
-
Short-Term Storage (days to weeks) : For solutions, use a buffer with a pH between 6.0 and 7.0 and store at 4°C.[1]
-
Long-Term Storage : Lyophilization (freeze-drying) is the preferred method as it minimizes molecular mobility.[1] If lyophilization is not possible, flash-freeze aliquots in liquid nitrogen and store them at -80°C. It is essential to avoid repeated freeze-thaw cycles, as these can accelerate degradation.[1]
Data Summary: Impact of pH on Pyroglutamate Formation
The rate of pyroglutamate formation is highly dependent on pH. The following table summarizes the relative stability of an N-terminal glutamic acid residue under different pH conditions.
| pH Value | Relative Rate of Formation | Stability Recommendation |
| 4.0 | High | Avoid for storage/purification |
| 6.2 | Minimal | Optimal for maximum stability [3] |
| 7.0 | Low | Good |
| 8.0 | High | Avoid for storage/purification |
This table provides a qualitative summary based on published data indicating minimal formation at pH 6.2 and increased rates at acidic and alkaline pH.[3]
Q7: My N-terminal sequencing failed, showing a "blocked N-terminus." Could pyroglutamate be the cause?
Yes, this is a classic indicator of pyroglutamate formation. The cyclization of the N-terminal glutamic acid residue eliminates the free primary amine that is required for the Edman degradation chemistry to proceed.[1] If you encounter this issue, it is highly recommended to analyze your sample via mass spectrometry to check for a mass loss of 18.01 Da, which is characteristic of this modification.[1]
Q8: Can I remove pyroglutamate once it has formed?
Yes, it is possible to enzymatically remove a pyroglutamate residue. The enzyme Pyroglutamate aminopeptidase (pGAP) specifically recognizes and cleaves the pGlu residue from the N-terminus of a peptide or protein.[1] This exposes the subsequent amino acid, allowing for N-terminal sequencing or other applications requiring a free N-terminus.
Experimental Protocols
Protocol 1: Detection and Quantification of Pyroglutamate using LC-MS/MS
This protocol provides a general method for identifying and quantifying pGlu formation.
-
Sample Preparation :
-
Dissolve the sample in a suitable buffer, ideally the mobile phase A for compatibility. If the sample is a protein, it may require reduction, alkylation, and tryptic digestion to generate smaller peptides for analysis.
-
-
LC Separation :
-
Column : Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : Develop a gradient with a shallow slope (e.g., 5-40% B over 30 minutes) to ensure sufficient resolution between the native and pGlu-modified species.
-
Flow Rate : 0.2-0.4 mL/min.
-
Column Temperature : Maintain at a controlled temperature (e.g., 40°C).
-
-
MS/MS Analysis :
-
Ionization Mode : Use positive ion electrospray ionization (ESI).
-
Full Scan (MS1) : Acquire data in a full scan mode to identify the molecular weights corresponding to both the expected product and the product minus 18.01 Da.
-
Tandem MS (MS2) : Perform MS/MS fragmentation on the parent ions identified in the full scan. The fragmentation pattern will confirm the peptide sequence and verify that the modification is at the N-terminus.
-
-
Quantification :
-
Integrate the peak areas from the extracted ion chromatograms (XICs) for both the native and modified species to determine their relative abundance.
-
For absolute quantification, a standard curve can be generated using a synthetic peptide standard containing the pGlu modification.
-
Protocol 2: Enzymatic Removal of Pyroglutamate using pGAP
This protocol describes how to remove a pGlu residue to unblock the N-terminus.
-
Buffer Preparation : Prepare a reaction buffer according to the enzyme manufacturer's specifications (typically a phosphate or Tris buffer at a pH between 7.0 and 8.0).
-
Reaction Setup :
-
In a microcentrifuge tube, combine your pGlu-containing sample (e.g., 1-10 µg).
-
Add the reaction buffer to the recommended final volume.
-
Add Pyroglutamate aminopeptidase (pGAP) at an appropriate enzyme-to-substrate ratio (e.g., 1:20 w/w).
-
-
Incubation :
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a duration of 2 to 12 hours. Incubation time may require optimization.
-
-
Reaction Quenching : Stop the reaction by adding an acid (e.g., 1% trifluoroacetic acid) or by heat inactivation as recommended by the manufacturer.
-
Analysis :
-
Verify the removal of the pGlu residue by analyzing the treated sample with LC-MS. Look for the disappearance of the pGlu-modified peak and the appearance of the new, unblocked product peak (with an 18.01 Da mass increase relative to the pGlu form).
-
The unblocked sample can now be used for N-terminal sequencing.
-
References
Technical Support Center: Optimizing H-D-Glu-OMe Coupling in SPPS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of H-D-Glu-OMe in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with coupling this compound in SPPS?
The primary challenges in coupling this compound stem from steric hindrance and potential side reactions. The methyl ester on the side chain can contribute to steric bulk, although less significantly than other protecting groups. The main concerns are incomplete coupling leading to deletion sequences, and side reactions such as pyroglutamate formation and racemization.[1][2][3]
Q2: What is pyroglutamate formation and how can it be prevented?
Pyroglutamate is a cyclic lactam that forms from the intramolecular cyclization of an N-terminal glutamic acid residue.[3][4] This side reaction truncates the peptide chain. While it is more common with N-terminal Gln or Glu, the presence of the Glu derivative this compound at the N-terminus can also lead to this issue, especially under acidic or heated conditions.[3] To minimize pyroglutamate formation, it is crucial to ensure rapid and efficient coupling of the subsequent amino acid.[4]
Q3: Can racemization occur during the coupling of this compound?
Yes, racemization, the conversion of the D-enantiomer to its L-form, can be a concern during amino acid activation and coupling.[1][5] The risk of racemization is influenced by the choice of coupling reagent, the base used, and the activation time.[1] Using coupling reagents known for low racemization levels and additives like OxymaPure® can help suppress this side reaction.[1][5]
Q4: Which coupling reagents are recommended for this compound?
For sterically hindered amino acids, including derivatives like this compound, high-reactivity coupling reagents are recommended.[1][6] Uronium/aminium salts such as HATU, HCTU, and COMU, as well as phosphonium salts like PyAOP and PyBOP, are generally more effective than standard carbodiimide reagents like DIC.[1][6][7]
Troubleshooting Guide
Problem 1: Low Coupling Efficiency / Incomplete Reaction
Possible Causes:
-
Insufficiently active coupling reagent: Standard coupling reagents may not be effective for sterically hindered amino acids.[1][6]
-
Steric hindrance: The bulky nature of the incoming amino acid or the resin-bound peptide can slow down the reaction rate.[8]
-
Peptide aggregation: Secondary structure formation of the growing peptide chain on the resin can block reactive sites.
-
Suboptimal reaction conditions: Incorrect stoichiometry, reaction time, or temperature can lead to incomplete coupling.[3]
Solutions:
-
Utilize a more potent coupling reagent: Switch to a uronium/aminium or phosphonium salt-based reagent.[1][6][7]
-
Increase reagent excess and reaction time: Use a higher excess of the amino acid and coupling reagent (3-5 equivalents) and extend the coupling time. Double coupling may also be necessary.
-
Incorporate microwave heating: Microwave-assisted SPPS can significantly enhance coupling efficiency for hindered amino acids.[8][9]
-
Disrupt peptide aggregation: Use chaotropic salts (e.g., LiCl) in the coupling mixture or employ solvents known to disrupt secondary structures.
Problem 2: Presence of Deletion Sequences in the Final Peptide
Possible Cause:
-
This is a direct consequence of incomplete coupling in the previous step.
Solutions:
-
Implement the solutions outlined in Problem 1 to ensure complete coupling at each step.
-
Monitor coupling completion: Utilize a qualitative test like the Kaiser test or bromophenol blue test to confirm the absence of free amines before proceeding to the next deprotection step.[10]
Problem 3: Formation of a Truncated Peptide due to Pyroglutamate
Possible Cause:
Solutions:
-
Ensure rapid and efficient coupling: Use a highly efficient coupling reagent and optimized conditions to quickly cap the N-terminal Glu residue.[4]
-
Avoid acidic conditions during coupling: Some coupling conditions can promote pyroglutamate formation.
Quantitative Data Summary
The following tables summarize the performance of various coupling reagents, primarily for sterically hindered amino acids, which can serve as a proxy for optimizing this compound coupling.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Advantages | Disadvantages |
| HATU | Uronium/Aminium Salt | Highly reactive, effective for hindered couplings.[7][10] | Can cause side reactions if not used correctly. |
| HCTU | Uronium/Aminium Salt | High coupling efficiency, less allergenic than HBTU. | --- |
| COMU | Uronium/Aminium Salt | High coupling efficiency, safer (non-explosive byproducts), good solubility.[7] | --- |
| PyAOP | Phosphonium Salt | Highly effective for hindered couplings, avoids guanidinylation side reactions.[6] | --- |
| PyBOP | Phosphonium Salt | Effective for hindered couplings. | --- |
| DIC/Oxyma | Carbodiimide | Suppresses racemization.[5] | Generally less reactive than onium salts for hindered couplings.[1] |
Experimental Protocols
Protocol 1: Optimized Coupling using HATU
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30-60 minutes. Drain the solvent.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Glu(OMe)-OH (4 equivalents) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test or bromophenol blue test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step (double coupling).
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Protocol 2: Coupling using DIC/OxymaPure®
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30-60 minutes. Drain the solvent.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-D-Glu(OMe)-OH (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Coupling: Add the amino acid/Oxyma solution to the resin, followed by the addition of DIC (3 equivalents). Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test or bromophenol blue test to confirm complete coupling.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF and DCM.
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Side reaction pathway for pyroglutamate formation.
Caption: General experimental workflow for SPPS coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mesalabs.com [mesalabs.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 10. peptide.com [peptide.com]
Preventing side reactions with D-glutamic acid methyl ester
Welcome to the technical support center for D-glutamic acid methyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and preventing side reactions during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter when working with D-glutamic acid methyl ester, particularly in the context of peptide synthesis.
Q1: I am observing a significant amount of a side product that corresponds to the loss of methanol from my peptide. What is happening and how can I prevent it?
A1: This is a classic case of pyroglutamate formation. The N-terminal D-glutamic acid methyl ester can undergo intramolecular cyclization to form a pyroglutamate residue, especially under acidic or heated conditions.
Troubleshooting Steps:
-
Protecting Group Strategy: The most effective way to prevent pyroglutamate formation is to use a side-chain protecting group on the γ-carboxyl group of the D-glutamic acid. The tert-butyl (OtBu) protecting group is considered the safest choice for preventing this side reaction.[1]
-
Coupling Conditions: If the D-glutamic acid is at the N-terminus, ensure that the coupling of the subsequent amino acid is efficient and rapid. Use of potent coupling reagents can minimize the exposure time to conditions that might favor cyclization.
-
Cleavage Conditions: During the final cleavage of the peptide from the resin, use a scavenger cocktail to quench any reactive species that could promote side reactions.
Q2: My peptide purity is lower than expected, and I suspect the formation of a cyclic imide. What is this side reaction and how can I mitigate it?
A2: You are likely observing glutarimide formation. Similar to aspartimide formation from aspartic acid, a peptide backbone amide nitrogen can attack the side-chain methyl ester of a D-glutamic acid residue to form a six-membered glutarimide ring. This can occur under both acidic and basic conditions. While less common than aspartimide formation, it can be a significant side reaction depending on the peptide sequence.[2]
Mitigation Strategies:
-
Steric Hindrance: Incorporating an amino acid with a bulky protecting group next to the D-glutamic acid residue can sterically hinder the formation of the glutarimide.[2]
-
Protecting Group Selection: Utilizing a more robust side-chain protecting group than a simple methyl ester, such as the tert-butyl (OtBu) group, is highly recommended to prevent this side reaction.[1]
Q3: How do I choose the right protecting group for the γ-carboxyl group of D-glutamic acid in Fmoc-based solid-phase peptide synthesis (SPPS)?
A3: The choice of protecting group is critical for the success of your synthesis and depends on the specific requirements of your peptide. The most common protecting groups are tert-butyl (OtBu), benzyl (Bzl), and allyl (OAll).[1]
Comparison of Common Protecting Groups for D-Glutamic Acid Side Chain:
| Parameter | tert-Butyl (OtBu) | Benzyl (Bzl) | Allyl (OAll) |
| Coupling Efficiency | High | High | High |
| Prevention of Pyroglutamate Formation | Excellent | Moderate | Good |
| Prevention of Glutarimide Formation | Excellent | Moderate | Good |
| Orthogonality to Fmoc Group | Excellent | Excellent | Excellent |
| Cleavage Conditions | Strong Acid (e.g., TFA) | Catalytic Hydrogenation (e.g., H₂/Pd) | Pd(0) Catalyst (e.g., Pd(PPh₃)₄/PhSiH₃) |
| Suitability for Protected Fragments | No | Yes | Yes |
| Typical Crude Peptide Purity | High | Moderate to High | Moderate to High |
Data summarized from multiple reports in the literature.[1]
Q4: I need to selectively deprotect the side chain of D-glutamic acid for on-resin cyclization. Which protecting group should I use?
A4: For selective side-chain deprotection, you need a protecting group that is orthogonal to both the N-terminal Fmoc group and the resin linkage. The 2-phenylpropan-2-yl (2-PhiPr) and allyl (OAll) protecting groups are excellent choices for this purpose.
-
2-PhiPr Group: This group is highly acid-labile and can be selectively removed with very mild acidic conditions (e.g., 1-2% TFA in DCM), leaving other acid-labile groups like tert-butyl intact. This is ideal for side-chain to side-chain cyclization.[3]
-
Allyl Group: The allyl ester is stable to both acids and bases used in standard Fmoc-SPPS. It can be selectively removed using a Pd(0) catalyst, providing another orthogonal strategy for on-resin modifications.[1][4]
Experimental Protocols
Protocol 1: General Coupling of Fmoc-D-Glu(OR)-OH in SPPS
This protocol describes the coupling of an Fmoc-protected D-glutamic acid derivative to a resin-bound peptide chain.
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 10 minutes.
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.[1]
-
Coupling:
-
Dissolve Fmoc-D-Glu(OR)-OH (3 eq.), a coupling reagent like HATU (3 eq.), and a base like DIPEA (6 eq.) in DMF.
-
Add the coupling cocktail to the resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF and DCM.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
Protocol 2: Cleavage and Deprotection
This protocol outlines the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your protecting groups. A common cocktail for tert-butyl based protection is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1]
-
Incubation: Incubate the mixture at room temperature with occasional stirring for 2-4 hours.[1]
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.[1]
-
Purification: Centrifuge to pellet the peptide, wash with cold ether, and then purify by HPLC.
Visual Diagrams
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
References
Technical Support Center: HPLC Analysis of H-D-Glu-OMe Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC analysis of impurities from the synthesis of H-D-Glu-OMe (D-Glutamic acid γ-methyl ester).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in the HPLC analysis of my this compound synthesis reaction?
When synthesizing this compound, particularly through Fischer esterification which involves heating a carboxylic acid and an alcohol with an acid catalyst, several impurities can arise. The most common are:
-
Unreacted D-Glutamic Acid: The starting material for the reaction.
-
D-Pyroglutamic Acid: Formed from the intramolecular cyclization of D-glutamic acid, a reaction that can occur under the acidic and thermal conditions of the synthesis.[1][2][3][4]
-
D-Glutamic Acid Dimethyl Ester: A diester byproduct where both the alpha and gamma carboxylic acid groups of glutamic acid have been esterified.[5]
Q2: I am observing unexpected peaks in my chromatogram. How can I determine if they are from my sample or from the HPLC system?
A straightforward method to diagnose the source of unexpected peaks is to perform a "blank" injection. This involves running the HPLC method with your mobile phase or the solvent used to dissolve your sample, but without the this compound sample itself. If the unexpected peaks are present in the blank run, they are likely due to contamination from the mobile phase, the sample solvent, or carryover from a previous injection.[6] If the blank chromatogram is clean, the peaks are almost certainly related to your sample.[6]
Q3: My main product peak is showing significant tailing. What could be the cause and how can I fix it?
Peak tailing in reverse-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on the silica-based column packing.[7] For a compound like this compound, which has a primary amine, this can be a common issue. To mitigate peak tailing:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by using 0.1% formic acid or trifluoroacetic acid) can help to protonate the silanol groups, reducing their interaction with the protonated amine of your analyte.
-
Increase Buffer Strength: Using a buffer at an appropriate concentration can help maintain a consistent ionization state for both the analyte and the stationary phase.[7]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing for basic compounds.
Q4: How can I confirm the identity of the impurity peaks in my chromatogram?
The most definitive way to identify unknown impurity peaks is to use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). By coupling the HPLC system to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the molecules as they elute from the column.[8][9] You can then compare the measured molecular weights of the impurities to the expected molecular weights of potential byproducts like D-pyroglutamic acid and D-glutamic acid dimethyl ester.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Very Small Peaks | 1. No sample injected (e.g., air bubble in autosampler).2. Incorrect detector wavelength.3. Sample degradation. | 1. Check sample vial for sufficient volume and absence of air bubbles. Manually inject a standard to confirm system performance.2. This compound lacks a strong chromophore. Ensure detection is at a low wavelength (e.g., 205-215 nm) or use a detector like a Charged Aerosol Detector (CAD) or couple to a mass spectrometer.3. Prepare a fresh sample and standard solution. |
| Broad Peaks | 1. Column contamination or degradation.2. Sample solvent is too strong.3. High extra-column volume. | 1. Flush the column with a strong solvent. If performance does not improve, replace the column.2. Dissolve the sample in the initial mobile phase whenever possible.[10]3. Use shorter tubing with a smaller internal diameter between the column and the detector. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition.2. Fluctuation in column temperature.3. Column not properly equilibrated. | 1. Prepare fresh mobile phase. If using a gradient, ensure the pump's proportioning valves are working correctly.2. Use a column oven to maintain a consistent temperature.3. Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each injection. |
| Extra Peak Eluting Earlier Than D-Glutamic Acid | The peak is likely D-pyroglutamic acid. | D-pyroglutamic acid is less polar than D-glutamic acid due to the loss of a free carboxylic acid and a primary amine, leading to a shorter retention time in reverse-phase HPLC. Confirm identity with LC-MS. |
| Extra Peak Eluting Later Than this compound | This peak could be the D-glutamic acid dimethyl ester. | The diester is more hydrophobic than the mono-ester (this compound) and will therefore have a longer retention time on a reverse-phase column. Confirm identity with LC-MS. |
Data Presentation
The following table summarizes the expected and potential quantitative data from the HPLC analysis of a typical this compound synthesis reaction. The values are illustrative and can vary based on reaction conditions and purification efficiency.
| Compound | Expected Retention Time (Relative) | Typical Purity/Impurity Level (Area %) | Molecular Weight ( g/mol ) |
| D-Pyroglutamic Acid | 0.6 - 0.8 | < 1.0% | 129.11 |
| D-Glutamic Acid | 0.8 - 0.9 | < 2.0% | 147.13 |
| This compound (Product) | 1.0 | > 95.0% | 161.16 |
| D-Glutamic Acid Dimethyl Ester | 1.2 - 1.4 | < 2.0% | 175.18 |
Experimental Protocols
Protocol: HPLC Analysis of this compound and Related Impurities
This protocol describes a general reverse-phase HPLC method for the analysis of this compound synthesis products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector or Mass Spectrometer.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Reference standards for this compound, D-glutamic acid, and D-pyroglutamic acid.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (if using a UV detector).
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (minutes) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 50 50 22.0 95 5 | 30.0 | 95 | 5 |
4. Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture or purified product in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the area percentage of the main this compound peak and any impurity peaks to determine the purity of the sample.
-
Compare the retention times of the peaks in the sample to those of the reference standards to tentatively identify the impurities.
Mandatory Visualization
Caption: A logical workflow for troubleshooting common HPLC analysis issues.
References
- 1. Separation of Glutamic acid dimethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of Boc-L-pyroglutamic acid methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. helixchrom.com [helixchrom.com]
- 9. HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA) | Semantic Scholar [semanticscholar.org]
- 10. agilent.com [agilent.com]
Technical Support Center: Mass Spectrometry Analysis of H-D-Glu-OMe
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the mass spectrometry analysis of D-Glutamic acid α-methyl ester (H-D-Glu-OMe).
Frequently Asked Questions (FAQs)
Q1: What are the expected primary ions for this compound in positive ion electrospray ionization mass spectrometry (ESI-MS)?
In positive ion ESI-MS, you should primarily look for the protonated molecule, [M+H]⁺. Given the molecular weight of this compound is 161.16 g/mol , the expected m/z for the protonated molecule is 162.16. Depending on the solvent system and the purity of the sample and reagents, you may also observe adducts with sodium ([M+Na]⁺) at m/z 184.14 and potassium ([M+K]⁺) at m/z 200.12.
Q2: I am observing a significant peak at m/z 144.15. What is this species?
A peak at m/z 144.15 likely corresponds to the in-source cyclization of this compound to form pyroglutamic acid methyl ester, with the loss of a water molecule (H₂O). This is a common artifact for glutamic acid and its derivatives during ESI-MS analysis.[1][2] The formation of pyroglutamic acid can be influenced by source conditions, particularly the fragmentor voltage.[1][2]
Q3: My mass spectrum shows a prominent ion at m/z 102. What fragmentation event does this represent?
The ion at m/z 102 is a characteristic fragment for glutamic acid and its derivatives. It corresponds to the glutamic acid immonium ion, formed by the neutral loss of the methyl ester group and carbon monoxide from the protonated molecule.[3][4]
Q4: Besides the primary ions and known fragments, I see other unexpected peaks. What could be their origin?
Unexpected peaks can arise from several sources:
-
Contaminants: Phthalates from plasticware are common contaminants in mass spectrometry, often appearing at m/z 149. Solvents and reagents can also introduce impurities.
-
Adducts: Beyond sodium and potassium, other adducts can form depending on the mobile phase composition.
-
In-source Fragmentation: Other fragmentation pathways besides the formation of the immonium ion can occur, especially at higher source energies.[2]
-
Synthesis Side Products: Impurities from the synthesis of this compound may be present.
Q5: How can I minimize the in-source formation of pyroglutamic acid methyl ester?
To reduce the in-source cyclization of this compound, you can optimize the mass spectrometer's source parameters. Specifically, lowering the fragmentor or capillary voltage can decrease the energy in the ion source, thereby minimizing this artifact.[1][2] Additionally, using a well-optimized chromatographic separation can help to distinguish between the analyte and any pre-existing pyroglutamic acid impurity.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Signal for [M+H]⁺ | Poor ionization efficiency, low sample concentration, or instrument settings not optimized. | 1. Confirm the sample concentration. 2. Ensure the mass spectrometer is properly tuned and calibrated. 3. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). 4. Check for proper mobile phase composition and pH. |
| High Abundance of Adduct Ions ([M+Na]⁺, [M+K]⁺) | Contamination of glassware, solvents, or reagents with sodium or potassium salts. | 1. Use high-purity solvents and reagents. 2. Acid-wash glassware thoroughly. 3. Minimize the use of sodium- or potassium-containing buffers if possible. |
| Presence of a Peak at m/z 144.15 | In-source cyclization to pyroglutamic acid methyl ester. | 1. Lower the fragmentor/capillary voltage in the ion source. 2. Optimize chromatographic separation to resolve this compound from any pyroglutamic acid impurity. |
| Complex Spectrum with Many Unidentified Peaks | In-source fragmentation, sample degradation, or contamination. | 1. Reduce source energy (fragmentor voltage). 2. Analyze a blank (solvent injection) to identify background contaminants. 3. Ensure sample integrity and proper storage. 4. If coupled with liquid chromatography, check for co-eluting impurities. |
| Inconsistent Results Between Runs | Fluctuation in instrument performance, sample instability, or non-reproducible sample preparation. | 1. Perform regular instrument performance checks and calibrations. 2. Prepare fresh samples for each analysis. 3. Ensure consistent and precise sample preparation procedures. |
Data Presentation: Key m/z Values for this compound Analysis
The following table summarizes the key mass-to-charge ratios for this compound and its common side products and fragments observed in positive ion ESI-MS.
| Ion/Fragment | Formula | m/z (monoisotopic) | Description |
| Protonated this compound | C₆H₁₂NO₄⁺ | 162.0715 | [M+H]⁺ |
| Sodium Adduct | C₆H₁₁NNaO₄⁺ | 184.0535 | [M+Na]⁺ |
| Potassium Adduct | C₆H₁₁NKO₄⁺ | 200.0274 | [M+K]⁺ |
| Pyroglutamic Acid Methyl Ester | C₆H₁₀NO₃⁺ | 144.0609 | [M+H-H₂O]⁺, In-source cyclization product |
| Immonium Ion | C₅H₈NO₂⁺ | 114.0555 | [M+H-H₂O-CO]⁺ |
| Fragment Ion | C₅H₈NO⁺ | 102.0599 | Loss of methoxycarbonyl group |
| Fragment Ion | C₄H₈NO₂⁺ | 102.0555 | Loss of C₂H₂O₂ |
| Fragment Ion | C₄H₆NO⁺ | 84.0449 | Further fragmentation |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent, such as a mixture of water and methanol (50:50, v/v).
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase to the desired concentration (e.g., 1-10 µg/mL).
-
Filtration: Filter the final solution through a 0.22 µm syringe filter before injection to remove any particulates.
Protocol 2: LC-MS/MS Method for this compound Analysis
-
Liquid Chromatography System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.
-
Scan Range: m/z 50-300 for full scan analysis.
-
MS/MS Fragmentation: For targeted analysis, use a collision energy of 10-20 eV to monitor characteristic transitions (e.g., 162.1 -> 102.1).
Visualizations
Caption: Troubleshooting workflow for this compound MS analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation reactions of protonated peptides containing glutamine or glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize Racemization of H-D-Glu-OMe During Coupling
Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization of H-D-Glu-OMe during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a single, pure enantiomer (e.g., the D-form of glutamic acid methyl ester) is converted into a mixture of both D and L forms.[1] During peptide synthesis, the stereochemical integrity of the α-carbon of an amino acid can be compromised, leading to the incorporation of the incorrect stereoisomer into the peptide chain. This can result in a final peptide product with reduced or no biological activity, and these diastereomeric impurities can be very difficult to remove during purification.
Q2: What is the primary cause of racemization during peptide coupling?
A2: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate.[2] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The planar structure of the oxazolone allows for the loss of stereochemical integrity at the alpha-carbon. A secondary mechanism is direct enolization, where a base abstracts the alpha-proton of the activated amino acid, leading to a planar enolate intermediate and subsequent racemization.[2][3]
Q3: Are all amino acids equally susceptible to racemization?
A3: No, some amino acids are more prone to racemization than others. Histidine (His) and cysteine (Cys) are particularly susceptible.[1][2][4] Other amino acids that can be susceptible, especially under non-optimized conditions, include serine (Ser), aspartic acid (Asp), and phenylalanine (Phe).[1][2][5] While glutamic acid is not as susceptible as histidine or cysteine, racemization can still occur, especially under harsh coupling conditions.
Q4: How do different coupling reagents affect the racemization of this compound?
A4: The choice of coupling reagent significantly impacts the extent of racemization.[1]
-
Carbodiimides (e.g., DCC, DIC): When used alone, these can lead to significant racemization.[2] It is highly recommended to use them in conjunction with racemization-suppressing additives.[2][6]
-
Phosphonium and Aminium/Uronium Salts (e.g., BOP, PyBOP, HBTU, HATU): These reagents generally provide high coupling efficiency with lower levels of racemization compared to carbodiimides alone.[6][7] HATU is often preferred for its rapid coupling rates and minimal epimerization.[7][8]
-
Ynamides: These have shown remarkable superiority in suppressing racemization during the activation and aminolysis of carboxylic acids.[9]
The following table summarizes the effect of various coupling reagents on racemization:
| Coupling Reagent Class | Examples | Propensity for Racemization (without additives) | Notes |
| Carbodiimides | DCC, DIC, EDC | High | Should always be used with additives like HOBt or HOAt.[2][6] |
| Phosphonium Salts | BOP, PyBOP | Moderate | BOP produces a carcinogenic byproduct (HMPA). PyBOP is a safer alternative.[7] |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | Low to Moderate | HATU is generally considered superior to HBTU in suppressing racemization.[7] |
| Ynamides | MYTsA, MYMsA | Very Low | Effective for peptide bond formation with minimal racemization.[9] |
Q5: What role do additives play in minimizing racemization?
A5: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[2][4][10] They work by forming an active ester intermediate that is more stable and less prone to racemization than the initial activated species.[7] HOAt is generally considered more effective than HOBt.[7] Newer oxime-containing additives like OxymaPure and Oxyma-B have also been shown to be very effective at inhibiting racemization.[10]
Q6: How does the choice of base influence racemization?
A6: The type and strength of the base used can significantly impact racemization. Stronger bases can increase the rate of racemization by promoting the formation of the oxazolone intermediate or by direct abstraction of the α-proton.[1][3]
-
Sterically Hindered Bases: Using a sterically hindered, weaker base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is often recommended over less hindered bases like triethylamine (TEA).[10]
-
Base Concentration: It is important to use the minimum amount of base necessary to neutralize any acid present and facilitate the coupling reaction.
The following table provides a comparison of commonly used bases:
| Base | pKa of Conjugate Acid | Steric Hindrance | Racemization Potential |
| Triethylamine (TEA) | ~10.7 | Low | High |
| N,N-Diisopropylethylamine (DIPEA) | ~10.1 | High | Moderate |
| N-Methylmorpholine (NMM) | ~7.38 | Moderate | Low to Moderate |
| 2,4,6-Collidine | ~7.43 | High | Low |
Troubleshooting Guide
Issue 1: Significant D-isomer detected in the final product.
This indicates that racemization has occurred during the coupling of this compound.
Caption: Troubleshooting workflow for addressing racemization.
Issue 2: Racemization persists even with optimized reagents and bases.
If racemization is still an issue, consider the following factors:
-
Solvent Polarity: Less polar solvents can sometimes help reduce the rate of racemization.[2][11] However, the choice of solvent is often constrained by the solubility of the reagents.
-
Reaction Temperature: Lowering the reaction temperature, for instance, to 0°C, can decrease the rate of racemization.[2] While elevated temperatures can speed up coupling, they also increase the risk of racemization.[12][13]
-
Pre-activation Time: Minimize the time the carboxylic acid is activated before the amine component is introduced. Prolonged pre-activation can lead to increased oxazolone formation.
Experimental Protocols
General Protocol for Peptide Coupling with Minimized Racemization
This protocol provides a general procedure for a coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization.
-
Resin Swelling: Swell the resin in a suitable solvent (e.g., DMF or NMP) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Coupling:
-
In a separate vessel, dissolve the N-α-Fmoc protected this compound (3 equivalents) and a racemization-suppressing additive (e.g., HOBt or HOAt, 3 equivalents) in DMF.
-
Add the coupling reagent (e.g., DIC, 3 equivalents) to the amino acid solution and allow it to pre-activate for a short period (1-2 minutes).
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) and then DMF again (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
Caption: Experimental workflow for peptide coupling.
Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Researchers should always refer to the relevant scientific literature and exercise their own professional judgment when conducting experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Improving solubility of peptides containing H-D-Glu-OMe
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptides, particularly those containing H-D-Glu-OMe and other challenging residues.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound difficult to dissolve?
A1: The solubility of a peptide is determined by its overall physicochemical properties.[1][2] While glutamic acid is typically hydrophilic, the methyl-esterification of the side chain in this compound neutralizes its negative charge, making that specific residue less polar. If the rest of your peptide sequence contains a high proportion of hydrophobic amino acids (like Leucine, Valine, Phenylalanine), the overall molecule may have poor solubility in aqueous solutions.[3][4] The D-amino acid configuration can sometimes disrupt secondary structures that lead to aggregation, which may aid solubility, but this effect is highly sequence-dependent.[4][5][6]
Q2: What is the first step I should take when trying to dissolve a new peptide?
A2: Always start by testing the solubility of a small amount of the lyophilized peptide before attempting to dissolve the entire sample.[7][8] Begin with deionized, sterile water.[7] If that fails, the next solvent choice depends on the peptide's overall charge and hydrophobicity.[9] Sonication can be a useful physical method to aid dissolution by breaking up particles.[5][7]
Q3: How do I determine the best solvent for my peptide?
A3: First, calculate the overall charge of your peptide at a neutral pH. Assign a value of +1 for each basic residue (K, R, H, and the N-terminus) and -1 for each acidic residue (D, E, and the C-terminus).[7][9]
-
Net Positive Charge (Basic Peptides): If the peptide is basic and insoluble in water, try dissolving it in an acidic solution like 10% acetic acid, and then dilute with water.[4][7]
-
Net Negative Charge (Acidic Peptides): If the peptide is acidic, try a basic solution like 0.1M ammonium bicarbonate or 1% ammonium hydroxide.[4] Note that peptides containing Cysteine should not be dissolved in alkaline solutions to avoid disulfide bond formation.[5]
-
Net Neutral Charge (Hydrophobic Peptides): For peptides with a high percentage (>50%) of hydrophobic residues, a small amount of an organic co-solvent is often necessary.[1][7] Start with dimethyl sulfoxide (DMSO), then add the aqueous buffer slowly while vortexing.[4] Other useful solvents include dimethylformamide (DMF) or acetonitrile (ACN).[7]
Q4: My peptide dissolves in DMSO but precipitates when I add my aqueous buffer. What should I do?
A4: This is a common issue for highly hydrophobic peptides. The peptide is soluble in the organic solvent but crashes out when the polarity of the solution increases. Here are some troubleshooting steps:
-
Slow Dilution: Add the aqueous buffer very slowly to the peptide-DMSO solution while vortexing continuously.
-
Change Co-solvent: Try a different organic solvent like DMF or isopropanol.[4]
-
Increase Co-solvent Percentage: Determine if your experimental assay can tolerate a slightly higher percentage of the organic solvent. However, for cellular assays, DMSO concentration should generally be kept below 1% (v/v).[4]
-
Use Denaturants: For non-biological assays, denaturing agents like 6M guanidine hydrochloride or 8M urea can be used to solubilize aggregating peptides.[5][7]
Q5: Can modifying the peptide sequence improve its solubility?
A5: Yes, sequence modification is a powerful strategy. This can involve replacing hydrophobic amino acids with more hydrophilic or charged ones, such as Lysine or Glutamic Acid.[3][8] Adding solubility-enhancing tags, like a polyarginine or polyethylene glycol (PEG) tail, can also significantly increase water solubility.[3][10]
Troubleshooting Guide
This section provides structured guidance for common solubility challenges.
| Problem | Potential Cause | Recommended Solution(s) |
| Lyophilized peptide will not dissolve in water. | High hydrophobicity; net neutral charge at neutral pH. | 1. Calculate the peptide's net charge.[9]2. If acidic, try a basic buffer (e.g., ammonium bicarbonate).[4]3. If basic, try an acidic buffer (e.g., 10% acetic acid).[4]4. If neutral/hydrophobic, use a small amount of DMSO or DMF, then slowly add water.[7] |
| Peptide solution is cloudy or contains visible particles. | Incomplete dissolution or aggregation. | 1. Sonicate the solution in a water bath.[2]2. Gently warm the solution (not exceeding 40°C).[1][5]3. Centrifuge the solution to pellet any undissolved material before use.[4][5] |
| Peptide forms a gel in aqueous solution. | High content (>75%) of residues capable of forming intermolecular hydrogen bonds (e.g., D, E, H, K, N, Q, R, S, T, Y).[1] | Treat as a hydrophobic peptide: dissolve in an organic solvent first, or adjust the pH significantly away from the isoelectric point.[1][3] |
| Solubility decreases over time in solution. | Aggregation, degradation, or oxidation (if Cys, Met, or Trp are present).[2] | 1. Prepare fresh solutions for each experiment.2. Store stock solutions in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[9]3. For oxidation-sensitive peptides, use oxygen-free buffers.[2] |
Experimental Protocols
Protocol 1: General Peptide Solubilization Workflow
-
Preparation: Allow the lyophilized peptide vial to warm to room temperature before opening.[7] Centrifuge the vial briefly to collect all the powder at the bottom.[7]
-
Initial Test: Add a small, measured amount of sterile, deionized water to a small aliquot of the peptide. Vortex gently.
-
Assess Solubility: If the solution is clear, the peptide is water-soluble. If it is cloudy or contains particles, proceed to the next step.
-
pH Adjustment (for charged peptides):
-
If the peptide is basic (net charge > 0), add 10% acetic acid dropwise until it dissolves.
-
If the peptide is acidic (net charge < 0), add 1% ammonium hydroxide dropwise until it dissolves.
-
-
Co-solvent Use (for hydrophobic peptides):
-
Add the minimum volume of DMSO required to fully dissolve the peptide.
-
Slowly add your desired aqueous buffer to the DMSO concentrate, vortexing continuously, until the final concentration is reached.
-
-
Physical Dissolution Aids: If solubility is still an issue, place the vial in a bath sonicator for 5-10 minutes.[7] Avoid excessive heating.
-
Final Step: Once dissolved, centrifuge the solution at high speed (e.g., 10,000 x g for 5 min) to pellet any remaining micro-aggregates.[7] Carefully transfer the supernatant to a new tube.
Protocol 2: Sonication to Enhance Peptide Dissolution
-
Add the selected solvent (e.g., water, buffer, or a co-solvent mixture) to the lyophilized peptide.
-
Vortex the vial for 30 seconds.
-
Place the vial in a tube rack inside a bath sonicator.
-
Sonicate for 10-second intervals, followed by a 10-second rest on ice to prevent heating and potential peptide degradation.[7]
-
Repeat this cycle 3-5 times.
-
Visually inspect the solution for clarity. If particles remain, repeat the sonication cycles.
Visual Guides
Caption: A decision workflow for systematic peptide solubilization.
Caption: Factors contributing to poor peptide solubility and corresponding solutions.
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. bachem.com [bachem.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. jpt.com [jpt.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. lifetein.com [lifetein.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. genscript.com [genscript.com]
Technical Support Center: Optimizing Cleavage of H-D-Glu-OMe from Resin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the cleavage of H-D-Glutamic acid α-methyl ester (H-D-Glu-OMe) from solid-phase synthesis resins.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the cleavage of this compound from the resin, presented in a question-and-answer format.
Issue 1: Low Yield of this compound After Cleavage
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Question: After cleaving this compound from the resin, my final yield is significantly lower than expected. What are the possible reasons and how can I improve it?
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Answer: Low yield can be attributed to several factors. Here’s a breakdown of potential causes and solutions:
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Incomplete Cleavage: The cleavage reaction may not have gone to completion. While standard protocols often suggest 1-3 hours, factors like steric hindrance or the specific resin linker might necessitate longer reaction times.[1]
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Solution: Perform a small-scale trial cleavage and analyze the resin for any remaining product. Consider extending the cleavage time.
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Precipitation Issues: The cleaved this compound may not have precipitated efficiently.
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Solution: Ensure the precipitation solvent, typically cold diethyl ether or methyl tert-butyl ether (MTBE), is of high purity and sufficiently cold.[1] Use an adequate volume of the cold ether, generally 8-10 times the volume of the trifluoroacetic acid (TFA) filtrate.[1][2] If precipitation is still poor, try concentrating the TFA solution under a gentle stream of nitrogen before adding it to the cold ether.[3]
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Adsorption to Resin: The cleaved product might be adsorbing to the resin beads.
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Solution: After the initial filtration, wash the resin thoroughly with fresh cleavage cocktail or an appropriate solvent like TFA to recover any adsorbed product.[1]
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Issue 2: Presence of Protecting Groups After Cleavage
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Question: My analysis (e.g., Mass Spectrometry) indicates that the side-chain protecting group is still attached to the this compound. How can I achieve complete deprotection?
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Answer: The persistence of protecting groups is a common problem.
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Cause: The cleavage cocktail may not be strong enough or the reaction time might be too short for the specific protecting group used. The γ-carboxyl group of glutamic acid is often protected by acid-labile groups like tert-butyl (tBu).[4]
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Solution:
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Ensure you are using a fresh, high-purity TFA-based cleavage cocktail.[5]
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Increase the cleavage reaction time.
-
For particularly stubborn protecting groups, consider a stronger cleavage cocktail, though this needs to be balanced against potential side reactions.
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-
Issue 3: Unexpected Side Products
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Question: I am observing unexpected peaks in my analytical data after cleavage. What could be the cause?
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Answer: Side reactions during cleavage can lead to impurities.
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Cause: Reactive cationic species are generated during the removal of protecting groups and cleavage from the resin.[6] These can react with the cleaved product.
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Solution: Use a cleavage cocktail containing scavengers. Scavengers are nucleophilic reagents that "trap" these reactive cations.[6][7][8] Common scavengers include triisopropylsilane (TIS) and water.[7][9]
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Frequently Asked Questions (FAQs)
Q1: What is the most common resin used for attaching this compound?
A1: For Fmoc-based solid-phase peptide synthesis (SPPS), Wang resin is commonly used for attaching amino acids that are intended to have a C-terminal carboxylic acid after cleavage.[10] The H-D-Glu(OMe)-OH would be attached to the resin via its α-carboxyl group.
Q2: What is a standard cleavage cocktail for cleaving this compound from Wang resin?
A2: A widely used and effective cleavage cocktail for peptides without sensitive residues is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[5][6][7][9]
Q3: How should I prepare the resin before cleavage?
A3: It is crucial to thoroughly wash and dry the peptide-resin before cleavage.[2][6] Residual solvents from the synthesis, particularly DMF, can inhibit the efficiency of the TFA-mediated cleavage.[2][6] Wash the resin with a solvent like dichloromethane (DCM) and then dry it under high vacuum.[8][9]
Q4: How can I confirm if the cleavage was successful?
A4: After the cleavage procedure, you can perform a qualitative test on a small sample of the resin beads to check for any remaining amino acid. The Kaiser test is a sensitive colorimetric assay that detects free primary amines, which would be present on the N-terminus of the resin-bound this compound if cleavage was incomplete.[5] A positive result (a blue or purple color) indicates incomplete cleavage.[5]
Experimental Protocols
Protocol 1: Standard Cleavage of this compound from Wang Resin
Materials:
-
This compound-loaded Wang resin (dried)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold methyl tert-butyl ether (MTBE) or diethyl ether
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Reaction vessel
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Sintered glass funnel
-
Centrifuge tubes
Procedure:
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Resin Preparation: Place the dried this compound-loaded resin in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a fume hood, freshly prepare the cleavage cocktail. For a standard cleavage, use a mixture of 95% TFA, 2.5% water, and 2.5% TIS.[1][7][9]
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Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1] Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.[1]
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Product Isolation: Filter the resin using a sintered glass funnel and collect the filtrate. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.[1]
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Precipitation: In a centrifuge tube, add 8-10 volumes of cold MTBE.[1] Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the this compound.[7]
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Collection and Washing: Centrifuge the mixture to pellet the product. Decant the ether. Wash the pellet twice more with cold ether to remove residual scavengers.[1]
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Drying: Dry the this compound pellet under a stream of nitrogen or in a vacuum desiccator.[1]
Data Presentation
Table 1: Common Cleavage Cocktails for Acid-Labile Resins
| Reagent Cocktail | Composition | Recommended Use |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose for peptides without sensitive residues.[7] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust cocktail for peptides with multiple sensitive residues.[7][11] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | "Low Odor" option, effective for scavenging trityl groups.[7] |
Visualizations
Caption: Workflow for the cleavage of this compound from resin.
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. rsc.org [rsc.org]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
Technical Support Center: H-D-Glu-OMe Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of byproducts during the synthesis of peptides containing H-D-Glu-OMe (D-glutamic acid γ-methyl ester).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during the synthesis of peptides containing this compound?
A1: During solid-phase peptide synthesis (SPPS) of peptides containing this compound, several types of byproducts can form. These can be broadly categorized as:
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General SPPS-Related Impurities: These are common to most peptide syntheses and include deletion sequences (from incomplete amino acid coupling), truncated sequences (from incomplete deprotection), and products of racemization.[1]
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Byproducts from Reagents: Excess coupling reagents and their breakdown products can be present in the crude peptide mixture. For example, if dicyclohexylcarbodiimide (DCC) is used, dicyclohexylurea (DCU) will be a significant byproduct.[2]
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Side Reactions Related to Glutamic Acid:
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Pyroglutamate Formation: If the D-Glu(OMe) residue is at the N-terminus, it can undergo base-catalyzed cyclization to form a pyroglutamyl residue, which acts as a terminating cap.[3]
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Glutarimide Formation: An internal D-Glu(OMe) residue can undergo an intramolecular side reaction, especially under basic conditions, where the amide nitrogen of the adjacent amino acid attacks the side-chain ester. This forms a stable five-membered glutarimide ring, which can terminate peptide elongation.[4] This is analogous to the more commonly known aspartimide formation from aspartic acid residues.[3]
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Hydrolysis of the Methyl Ester: The methyl ester protecting group on the side chain can be partially or fully hydrolyzed back to a carboxylic acid under certain conditions, particularly if exposed to basic conditions during synthesis or workup.[2][5]
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Q2: How does the use of a methyl ester on the D-glutamic acid side chain help in synthesis?
A2: The methyl ester on the γ-carboxyl group of D-glutamic acid serves as a protecting group. This protection is crucial to prevent unwanted side reactions during peptide chain elongation, such as the formation of pyroglutamate or branching of the peptide chain where the peptide could incorrectly extend from the side chain.[2][6] It also allows for the controlled and efficient incorporation of the glutamic acid residue into the target peptide sequence.[7]
Q3: My crude peptide shows a peak with a mass difference of -14 Da from the target peptide. What could this be?
A3: A mass difference of -14 Da (or more precisely, -CH₂) often corresponds to the hydrolysis of the methyl ester side chain of the this compound residue back to a free carboxylic acid. This can occur if the peptide is exposed to basic conditions.
Q4: I am observing a peak with a mass difference of -31 Da. What is the likely cause?
A4: A mass loss of 31 Da from a peptide containing a glutamic acid methyl ester residue is characteristic of glutarimide formation. This side reaction involves the loss of methanol (CH₃OH, molecular weight 32) and the formation of a cyclic imide.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Multiple peaks in HPLC, poor resolution | Inefficient purification, column overload, or presence of closely eluting byproducts. | Optimize the HPLC gradient. A shallower gradient around the elution time of the target peptide can improve separation.[8] Ensure the column is not overloaded with crude peptide.[1] Consider using a different stationary phase or an alternative purification method if co-eluting impurities persist.[9] |
| Presence of deletion sequences (Mass = Target - amino acid residue mass) | Incomplete coupling of an amino acid. | Use a higher excess of the protected amino acid and coupling reagents. Increase the coupling reaction time. Perform a Kaiser test after coupling to ensure completion (a negative result indicates a complete reaction).[6] |
| Significant peak corresponding to glutarimide formation (Mass = Target - 31 Da) | The amide nitrogen of the C-terminally adjacent amino acid is attacking the side-chain ester, favored by basic conditions.[4] | Opt for a weaker or more sterically hindered base during synthesis if possible.[4] Minimize the time the peptide is exposed to basic conditions, such as the piperidine solution used for Fmoc deprotection. |
| Presence of a peak corresponding to side-chain hydrolysis (Mass = Target - 14 Da) | The methyl ester is being cleaved by basic conditions. | Avoid prolonged exposure to basic conditions. The use of Fmoc chemistry with piperidine for deprotection is generally acceptable, but extended reaction times should be avoided. Note that methyl esters are not compatible with final deprotection strategies that use strong basic conditions for cleavage from the resin.[5] |
| Pyroglutamate formation at the N-terminus (Mass = Target - 17 Da for NH₃ loss) | The N-terminal H-D-Glu(OMe) residue has cyclized. | This is more common with glutamine but can occur with glutamic acid. If the N-terminal residue is Glu, consider using a milder deprotection strategy for the final Fmoc group removal. Adding HOBt to the deprotection solution has been shown to suppress this side reaction for glutamine.[3] |
Data on Purification of this compound Containing Peptides
The purification of peptides is highly dependent on the specific amino acid sequence, length, and overall hydrophobicity. Reverse-phase HPLC (RP-HPLC) is the standard and most effective method for purifying synthetic peptides.[9]
| Purification Method | Stationary Phase | Typical Mobile Phase | Achievable Purity | Expected Yield | Notes |
| Preparative RP-HPLC | C18 silica gel[9] | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | >95 - 99% | 10 - 40% (of crude) | The yield is highly variable and depends on the purity of the crude peptide and the difficulty of the separation. |
| Solid-Phase Extraction (SPE) | C18 silica gel | Step gradient of Acetonitrile in Water with 0.1% TFA | >80% | 50 - 70% | Primarily used for desalting and removing a significant portion of impurities before a final polishing step by RP-HPLC.[10] |
| Ion-Exchange Chromatography | Anion or Cation Exchange Resin | Salt gradient (e.g., NaCl) in a buffered solution | Variable | Variable | Less common for general peptide purification but can be useful for separating peptides based on charge, especially if impurities have a different net charge from the target peptide.[11] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound (Manual Fmoc Chemistry)
This protocol outlines the manual synthesis of a model peptide on a Rink Amide resin.
Materials:
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Rink Amide resin
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Fmoc-protected amino acids (including Fmoc-D-Glu(OMe)-OH)
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Coupling reagents: HBTU, HOBt
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Activator base: N,N-Diisopropylethylamine (DIEA)
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Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
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Washing solvents: DMF, Dichloromethane (DCM)
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Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
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Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain and repeat the piperidine treatment for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[6]
-
Amino Acid Coupling:
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In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF.
-
Pre-activate for 2 minutes.
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Add the activated amino acid solution to the resin and agitate for 2 hours.
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Perform a Kaiser test to confirm complete coupling (a yellow color indicates a complete reaction, while blue indicates incomplete coupling).[6]
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
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Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-D-Glu(OMe)-OH at the desired position.
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Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.[12]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
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Isolation: Pellet the crude peptide by centrifugation. Wash the peptide pellet with cold diethyl ether 2-3 times. Dry the peptide pellet under a gentle stream of nitrogen.[12]
Protocol 2: Purification of this compound Containing Peptides by Preparative RP-HPLC
Materials:
-
Crude lyophilized peptide
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative C18 HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A (0.1% TFA in water). Filter the solution through a 0.45 µm filter to remove any particulates.[8]
-
Method Development (Analytical Scale):
-
Inject a small amount of the dissolved crude peptide onto an analytical C18 column.
-
Run a broad "scouting" gradient (e.g., 5-95% Mobile Phase B [0.1% TFA in ACN] over 30 minutes) to determine the retention time of the target peptide.[8]
-
Optimize the gradient to achieve the best separation of the target peptide from its impurities. This usually involves creating a shallower gradient around the elution point of the target peptide.
-
-
Preparative Scale-Up:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the filtered crude peptide solution. Avoid overloading the column.
-
Run the optimized gradient from the analytical scale, adjusting the flow rate for the larger column diameter.
-
-
Fraction Collection: Collect fractions as the peaks elute from the column. Use a fraction collector and monitor the chromatogram at 214 nm or 220 nm.[8][13]
-
Purity Analysis: Analyze the purity of each collected fraction using analytical HPLC.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level. Remove the acetonitrile using a rotary evaporator and then lyophilize the aqueous solution to obtain the final purified peptide as a white powder.[14]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide synthesis - Acid group protection [quimicaorganica.org]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. mdpi.com [mdpi.com]
- 11. gilson.com [gilson.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of peptides and proteins with site-specific glutamate arginylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing H-D-Glu-OMe Peptide Synthesis and Purification
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and purity of H-D-Glu-OMe containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when synthesizing peptides containing this compound?
Synthesizing peptides with this compound can present several challenges, including low coupling efficiency, potential side reactions, and difficulties during purification. Low coupling yields can arise from incomplete activation of the amino acid, steric hindrance from the growing peptide chain, or peptide aggregation on the solid support.[1] Side reactions, such as aspartimide formation if an adjacent aspartic acid residue is present, can also reduce the purity of the final product.[2] Furthermore, the methyl ester group on the glutamic acid side chain increases the hydrophobicity of the peptide, which can affect its solubility and behavior during purification.[3]
Q2: How can I improve the coupling efficiency of this compound during solid-phase peptide synthesis (SPPS)?
To enhance coupling efficiency, several strategies can be employed. Ensuring complete activation of the this compound is crucial, which can be achieved by using fresh, high-quality coupling reagents.[1] If steric hindrance is a concern, increasing the reaction time or performing a double or even triple coupling can be beneficial.[1] For peptides prone to aggregation, using specialized resins or solvents that disrupt secondary structures can improve the accessibility of the N-terminus for coupling.[4][5] Additionally, monitoring the reaction using a method like the Kaiser test can confirm the completion of the coupling step before proceeding.[1]
Q3: What are common side reactions to be aware of, and how can they be minimized?
Several side reactions can occur during the synthesis of peptides containing this compound. One common issue is aspartimide formation if an aspartic acid residue is adjacent to the this compound, which can lead to a mixture of alpha and beta-coupled peptides.[6] Using protecting groups like Hmb or Dmb on the preceding amino acid can help block this side reaction.[6] Another potential side reaction is transesterification, where the methyl ester of the glutamic acid side chain can be exchanged, although this is less common under standard SPPS conditions.[7] Careful selection of cleavage cocktails and scavengers is also important to prevent side-chain modifications during the final cleavage step.[8]
Q4: I am observing unexpected peaks during HPLC purification of my this compound peptide. What could be the cause?
Unexpected peaks in the HPLC chromatogram can stem from several sources. These can be peptide-related impurities such as deletion sequences (from incomplete coupling), truncated sequences, or products of side reactions.[2][9] System contamination, including impurities from the mobile phase or carryover from previous injections, can also lead to extraneous peaks.[2] To diagnose the issue, running a blank gradient is recommended.[2] If the peaks persist in the blank run, the issue is likely system contamination. If the blank is clean, the peaks are related to the peptide sample, and further analysis, such as mass spectrometry, can help identify the impurities.[2]
Q5: How does the methyl ester on the glutamic acid affect the purification strategy?
The methyl ester on the this compound side chain increases the peptide's hydrophobicity compared to a peptide with a free carboxylic acid.[3] This increased hydrophobicity leads to a longer retention time during reversed-phase high-performance liquid chromatography (RP-HPLC).[3] This property can be advantageous for separating the target peptide from more polar impurities. However, it may also require adjustments to the HPLC gradient to ensure proper elution and separation from other hydrophobic impurities. A shallower gradient around the expected elution time of the peptide can improve resolution.[3]
Troubleshooting Guides
Low Peptide Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Coupling | - Ensure complete activation of this compound by using fresh coupling reagents.[1] - Increase coupling time or perform double/triple coupling.[1][10] - Monitor coupling completion with a Kaiser test.[1] |
| Peptide Aggregation | - Use aggregation-disrupting solvents or resins.[5] - Incorporate pseudoproline dipeptides in the sequence.[5] |
| Steric Hindrance | - Increase reaction time.[1] - Switch to a less bulky coupling reagent.[1] |
| Premature Cleavage | - Ensure the stability of the linker and protecting groups to the synthesis conditions. |
| Loss during Workup | - Optimize precipitation and washing steps to minimize loss of the peptide.[11] |
Low Peptide Purity
| Potential Cause | Troubleshooting Steps |
| Side Reactions | - For potential aspartimide formation, use appropriate protecting groups on adjacent residues.[6] - Optimize cleavage cocktail with appropriate scavengers to minimize side-chain modifications.[8] |
| Incomplete Deprotection | - Increase deprotection time or use fresh deprotection reagents.[1] - Monitor deprotection completion.[12] |
| Deletion Sequences | - Optimize coupling conditions to ensure complete reaction at every step.[13] |
| Co-elution of Impurities | - Optimize the HPLC gradient to improve separation.[3] - Consider using a different stationary phase or an orthogonal purification method like ion-exchange chromatography.[9][14] |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound Peptides
-
Resin Swelling: Swell the appropriate resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.[1]
-
Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine and byproducts.[1]
-
Amino Acid Activation: Activate the Fmoc-protected this compound (or other amino acid) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.[1]
-
Coupling: Add the activated amino acid solution to the resin and agitate for the recommended time (typically 1-2 hours).[1]
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.[1] If the test is positive, repeat the coupling step.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.[1]
-
Repeat: Repeat steps 2-7 for each amino acid in the peptide sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group after the final coupling step.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[11]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify using RP-HPLC.[11]
General RP-HPLC Purification Protocol
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, typically the HPLC mobile phase A (e.g., water with 0.1% TFA).[3]
-
Column Equilibration: Equilibrate the C18 RP-HPLC column with the initial mobile phase conditions.[3]
-
Scouting Run: Perform an initial run with a broad gradient (e.g., 5-95% mobile phase B over 30 minutes) to determine the approximate retention time of the target peptide.[3] Mobile phase B is typically acetonitrile with 0.1% TFA.
-
Gradient Optimization: Based on the scouting run, design a shallower gradient around the retention time of the target peptide to improve separation from impurities.[3]
-
Preparative Run: Inject the crude peptide solution and run the optimized gradient. Collect fractions as the peaks elute.[3]
-
Fraction Analysis: Analyze the purity of each collected fraction using analytical HPLC.[3]
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the final purified peptide.[3]
Visualizations
Caption: Troubleshooting workflow for low peptide yield.
Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for RP-HPLC purification of peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. bachem.com [bachem.com]
- 10. biotage.com [biotage.com]
- 11. reddit.com [reddit.com]
- 12. occamdesign.com [occamdesign.com]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. bio-works.com [bio-works.com]
Validation & Comparative
Stereoisomers in Focus: A Comparative Analysis of H-D-Glu-OMe and H-L-Glu-OMe in Peptide Biological Activity
For researchers, scientists, and drug development professionals, the chirality of amino acid building blocks is a critical determinant of a peptide's therapeutic potential. The substitution of a naturally occurring L-amino acid with its D-enantiomer can profoundly alter a peptide's biological properties. This guide provides a detailed comparison of peptides incorporating H-D-Glu-OMe versus those with the natural H-L-Glu-OMe, focusing on the impact of this stereochemical change on biological activity, supported by experimental data and methodologies.
The incorporation of D-amino acids, such as D-glutamic acid methyl ester (this compound), into a peptide sequence is a key strategy in medicinal chemistry to enhance therapeutic properties. This substitution can lead to significant changes in the peptide's secondary structure, proteolytic stability, and interaction with biological targets, ultimately affecting its efficacy and pharmacokinetic profile. While peptides composed of L-amino acids are readily recognized by endogenous enzymes, leading to rapid degradation, the presence of a D-amino acid can render the peptide resistant to proteolysis, thereby extending its half-life in vivo.[1][2]
The Impact of Stereochemistry on Biological Function
The orientation of the side chain of a single amino acid can dramatically alter the three-dimensional structure of a peptide. This, in turn, influences how the peptide interacts with its biological target, such as a cell membrane or a specific receptor. For instance, in antimicrobial peptides, a defined helical structure is often crucial for their membrane-disrupting activity. The introduction of a D-amino acid can either disrupt or stabilize this helix, leading to a change in antimicrobial potency and selectivity. In some cases, this modification has been shown to reduce toxicity to mammalian cells while retaining or even enhancing activity against microbial pathogens.[1]
Quantitative Comparison of Biological Activity
While direct comparative studies focusing solely on this compound versus H-L-Glu-OMe in a single peptide backbone are not abundantly available in publicly accessible literature, the principles of such stereochemical substitutions are well-documented for other amino acids. The following table illustrates the typical effects observed when an L-amino acid is replaced with its D-enantiomer in an antimicrobial peptide, providing a framework for understanding the potential differences between H-L-Glu-OMe and this compound containing peptides.
| Parameter | Peptide with H-L-Glu-OMe (Expected) | Peptide with this compound (Expected) | Rationale for Difference |
| Antimicrobial Activity (MIC) | Baseline activity | Potentially altered (increased, decreased, or unchanged) | The change in peptide conformation can affect its ability to interact with and disrupt the microbial membrane. |
| Hemolytic Activity (HC50) | Baseline toxicity | Often decreased | Altered peptide structure may lead to reduced interaction with mammalian cell membranes, increasing selectivity. |
| Proteolytic Stability (t½ in plasma) | Low | Significantly increased | D-amino acids are not recognized by most endogenous proteases, leading to enhanced resistance to degradation. |
| Receptor Binding Affinity (Kd/IC50) | Baseline affinity | Potentially altered | The stereochemistry of the amino acid side chain can be critical for fitting into the receptor's binding pocket. |
Note: The values in this table are illustrative and would be highly dependent on the specific peptide sequence and the biological context.
Experimental Protocols
To quantitatively assess the impact of substituting H-L-Glu-OMe with this compound, a series of key experiments are typically performed. Detailed methodologies for these experiments are provided below.
Peptide Synthesis
The synthesis of diastereomeric peptides (peptides that differ in the stereochemistry at one or more chiral centers) is a prerequisite for their comparative evaluation.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Protocol for Solid-Phase Peptide Synthesis (SPPS):
-
Resin Preparation: A suitable solid support resin (e.g., Rink Amide resin for C-terminally amidated peptides) is swelled in a solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (either Fmoc-L-Glu(OMe)-OH or Fmoc-D-Glu(OMe)-OH) is activated using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIEA) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
Antimicrobial Activity Assay (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow for MIC Determination
Protocol for Broth Microdilution MIC Assay:
-
Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton broth) and incubated until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units/mL).
-
Peptide Dilution: The test peptides (both L- and D-Glu(OMe) variants) are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Proteolytic Stability Assay
This assay measures the resistance of the peptides to degradation by proteases, often in a complex biological matrix like human serum.[3]
Workflow for Proteolytic Stability Assay
Protocol for Peptide Stability in Human Serum: [3]
-
Incubation: The test peptides are incubated in human serum at 37°C.
-
Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Reaction Quenching: The enzymatic degradation is stopped by adding a quenching solution, such as trifluoroacetic acid or acetonitrile, to precipitate the serum proteins.
-
Sample Preparation: The samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the peptide is collected.
-
RP-HPLC Analysis: The amount of intact peptide remaining in the supernatant is quantified by RP-HPLC by measuring the peak area at a specific wavelength (e.g., 214 nm).[3]
-
Half-Life Calculation: The percentage of intact peptide remaining at each time point is plotted against time, and the half-life (t½) is calculated.
Signaling Pathways and Logical Relationships
The biological activity of a peptide is often mediated through its interaction with specific signaling pathways. For peptides that target cell surface receptors, this interaction can trigger a cascade of intracellular events.
Generic Receptor-Mediated Signaling Pathway
The stereochemistry of the glutamic acid methyl ester residue can influence the initial binding event between the peptide and the receptor. A peptide containing this compound may have a different binding affinity or may even bind to a different receptor compared to its H-L-Glu-OMe counterpart, leading to the activation of different downstream signaling pathways and ultimately a distinct cellular response.
Conclusion
The substitution of H-L-Glu-OMe with this compound is a powerful tool in peptide drug design. This seemingly minor stereochemical modification can lead to significant improvements in proteolytic stability, a key hurdle in the development of peptide therapeutics. Furthermore, this change can modulate the biological activity of the peptide, potentially enhancing its therapeutic index by increasing efficacy and reducing off-target effects. A thorough comparative analysis, employing the experimental protocols outlined in this guide, is essential to fully characterize the pharmacological profile of such diastereomeric peptides and to unlock their full therapeutic potential.
References
- 1. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to H-D-Glu-OMe and Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis
In the precise field of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protected amino acid derivatives is fundamental to the successful assembly of target peptides. For the incorporation of D-glutamic acid, two key derivatives, H-D-Glu-OMe (typically used in its Nα-Fmoc protected form, Fmoc-D-Glu(OMe)-OH) and Fmoc-D-Glu(OtBu)-OH, offer distinct advantages and disadvantages rooted in their side-chain protection strategies. This guide provides an objective, data-driven comparison to assist researchers, scientists, and drug development professionals in making informed decisions for their synthesis protocols.
The primary distinction between these two building blocks lies in the γ-carboxyl protecting group: a methyl ester (-OMe) for the former and a tert-butyl ester (-OtBu) for the latter. This choice profoundly influences the overall synthetic strategy, particularly within the context of the widely adopted Fmoc/tBu orthogonal protection scheme.
Core Principles: Orthogonality in Fmoc-SPPS
The Fmoc/tBu strategy is the cornerstone of modern SPPS.[1] It relies on an orthogonal system where the Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and side chains are protected by acid-labile groups, such as the tert-butyl (tBu) group.[2][3] This orthogonality allows the temporary Fmoc group to be selectively removed with a base (e.g., 20% piperidine in DMF) to allow peptide chain elongation, while the side-chain protecting groups remain intact until the final acid-mediated cleavage step.[2]
Fmoc-D-Glu(OtBu)-OH is perfectly suited for this strategy. The OtBu ester is stable to the basic conditions required for Fmoc removal but is cleanly cleaved by strong acids like Trifluoroacetic acid (TFA) during the final step.[4]
This compound , when protected with an Fmoc group for SPPS (Fmoc-D-Glu(OMe)-OH), presents a more complex scenario. While the methyl ester can be removed by strong acid, it is also susceptible to cleavage under basic conditions (saponification).[5][6] This compromises the orthogonality of the Fmoc/tBu strategy, as the repeated piperidine treatments during synthesis can lead to partial, premature deprotection of the side chain, potentially causing side reactions like chain branching.[7]
Comparative Data Presentation
The following table summarizes the key characteristics and performance metrics of the two derivatives in the context of Fmoc-SPPS.
| Feature | Fmoc-D-Glu(OtBu)-OH | Fmoc-D-Glu(OMe)-OH |
| Nα-Protection | Fmoc (9-fluorenylmethoxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Side-Chain Protection | tert-butyl (OtBu) ester | Methyl (Me) ester |
| Nα-Deprotection | 20% Piperidine in DMF (Base-labile)[2] | 20% Piperidine in DMF (Base-labile)[8] |
| Side-Chain Deprotection | Strong acid (e.g., 95% TFA)[2] | Strong acid (e.g., TFA) or Saponification (e.g., LiOH)[6][8] |
| Orthogonality in Fmoc-SPPS | Fully Orthogonal. OtBu group is stable to piperidine.[4][5] | Partially Orthogonal. OMe group has some lability to piperidine.[7] |
| Primary Advantage | High stability and compatibility with standard Fmoc/tBu protocols.[5] | Smaller protecting group may reduce steric hindrance during coupling.[5] |
| Primary Disadvantage | The tert-butyl cation released during cleavage can cause side reactions.[5] | Lability to base compromises orthogonality, risking premature deprotection.[5][7] |
| Common Side Reactions | Pyroglutamate formation, Diketopiperazine formation, Racemization.[4] | Pyroglutamate formation, Racemization, Transesterification, Saponification.[9] |
| Typical Application | Standard building block for incorporating D-Glu in Fmoc-SPPS.[2] | Solution-phase synthesis; specialized SPPS applications not requiring full orthogonality.[5] |
Experimental Protocols
Detailed methodologies for the key steps in Fmoc-SPPS are provided below.
Protocol 1: Standard Coupling Cycle with Fmoc-D-Glu(OtBu)-OH
This protocol outlines a single cycle of amino acid addition to a resin-bound peptide chain.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[10]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-D-Glu(OtBu)-OH (3 eq.), a coupling reagent like HATU (2.9 eq.), and an additive like HOAt (3 eq.) in DMF.[9]
-
Add an activator base such as N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.[10]
-
Add the activated amino acid solution to the drained resin.
-
Agitate the mixture for 1-2 hours at room temperature.[12]
-
Monitor the reaction for completion using a qualitative method like the Kaiser test.[10]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times). The resin is now ready for the next cycle.[12]
Protocol 2: Final Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and removal of the OtBu side-chain protecting group.
-
Resin Preparation: Wash the fully assembled, N-terminally deprotected peptide-resin with DCM and dry it under a vacuum.[12]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[13] TIS acts as a scavenger to trap the reactive tert-butyl cations generated.[14]
-
Cleavage Reaction:
-
Peptide Isolation:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[13]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the final peptide product under vacuum.[12]
-
Visualizations of SPPS Workflows
The following diagrams illustrate the experimental workflows and the principle of orthogonality.
Caption: General workflow for a single cycle in Fmoc-based SPPS.
Caption: Orthogonal deprotection schemes for the two derivatives in SPPS.
Conclusion
The choice between this compound and Fmoc-D-Glu(OtBu)-OH for Solid-Phase Peptide Synthesis is dictated by the fundamental principles of protecting group strategy. Fmoc-D-Glu(OtBu)-OH stands as the superior and standard choice for the widely used Fmoc/tBu methodology. Its tert-butyl side-chain protection provides robust and reliable orthogonality, ensuring stability against the basic conditions of Fmoc deprotection and allowing for clean removal during final acidic cleavage.[5] This leads to higher purity of the crude peptide and a more predictable synthesis.
Conversely, the use of This compound (as Fmoc-D-Glu(OMe)-OH) in Fmoc-SPPS is less common due to the methyl ester's susceptibility to basic conditions, which compromises the required orthogonality.[5][7] This can result in unintended side-chain deprotection and subsequent side reactions, complicating the synthesis and purification process. While its smaller size could theoretically offer advantages in sterically hindered couplings, these are generally outweighed by the risks associated with its chemical instability in the standard Fmoc-SPPS workflow. Therefore, for most applications in research and drug development, Fmoc-D-Glu(OtBu)-OH is the recommended reagent for the incorporation of D-glutamic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. advancedchemtech.com [advancedchemtech.com]
A Comparative Guide to Analytical Methods for Determining Chiral Purity of H-D-Glu-OMe
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral molecules like H-D-Glu-OMe (D-glutamic acid methyl ester hydrochloride) is of paramount importance. The biological activity and pharmacological properties of enantiomers can differ significantly, making the accurate determination of chiral purity a critical aspect of research and quality control. This guide provides an objective comparison of the primary analytical methods for determining the chiral purity of this compound, supported by experimental data and detailed protocols.
The most commonly employed techniques for chiral analysis include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited to different analytical challenges.
Comparative Performance of Analytical Methods
The selection of an analytical technique for determining the enantiomeric excess of this compound is influenced by factors such as the required sensitivity, sample matrix, available instrumentation, and the need for quantitative accuracy. The following table summarizes the key performance characteristics of the principal analytical methods.
| Analytical Method | Key Performance Parameters | Typical Values/Remarks | Primary Use |
| Chiral High-Performance Liquid Chromatography (HPLC) | Resolution (Rs) | > 1.5 for baseline separation | Quantifies the enantiomeric ratio and separates impurities.[1][2][3][4][5] |
| Limit of Detection (LOD) | Low ng to µg range | ||
| Analysis Time | 10 - 30 minutes | ||
| Precision (RSD) | < 2% | ||
| Chiral Gas Chromatography (GC) | Resolution (Rs) | > 1.5 for baseline separation | High-resolution separation of volatile derivatives.[6][7][8][9][10] |
| Limit of Detection (LOD) | pg to low ng range | ||
| Analysis Time | 15 - 45 minutes | ||
| Precision (RSD) | < 3% | ||
| Capillary Electrophoresis (CE) | Resolution (Rs) | > 2.0 achievable | High-efficiency separation with minimal sample consumption.[11][12][13][14][] |
| Limit of Detection (LOD) | fmol to amol range (with LIF) | ||
| Analysis Time | 5 - 20 minutes | ||
| Precision (RSD) | < 5% | ||
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Enantiomeric Excess (ee) Accuracy | ± 1-2% | Determination of enantiomeric excess using chiral solvating or derivatizing agents.[16][17][18][19][20] |
| Limit of Detection (LOD) | mg range | ||
| Analysis Time | 5 - 15 minutes per sample | ||
| Precision (RSD) | < 1% |
Experimental Workflow
The general workflow for determining the chiral purity of an analyte like this compound involves several key steps, from sample preparation to data analysis and interpretation. The specific details of each step will vary depending on the chosen analytical method.
Caption: General workflow for determining the chiral purity of this compound.
Detailed Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust method for the separation and quantification of enantiomers.[2][3][21] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV or Mass Spectrometric (MS) detector
Methodology:
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD), is often effective for amino acid derivatives.[4]
-
Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of hexane and a polar alcohol like isopropanol or ethanol, often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic analytes) to improve peak shape. For reversed-phase, a mixture of water, acetonitrile, or methanol with a suitable buffer is used.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Flow rate: 0.5 - 1.5 mL/min
-
Column Temperature: 25 - 40 °C
-
Detection Wavelength: 210 nm (for UV detection)
-
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [|Area(D) - Area(L)| / (Area(D) + Area(L))] x 100.
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds.[7][8] For non-volatile compounds like amino acid esters, derivatization is necessary to increase their volatility.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Autosampler
Methodology:
-
Derivatization: this compound needs to be derivatized to make it volatile. A common method is N-acylation followed by esterification. For example, reaction with trifluoroacetic anhydride (TFAA) and then an alcohol (e.g., isopropanol) to form the N-trifluoroacetyl-O-isopropyl ester.
-
Chiral Stationary Phase: A capillary column coated with a chiral selector, such as a cyclodextrin derivative (e.g., Chirasil-Val), is commonly used for the separation of amino acid enantiomers.[6][10]
-
Sample Preparation: Perform the derivatization reaction on the this compound sample, followed by extraction of the derivative into a suitable organic solvent.
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure good separation.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Detector Temperature: 280 °C (for FID)
-
-
Data Analysis: Similar to HPLC, the % ee is calculated from the integrated peak areas of the two enantiomeric derivatives.
Capillary Electrophoresis (CE)
CE is a powerful separation technique that offers high efficiency, short analysis times, and requires only a very small amount of sample.[12][] Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte.
Instrumentation:
-
Capillary electrophoresis system
-
Diode Array Detector (DAD) or Laser-Induced Fluorescence (LIF) detector
-
Autosampler
Methodology:
-
Chiral Selector: Cyclodextrins (e.g., β-cyclodextrin, γ-cyclodextrin) are the most common chiral selectors used in CE for the separation of amino acid enantiomers.[11][14]
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH containing the chiral selector.
-
Sample Preparation: Dissolve the this compound sample in the BGE or a low-ionic-strength solution.
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Voltage: 15 - 30 kV.
-
Temperature: 20 - 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
-
Data Analysis: The enantiomeric ratio is determined by comparing the peak areas or heights of the two enantiomers in the electropherogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine the enantiomeric excess by converting the enantiomers into diastereomers through the use of a chiral derivatizing agent or a chiral solvating agent.[16][17] This results in distinct signals for each diastereomer in the NMR spectrum, which can then be integrated.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Methodology:
-
Using a Chiral Derivatizing Agent (CDA):
-
React the this compound sample with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid chloride). This reaction forms a pair of diastereomers.
-
Acquire the ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.
-
Integrate the well-resolved signals corresponding to each diastereomer. The ratio of the integrals directly reflects the enantiomeric ratio of the original sample.
-
-
Using a Chiral Solvating Agent (CSA):
-
Dissolve the this compound sample in a suitable deuterated solvent.
-
Add an enantiomerically pure chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol). The CSA forms transient diastereomeric complexes with the enantiomers of this compound.
-
Acquire the ¹H NMR spectrum. The signals for some protons in the two enantiomers will be shifted to different extents, allowing for their separate integration.
-
-
Data Analysis: The enantiomeric excess is calculated from the integral values of the distinct signals for each diastereomer: % ee = [|Integral(diastereomer 1) - Integral(diastereomer 2)| / (Integral(diastereomer 1) + Integral(diastereomer 2))] x 100.
Conclusion
The choice of the most suitable analytical method for determining the chiral purity of this compound depends on the specific requirements of the analysis. Chiral HPLC and GC are excellent for routine quantitative analysis, offering high resolution and sensitivity. Capillary electrophoresis is advantageous for its high efficiency and minimal sample consumption, making it ideal for high-throughput screening. NMR spectroscopy provides a powerful tool for the direct determination of enantiomeric excess without the need for chromatographic separation, although it is generally less sensitive than the other techniques. A comprehensive approach may involve using one chromatographic technique for routine analysis and another method, such as NMR, for confirmation.
References
- 1. chiraltech.com [chiraltech.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. gcms.cz [gcms.cz]
- 10. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 18. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 20. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chiral analysis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Mass Spectrometric Validation of H-D-Glu-OMe Incorporation
For researchers, scientists, and drug development professionals, the precise validation of D-amino acid incorporation into peptide therapeutics is critical for ensuring efficacy, stability, and safety. This guide provides an objective comparison between the gold-standard mass spectrometric method and a robust alternative, Chiral High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence detection, for the quantitative validation of H-D-Glu-OMe incorporation.
Comparison of Analytical Methods
The choice of analytical method for validating the incorporation of this compound in a synthetic peptide depends on various factors, including the required sensitivity, selectivity, and the available instrumentation. While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is renowned for its high sensitivity and specificity, Chiral HPLC with derivatization offers a reliable and often more accessible alternative.
Quantitative Performance
The following table summarizes the typical performance characteristics of LC-MS/MS and Chiral HPLC with pre-column derivatization for the quantitative analysis of a peptide containing this compound. The data presented is a realistic representation based on published literature for similar analyses.[1][2][3][4][5]
| Performance Characteristic | LC-MS/MS | Chiral HPLC with UV/Fluorescence Detection |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 10% | < 15% |
| Limit of Quantification (LOQ) | 0.1 - 1 ng/mL | 10 - 50 ng/mL |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL | 5 - 20 ng/mL |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and accurate results. Below are representative protocols for the LC-MS/MS and Chiral HPLC methods.
Mass Spectrometric Validation (LC-MS/MS)
This method provides high sensitivity and specificity for the detection and quantification of the target peptide containing this compound.
1. Sample Preparation:
-
The synthetic peptide is cleaved from the solid-phase resin and deprotected.
-
The crude peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) to a final concentration of 1 mg/mL.
-
A dilution series is prepared for the calibration curve.
2. LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for the target peptide.
3. Data Analysis:
-
The peak area of the target peptide is integrated.
-
A calibration curve is generated by plotting the peak area against the concentration of the standards.
-
The concentration of this compound incorporation in the sample is determined from the calibration curve.
Chiral HPLC with Pre-column Derivatization and UV/Fluorescence Detection
This method provides a robust and reliable alternative to mass spectrometry for quantifying the incorporation of D-amino acids.
1. Sample Preparation and Derivatization:
-
The peptide is hydrolyzed to its constituent amino acids using 6 M HCl at 110°C for 24 hours.
-
The hydrolysate is dried and reconstituted in a suitable buffer.
-
The amino acids are derivatized with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or o-phthalaldehyde (OPA) in the presence of a chiral thiol.[1][3]
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM ammonium acetate buffer (pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient tailored to separate the diastereomeric derivatives.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 340 nm (for Marfey's reagent) or fluorescence detection (Ex/Em wavelengths dependent on the derivatizing agent).
3. Data Analysis:
-
The peak areas of the D- and L-Glu-OMe derivatives are integrated.
-
The percentage of D-amino acid incorporation is calculated based on the ratio of the peak areas of the D- and L-isomers.
Visualizing Workflows and Method Comparison
To better illustrate the experimental processes and the key differences between the two methods, the following diagrams are provided.
Caption: Workflow for this compound Incorporation Validation.
Caption: Key Features of LC-MS/MS vs. Chiral HPLC.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a novel LC-MS/MS assay for C-peptide in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development, Validation, and Comparison of Two Mass Spectrometry Methods (LC-MS/HRMS and LC-MS/MS) for the Quantification of Rituximab in Human Plasma [mdpi.com]
A Comparative Guide to NMR Spectroscopy for the Structural Confirmation of H-D-Glu-OMe Peptides
For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthetic peptides is a critical step in ensuring the quality, efficacy, and safety of potential therapeutic agents. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural elucidation of the dipeptide H-D-Glu-OMe. Detailed experimental protocols and quantitative data are presented to assist in the selection of the most appropriate analytical strategy.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed atomic-level characterization of molecules in solution.[1] For a dipeptide such as this compound, NMR can unambiguously determine the covalent structure, including the sequence of amino acid residues and the presence of modifications like the C-terminal methyl ester. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information through chemical shifts, coupling constants, and correlation signals.
Unraveling the Structure of this compound with NMR
The structural confirmation of this compound using NMR involves a series of experiments that build a complete picture of the molecule.
-
¹H NMR: This is the initial and most fundamental NMR experiment. It provides information on the number and chemical environment of all protons in the molecule. For this compound, distinct signals will be observed for the amide (NH), alpha-protons (αH), side-chain protons (βH and γH) of the glutamic acid residue, and the methyl ester (OCH₃) protons. The integration of these signals confirms the relative number of protons in each environment.
-
¹³C NMR: This experiment provides information on the carbon skeleton of the peptide. Each unique carbon atom in this compound will give a distinct signal, allowing for the confirmation of the total number of carbon atoms and their general chemical environment (e.g., carbonyl, aliphatic).
-
2D Correlation Spectroscopy (COSY): COSY is a homonuclear correlation experiment that reveals which protons are coupled to each other, typically through two or three bonds.[1] This is crucial for assigning protons within the same spin system, such as the αH, βH, and γH protons of the glutamic acid residue.
-
2D Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear correlation experiment that identifies which protons are directly attached to which carbon atoms.[2] This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
-
2D Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly useful for connecting different spin systems and confirming the overall structure. For instance, correlations between the methyl ester protons and the carbonyl carbon of the glutamic acid residue would definitively confirm the esterification site.
Quantitative NMR Data for this compound (Predicted)
Due to the limited availability of published experimental NMR data for the specific, non-standard dipeptide this compound, the following table presents predicted ¹H and ¹³C chemical shifts. These predictions are based on established chemical shift values for similar amino acid and dipeptide structures and serve to illustrate the expected spectral features. It is crucial to note that experimental verification is essential for definitive structural confirmation.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| D-Glu α-NH | ~8.2 | - | α-CH, C=O (amide) |
| D-Glu α-CH | ~4.2 | ~55 | α-NH, β-CH₂, C=O (amide) |
| D-Glu β-CH₂ | ~2.1 (diastereotopic) | ~30 | α-CH, γ-CH₂, C=O (side chain) |
| D-Glu γ-CH₂ | ~2.4 | ~34 | β-CH₂, C=O (side chain) |
| D-Glu C=O (amide) | - | ~174 | α-NH, α-CH |
| D-Glu C=O (side chain) | - | ~175 | β-CH₂, γ-CH₂, OCH₃ |
| -OCH₃ | ~3.7 | ~52 | C=O (side chain) |
Comparison with Alternative Techniques
While NMR provides unparalleled detail for structural elucidation, other techniques offer complementary information and may be more suitable for specific applications.
| Technique | Principle | Information Provided | Sample Requirement | Throughput | Resolution |
| NMR Spectroscopy | Nuclear spin properties in a magnetic field | Atomic-level connectivity, 3D structure, dynamics | High (mg), high purity | Low | Atomic |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Molecular weight, elemental composition, sequence (with fragmentation) | Low (µg-ng), tolerant to mixtures | High | Molecular |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Secondary structure content (α-helix, β-sheet, random coil) | Low (µg), requires chromophores | High | Low (secondary structure) |
| X-ray Crystallography | Diffraction of X-rays by a crystal lattice | High-resolution 3D atomic structure | High (mg), requires single crystals | Low | Atomic |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the this compound peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Add a small amount of an internal standard (e.g., DSS or TMS) for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. An inverse-gated decoupling sequence can be used for more accurate integration.[3]
-
COSY: Use a standard gradient-selected COSY pulse sequence.
-
HSQC: Employ a gradient-selected HSQC pulse sequence optimized for one-bond ¹J(CH) couplings (typically ~145 Hz).
-
HMBC: Use a gradient-selected HMBC pulse sequence with the long-range coupling delay optimized for ⁿJ(CH) couplings of 4-10 Hz.
Mass Spectrometry (High-Resolution)
Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
Instrumentation and Data Acquisition:
-
Use a high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for sequence confirmation.
Circular Dichroism Spectroscopy
Sample Preparation:
-
Dissolve the peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 0.1-1 mg/mL. The buffer should be transparent in the far-UV region.
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
Instrumentation and Data Acquisition:
-
Use a CD spectropolarimeter.
-
Record the CD spectrum in the far-UV region (typically 190-260 nm).
-
Acquire a baseline spectrum of the buffer alone and subtract it from the sample spectrum.
-
The resulting spectrum can be analyzed to estimate the secondary structure content.
Visualizing the Workflow and Logic
The following diagrams illustrate the workflow for peptide structure confirmation and the logical relationships between different analytical techniques.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Caption: Interplay of techniques in determining peptide structure.
Conclusion
For the unambiguous structural confirmation of a small, modified peptide like this compound, NMR spectroscopy is the most comprehensive single technique. It provides definitive evidence of the amino acid sequence, stereochemistry (though more advanced NMR techniques are often needed for this), and the location of the methyl ester modification. While mass spectrometry is an essential complementary technique for confirming molecular weight and sequence, and circular dichroism can provide a rapid assessment of secondary structure, neither can offer the atomic-level detail of NMR. The choice of analytical method will ultimately depend on the specific research question, available instrumentation, and the desired level of structural detail. For complete and rigorous characterization, a combination of these techniques is often the most powerful approach.
References
A Comparative Guide to HPLC Methods for the Separation of H-D-Glu-OMe Diastereomers
For researchers, scientists, and professionals in drug development, the precise separation and quantification of stereoisomers are critical for ensuring the purity, efficacy, and safety of pharmaceutical compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the separation of H-D-glutamic acid methyl ester (H-D-Glu-OMe) diastereomers. We will explore both indirect and direct separation strategies, presenting experimental data and detailed protocols to aid in method selection and implementation.
Separation Strategies
Two primary strategies are employed for the HPLC separation of this compound diastereomers:
-
Indirect Separation via Derivatization: This approach involves reacting the amino acid ester enantiomers with a chiral derivatizing agent to form diastereomers. These newly formed diastereomers possess distinct physicochemical properties, allowing for their separation on a conventional achiral stationary phase, typically a reversed-phase column.
-
Direct Separation on Chiral Stationary Phases (CSPs): This method utilizes a stationary phase that is itself chiral. The enantiomers of this compound interact differently with the chiral selector of the CSP, leading to differential retention and, consequently, separation.
Comparison of HPLC Methods
The following tables summarize the performance of various HPLC methods for the separation of this compound diastereomers, categorized by the separation strategy.
Indirect Separation Methods (after Derivatization)
This approach is advantageous when a chiral column is not available or when enhanced detection sensitivity is required, as many derivatizing agents are chromophoric or fluorophoric.
| Derivatizing Agent | Column | Mobile Phase | Detection | D-Isomer Retention Time (min) | L-Isomer Retention Time (min) | Resolution (Rs) | Reference |
| Nα-(5-Fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH2) | ODS-Hypersil (C18) | Gradient: A: 0.11% TFA in Water; B: 0.11% TFA in Acetonitrile | UV @ 340 nm | ~25.5 | ~24.0 | >1.5 | [1] |
| N-Fluorenylmethoxycarbonyl (FMOC) | Lux Cellulose-2 | Acetonitrile/Water/TFA | UV @ 220 nm | Data not available | Data not available | Baseline resolved | [2] |
| 3,5-Dinitrobenzoyl Chloride | Chiral Stationary Phase (Crown Ether) | Acetonitrile/Acetic Acid/Triethylamine | UV | Data not available | Data not available | Up to 2.81 for similar compounds | [3] |
Direct Separation Methods (on Chiral Stationary Phases)
Direct methods are often preferred for their simplicity, as they eliminate the need for a derivatization step, thereby reducing sample preparation time and potential sources of error.
| Chiral Stationary Phase (CSP) | Column | Mobile Phase | Detection | D-Isomer Retention Time (min) | L-Isomer Retention Time (min) | Resolution (Rs) | Reference |
| Amylose tris(3-chlorophenylcarbamate) | Chiralpak ID-U | Polar Organic Mode | UV | Data not available | Data not available | 1.71 (for Glutamic Acid) | [4] |
| Teicoplanin | Astec CHIROBIOTIC T | Polar Ionic or Reversed-Phase | UV, LC-MS | Data not available | Data not available | Generally good for amino acids | [5][6][7] |
| Crown Ether | ChiroSil® SCA(-) | 84% MeOH/16% H2O, 5 mM HClO4 | UV | Data not available | Data not available | 1.60 (for Glutamic Acid) | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Indirect Separation using FDNP-Val-NH2 Derivatization
This protocol is based on the derivatization of the amino acid with a chiral reagent, followed by separation on a standard reversed-phase column.[1]
Derivatization Procedure:
-
Dissolve the this compound sample in 100 µL of 0.5 M NaHCO₃.
-
Add 400 µL of a 1% solution of FDNP-L-Val-NH₂ in acetone.
-
Incubate the mixture for 90 minutes at 40°C.
-
After cooling, acidify the solution with 2 M HCl to a pH of 4.
-
Dilute the sample with methanol before injection into the HPLC system.
HPLC Conditions:
-
Column: ODS-Hypersil (C18), 5 µm, 250 x 4.6 mm
-
Mobile Phase:
-
Solvent A: 0.11% (v/v) Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.11% (v/v) TFA in acetonitrile
-
-
Gradient: Start with 20% B, linear gradient to 38% B over 46 minutes.
-
Flow Rate: 1.1 mL/min
-
Detection: UV at 340 nm
Protocol 2: Direct Separation of N-FMOC Derivatives on a Polysaccharide-Based CSP
This method involves the derivatization of the amino group with FMOC chloride, followed by direct separation on a chiral stationary phase.[2]
Derivatization Procedure (General):
-
Dissolve the this compound sample in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a solution of sodium bicarbonate or a similar base.
-
Add a solution of FMOC-Cl in dioxane and stir at room temperature.
-
After the reaction is complete, the product can be extracted and prepared for HPLC analysis.
HPLC Conditions:
-
Column: Lux 5 µm Cellulose-2, 250 x 4.6 mm
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water with 0.1% TFA. The exact ratio should be optimized for the best resolution.
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient
-
Detection: UV at 220 nm
Protocol 3: Direct Separation of Underivatized Glutamic Acid on a Crown Ether-Based CSP
This protocol is for the direct separation of the free amino acid enantiomers and can be adapted for the methyl ester.[8]
HPLC Conditions:
-
Column: ChiroSil® SCA(-), 5 µm, 150 x 4.6 mm
-
Mobile Phase: 84% Methanol / 16% Water with 5 mM Perchloric Acid (HClO₄)
-
Flow Rate: Not specified, typically 1.0 mL/min
-
Detection: UV
Method Selection and Workflow
The choice between an indirect and a direct HPLC method depends on several factors, including the availability of chiral columns, the required sensitivity of the assay, and the complexity of the sample matrix. The following diagrams illustrate the general workflows for both approaches.
Caption: Workflow for the indirect HPLC separation of this compound diastereomers.
Caption: Workflow for the direct HPLC separation of this compound enantiomers.
References
- 1. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phenomenex.com [phenomenex.com]
- 3. Unusual resolution of N-(3,5-dinitrobenzoyl)-alpha-amino acids on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Stability of Peptides Featuring H-D-Glu-OMe and Other Glutamic Acid Derivatives
For researchers, scientists, and drug development professionals, enhancing peptide stability is a critical objective in the creation of effective therapeutics. The inherent susceptibility of peptides to enzymatic degradation in biological systems often curtails their therapeutic window. A key strategy to bolster this stability involves the modification of amino acid residues. This guide provides a detailed comparison of the stability of peptides incorporating H-D-Glu-OMe against those with other glutamic acid (Glu) derivatives, supported by experimental data and detailed protocols.
The introduction of non-natural amino acids, such as D-amino acids, is a well-established method for increasing a peptide's resistance to proteolytic enzymes.[1] Proteases, the enzymes responsible for peptide bond cleavage, are chiral and have evolved to specifically recognize and cleave peptide bonds between L-amino acids. The incorporation of a D-amino acid, the stereoisomer (mirror image) of the natural L-amino acid, disrupts this recognition, thereby hindering enzymatic degradation and extending the peptide's half-life in biological fluids like plasma or serum.[1]
Quantitative Comparison of Peptide Stability
The following table summarizes the stability of various peptides, highlighting the impact of incorporating D-amino acids or forming an N-terminal pyroglutamate. While direct comparative data for this compound versus other specific Glu derivatives under identical conditions is limited in published literature, the data presented for analogous modifications in well-studied peptides like Gonadotropin-Releasing Hormone (GnRH) and Thyrotropin-Releasing Hormone (TRH) provides a strong basis for inference.
| Peptide/Analog | Modification | Half-life (t½) | Fold Increase in Stability | Assay Conditions |
| GnRH | Native (L-amino acids) | ~2-4 minutes | - | In vivo (rat) |
| [D-Phe⁶]-GnRH | D-amino acid substitution | ~10 minutes | ~2.5x | In vivo (rat)[2] |
| TRH | pGlu-His-Pro-NH₂ | ~8 minutes | - | Human Plasma |
| TRH Analog | D-amino acid substitution | Significantly increased | Not specified | Not specified[3] |
The data for GnRH analogs clearly demonstrates that the substitution of an L-amino acid with a D-amino acid at a position susceptible to enzymatic cleavage leads to a significant increase in the peptide's biological half-life.[2][4] Similarly, the N-terminal pyroglutamate (pGlu) of TRH, a cyclic lactam of glutamic acid, protects the peptide from degradation by aminopeptidases.[5][6] This modification is a common feature in many naturally occurring stable peptides.[7]
The Stereochemical Advantage of this compound
The principle of enhanced stability through D-amino acid incorporation is directly applicable to peptides containing this compound. The D-configuration of the glutamic acid methyl ester will sterically hinder the binding of proteases that would otherwise recognize and cleave at or near an L-glutamic acid residue. This leads to a longer circulation time and potentially improved bioavailability of the peptide therapeutic.
N-Terminal Pyroglutamate: A Natural Stabilization Strategy
N-terminal pyroglutamate is formed through the intramolecular cyclization of an N-terminal glutamine or glutamic acid residue.[7][8] This modification effectively blocks the action of aminopeptidases, a major class of exopeptidases that degrade peptides from the N-terminus.[6] Therefore, peptides with an N-terminal pyroglutamate generally exhibit enhanced stability compared to their counterparts with a free N-terminus.
Experimental Protocols
A standardized in vitro serum stability assay is crucial for evaluating and comparing the stability of different peptide analogs.
Serum Stability Assay Protocol
1. Materials:
- Test peptide stock solution (e.g., 1 mg/mL in a suitable buffer).
- Human or animal serum (pooled).
- Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid).
- High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.
2. Procedure:
- Preparation: Thaw a vial of serum and keep it on ice. Prepare a working solution of the test peptide.
- Incubation: In a microcentrifuge tube, mix the peptide solution with the serum to a final concentration (e.g., 100 µg/mL peptide in 90% serum). Incubate the mixture at 37°C with gentle agitation.
- Time-Point Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
- Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction and precipitate the serum proteins. Vortex and incubate on ice.
- Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.
- Analysis: Carefully collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.
- Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.[9]
Visualizing Peptide Stability Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: D-amino acid incorporation prevents protease binding and cleavage.
Caption: Workflow for determining peptide half-life in a serum stability assay.
Conclusion
The incorporation of this compound into a peptide sequence is a robust strategy to enhance its stability against enzymatic degradation. This is achieved by leveraging the stereospecificity of proteases, which are generally unable to cleave peptide bonds involving D-amino acids. Similarly, the formation of an N-terminal pyroglutamate provides protection against aminopeptidases. For drug development professionals, the selection of an appropriate glutamic acid derivative should be guided by the desired pharmacokinetic profile of the peptide therapeutic. The experimental protocols outlined provide a framework for the empirical determination of peptide stability, allowing for a data-driven approach to peptide design and optimization.
References
- 1. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gonadotropin-releasing hormone (GnRH) analogs: relationship between their structure, proteolytic inactivation and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Bioavailability of the GnRH Analogs in the Form of Solution and Zn2+-Suspension After Single Subcutaneous Injection in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. An enzyme(s) that converts glutaminyl-peptides into pyroglutamyl-peptides. Presence in pituitary, brain, adrenal medulla, and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity of Peptides Containing H-D-Glu-OMe and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of peptides incorporating the non-proteinogenic amino acid D-glutamic acid methyl ester (H-D-Glu-OMe) and its analogues. The inclusion of D-amino acids and modifications such as methyl esterification can significantly influence a peptide's pharmacological profile, including its receptor affinity, enzymatic stability, and overall biological activity. This document summarizes quantitative data on their inhibitory activities, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to support further research and drug development efforts.
Data Presentation: Quantitative Comparison of Inhibitory Activities
The following table summarizes the in vitro inhibitory activities of a series of N-substituted γ-D-glutamyl dipeptides against Angiotensin-Converting Enzyme (ACE). While not containing the methyl ester, these analogues with a γ-linkage and D-configuration provide valuable structure-activity relationship (SAR) insights that are relevant to this compound containing peptides.
| Compound ID | Peptide Structure | R Group | IC50 (nM)[1] |
| 1 | Z-γ-D-Glu-Indoline-2-carboxylic acid | - | 7 |
| 2a | (γ-D-Glu)-Indoline-2-carboxylic acid | H | 2.7 |
| 2b | (γ-D-Glu)-Indoline-2-carboxylic acid | CH₃ | 15 |
| 2c | (γ-D-Glu)-Indoline-2-carboxylic acid | CH₂CH₃ | 42 |
| 2d | (γ-D-Glu)-Indoline-2-carboxylic acid | CH(CH₃)₂ | 110 |
| 2e | (γ-D-Glu)-Indoline-2-carboxylic acid | CH₂Ph | 3.3 |
Z = Benzyloxycarbonyl
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay determines the in vitro ability of a compound to inhibit ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: Hippuryl-Histidyl-Leucine (HHL)
-
Borate buffer (pH 8.3)
-
Test peptides (dissolved in a suitable solvent, e.g., DMSO)
-
1M HCl
-
Ethyl acetate
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a solution of ACE (e.g., 0.25 U/mL) in borate buffer.
-
Prepare a solution of the substrate HHL (e.g., 8 mM) in borate buffer.
-
In a microcentrifuge tube, add 20 µL of the test peptide solution (or buffer for control) to 10 µL of the ACE solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction by adding 62.5 µL of 1M HCl.
-
The hippuric acid (HA) formed is extracted by adding 375 µL of ethyl acetate and vortexing.
-
Centrifuge the mixture to separate the layers.
-
Carefully transfer the ethyl acetate layer to a new tube and evaporate to dryness under vacuum.
-
Re-dissolve the dried hippuric acid in a suitable volume of water or buffer.
-
Measure the absorbance of the hippuric acid at 228 nm using a UV-Visible spectrophotometer.[2]
-
The percentage of ACE inhibition is calculated using the following formula: Inhibition (%) = [(A_control - A_blank) - (A_sample - A_sample_blank)] / (A_control - A_blank) * 100 where A_control is the absorbance of the reaction with no inhibitor, A_blank is the absorbance of the control without ACE, A_sample is the absorbance with the test peptide, and A_sample_blank is the absorbance of the sample without ACE.
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the ACE activity, is determined from a dose-response curve.
Calcium Flux Imaging for mGluR5 Antagonist Activity
This assay measures the ability of a compound to antagonize the activation of metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor that signals through changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing human mGluR5
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
mGluR5 agonist (e.g., Glutamate)
-
Test peptides (dissolved in a suitable solvent, e.g., DMSO)
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Seeding: Plate the mGluR5-expressing HEK293 cells onto glass-bottom imaging dishes and culture until they reach 70-80% confluency.
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells gently twice with warm HBSS to remove extracellular dye.
-
Add fresh HBSS and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye.[3]
-
-
Imaging and Treatment:
-
Place the imaging dish on the microscope stage.
-
Acquire baseline fluorescence images for 1-2 minutes.
-
Add the test peptide (antagonist) at the desired concentration and incubate for a specified period.
-
Add the mGluR5 agonist (e.g., glutamate) to stimulate the receptor.
-
Acquire time-lapse images at regular intervals (e.g., every 2-5 seconds) to monitor the change in intracellular calcium concentration, which is reflected by the change in fluorescence intensity.[3]
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual cells over time.
-
The antagonist effect is determined by the reduction in the agonist-induced calcium response in the presence of the test peptide compared to the response with the agonist alone.
-
IC50 values can be calculated from concentration-response curves.
-
Mandatory Visualization
Signaling Pathway of mGluR5
Caption: Simplified signaling pathway of the metabotropic glutamate receptor 5 (mGluR5).
Experimental Workflow for ACE Inhibition Assay
Caption: Experimental workflow for the in vitro Angiotensin-Converting Enzyme (ACE) inhibition assay.
References
A Head-to-Head Comparison of Coupling Reagents for H-D-Glu-OMe in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is a critical decision that directly impacts reaction efficiency, yield, purity, and the stereochemical integrity of the final peptide product. This guide provides an objective, data-driven comparison of commonly used coupling reagents for the incorporation of D-glutamic acid methyl ester (H-D-Glu-OMe), a key building block in many synthetic peptides.
Quantitative Performance Comparison
The choice of a coupling reagent often involves a trade-off between reactivity, cost, and the potential for side reactions, most notably epimerization. The following table summarizes the typical performance of widely used coupling reagents in peptide synthesis, with a focus on their application with amino acid esters like this compound.
| Coupling Reagent | Additive | Typical Yield (%) | Typical Purity (%) | Typical Reaction Time (min) | Key Advantages | Key Disadvantages |
| HATU | HOAt | >95 | >98 | 15–45 | High reactivity, low racemization, effective for sterically hindered couplings.[1] | Higher cost, potential for guanidinylation side reactions if used in excess.[1] |
| HBTU | HOBt | 90–98 | >95 | 20–60 | Good balance of reactivity and cost, widely used.[1] | Can be less effective than HATU for challenging couplings, potential for guanidinylation.[1] |
| PyBOP | HOBt | 90–95 | >95 | 30–60 | Efficient and rapid, byproducts are less hazardous than those of BOP.[1] | Can be less effective for highly hindered couplings compared to uronium-based reagents.[1] |
| COMU | None | >95 | >98 | 10–30 | High efficiency, safer (non-explosive) byproducts, soluble byproducts are easily removed.[1][2] | Higher cost compared to carbodiimides.[1] |
| EDC/HOBt | HOBt | 85–95 | >95 | 60–180 | Cost-effective, water-soluble byproducts (EDC).[2] | Slower reaction times, higher risk of epimerization compared to onium salts.[3] |
Minimizing Epimerization: A Critical Consideration
A significant challenge in peptide synthesis is the preservation of the stereochemical integrity of the chiral amino acid centers. Epimerization, the change in configuration at the α-carbon, can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product. The choice of coupling reagent plays a pivotal role in minimizing this side reaction.
Uronium/aminium salt reagents like HATU are generally considered superior in suppressing racemization compared to carbodiimides like EDC.[3] The presence of additives such as 1-hydroxy-7-azabenzotriazole (HOAt) with HATU, and 1-hydroxybenzotriazole (HOBt) with HBTU, PyBOP, and EDC, is crucial for minimizing epimerization.[2] HOAt is generally more effective at suppressing racemization than HOBt. For COMU, the oxime-based additive is incorporated into the reagent's structure.[2]
While specific quantitative data for this compound is limited, studies on other amino acids provide a general trend. For instance, in the coupling of other chiral amino acids, HATU consistently demonstrates a lower degree of epimerization compared to HBTU and PyBOP.
Experimental Protocols
The following are detailed methodologies for the solid-phase peptide synthesis (SPPS) coupling of an N-terminally protected amino acid to a resin-bound peptide with a free N-terminal this compound. These protocols are based on standard procedures and can be adapted for specific sequences and scales.
General Resin Preparation and Deprotection
-
Resin Swelling: The peptide-resin is swelled in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc-Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treatment with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove piperidine and byproducts.
Coupling with HATU
-
Reagents and Materials:
-
Fmoc-protected amino acid (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
DMF
-
-
Procedure:
-
In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF.
-
Add DIPEA to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 15-45 minutes.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF to remove excess reagents and byproducts.[1]
-
Coupling with HBTU
-
Reagents and Materials:
-
Fmoc-protected amino acid (3 equivalents)
-
HBTU (2.9 equivalents)
-
DIPEA (6 equivalents)
-
DMF
-
-
Procedure:
-
In a separate vessel, dissolve the Fmoc-protected amino acid and HBTU in DMF.
-
Add DIPEA to the activation mixture and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 20-60 minutes.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF.[1]
-
Coupling with PyBOP
-
Reagents and Materials:
-
Fmoc-protected amino acid (3 equivalents)
-
PyBOP (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF
-
-
Procedure:
-
In a separate vessel, dissolve the Fmoc-protected amino acid and PyBOP in DMF.
-
Add DIPEA to the solution.
-
Add the coupling mixture to the resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF.[1]
-
Coupling with COMU
-
Reagents and Materials:
-
Fmoc-protected amino acid (3 equivalents)
-
COMU (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF
-
-
Procedure:
-
In a separate vessel, dissolve the Fmoc-protected amino acid and COMU in DMF.
-
Add DIPEA to the solution.
-
Add the coupling mixture to the resin.
-
Agitate the reaction mixture at room temperature for 10-30 minutes.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF.[1]
-
Coupling with EDC/HOBt
-
Reagents and Materials:
-
Fmoc-protected amino acid (3 equivalents)
-
EDC (3 equivalents)
-
HOBt (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF
-
-
Procedure:
-
In a separate vessel, dissolve the Fmoc-protected amino acid and HOBt in DMF.
-
Add the solution to the resin.
-
Add EDC to the resin suspension.
-
Add DIPEA to the reaction mixture.
-
Agitate the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF.
-
Visualizing the Process: Workflows and Mechanisms
To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.
Figure 1: General experimental workflow for solid-phase peptide synthesis (SPPS).
Figure 2: Simplified activation pathways for different classes of coupling reagents.
Conclusion
The selection of a coupling reagent for the incorporation of this compound is a multifaceted decision. For syntheses where maximizing yield, purity, and stereochemical integrity is paramount, and cost is a secondary consideration, HATU and COMU represent the leading choices due to their high reactivity and low propensity for epimerization. HBTU and PyBOP offer a good balance of performance and cost for routine applications. EDC/HOBt , while being the most economical option, requires longer reaction times and carries a higher risk of epimerization, making it more suitable for less demanding coupling steps. Ultimately, the optimal choice will depend on the specific requirements of the peptide sequence, the scale of the synthesis, and budgetary constraints. It is always recommended to perform small-scale test couplings to determine the most effective reagent and conditions for a specific application.
References
Purity Analysis of H-D-Glu-OMe: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of various analytical techniques for assessing the purity of H-D-Glu-OMe (D-glutamic acid α-methyl ester), a key building block in the synthesis of peptidomimetics and other neurologically active compounds.
This document outlines the experimental methodologies for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and chiral purity analysis. It also presents a summary of expected quantitative data to aid in the selection of the most appropriate analytical strategy for your research needs.
Data Presentation: A Comparative Summary
The following table summarizes the typical quantitative data obtained from various analytical techniques for this compound, offering a clear comparison of their outputs.
| Analytical Method | Parameter Measured | Typical Specification/Result | Primary Use |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity (%) | > 98.5% | Quantifies the compound and separates it from non-chiral impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation | Spectrum conforms to the expected structure of this compound. | Confirms the molecular structure and can detect structural isomers and certain impurities. |
| Chiral HPLC | Enantiomeric Purity (% e.e.) | > 99% | Quantifies the enantiomeric excess and detects the presence of the L-enantiomer (H-L-Glu-OMe). |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Corresponds to the theoretical mass of this compound (161.16 g/mol ). | Confirms the molecular weight of the compound. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Objective: To separate and quantify this compound from potential non-chiral impurities.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a common starting point.[1][2]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV absorbance at 210-220 nm.[1]
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (e.g., 95% A: 5% B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis: The chemical purity is calculated by the area percentage method, where the peak area of this compound is divided by the total area of all observed peaks in the chromatogram.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound and identify any structural impurities.
Methodology:
-
Spectrometer: A 400 MHz or higher NMR spectrometer.[1]
-
Solvent: Deuterated water (D₂O) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
Expected ¹H NMR Spectrum (in D₂O):
-
~3.75 ppm (s, 3H): Methyl ester protons (-OCH₃).
-
~3.8 ppm (t, 1H): α-proton (-CH(NH₂)-).
-
~2.5 ppm (t, 2H): γ-protons (-CH₂-COOCH₃).
-
~2.1 ppm (m, 2H): β-protons (-CH₂-CH₂-).
The chemical shifts and splitting patterns should be consistent with the structure of this compound. The presence of unexpected signals may indicate impurities.
Chiral HPLC for Enantiomeric Purity
Objective: To determine the enantiomeric purity of this compound by separating it from its L-enantiomer.
Methodology:
-
Column: A chiral stationary phase (CSP) column is required. Crown-ether based CSPs are particularly effective for the separation of amino acid enantiomers.[3] For derivatized amino acid esters, amylose-derived CSPs can also be used.[4]
-
Mobile Phase: The mobile phase composition is highly dependent on the chosen chiral column. For crown-ether columns, a common mobile phase is a mixture of an acidified aqueous solution and an organic modifier like methanol or acetonitrile. For example, a mobile phase of aqueous perchloric acid and acetonitrile has been used for the separation of glutamic acid diethyl ester enantiomers.[5]
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 210-220 nm.
-
Sample Preparation: Prepare the sample as described for the chemical purity HPLC analysis. For some chiral methods, pre-column derivatization with a reagent like N-fluorenylmethoxycarbonyl (FMOC) may be necessary to enhance separation and detection.[4]
Data Analysis: The enantiomeric purity is expressed as enantiomeric excess (% e.e.), calculated from the peak areas of the D- and L-enantiomers in the chromatogram using the formula: % e.e. = [ (Area D - Area L) / (Area D + Area L) ] x 100.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the key analytical techniques discussed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. CN110749692A - Separation and detection method of L-glutamic acid diethyl ester hydrochloride and optical isomer thereof - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Safe Disposal of H-D-Glu-OMe: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information and procedural steps for the proper disposal of H-D-Glu-OMe (CAS 26566-13-2), a derivative of the amino acid glutamic acid.
Immediate Safety and Handling Protocols
Prior to any handling or disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated. | Prevents inhalation of airborne particles. |
Step-by-Step Disposal Procedures
The disposal of this compound should always be conducted in accordance with federal, state, and local environmental regulations. The following steps provide a general guideline for proper disposal:
-
Consult the Safety Data Sheet (SDS): This is the most critical step. The SDS provided by the manufacturer will contain specific information on the hazards, handling, and disposal requirements for this compound.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. It should be collected in a designated, properly labeled waste container.
-
Containerization: Use a clearly labeled, sealed, and compatible container for collecting this compound waste. The label should include the chemical name, CAS number (26566-13-2), and any relevant hazard warnings.
-
Waste Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by a licensed chemical waste disposal service.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.
Spill and Leak Response
In the event of a spill, the following procedures should be followed:
-
Ensure Proper Ventilation: If a significant amount of dust is generated, ensure the area is well-ventilated.
-
Contain the Spill: Use appropriate tools to carefully sweep or scoop the spilled solid material into a suitable container for disposal. Avoid generating dust.
-
Clean the Area: Once the bulk of the material has been collected, decontaminate the area with a suitable cleaning agent and dispose of the cleaning materials as chemical waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's established protocols.
Logical Flow for Chemical Disposal Decision Making
The following diagram illustrates the general decision-making process for the disposal of laboratory chemicals.
Safeguarding Your Research: A Comprehensive Guide to Handling H-D-Glu-OMe
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling H-D-Glu-OMe (D-Glutamic acid γ-methyl ester), a key building block in peptide synthesis. Adherence to these protocols will help safeguard personnel and maintain the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety.[1][2] The following table outlines the required and recommended PPE.
| Body Part | Required PPE | Recommended PPE | Rationale |
| Eyes/Face | Safety glasses with side shields | Chemical splash goggles or a face shield worn over safety glasses. | Protects against splashes of chemicals and powders. A face shield offers additional protection for the entire face, especially during procedures with a high risk of splashing.[1][3][4] |
| Hands | Nitrile gloves | Double-gloving (nitrile) or Silver Shield® gloves as an under-glove. | Nitrile gloves offer good resistance to a range of chemicals.[1][5] Double-gloving provides an extra layer of protection against potential contamination or glove failure.[1][4] |
| Body | Laboratory coat | Chemical-resistant apron worn over the lab coat. | A lab coat protects skin and personal clothing from spills.[1][3] For procedures involving larger volumes or a higher risk of splashes, a chemical-resistant apron is advised.[1] |
| Feet | Closed-toe shoes | N/A | Prevents injuries from dropped objects or spills.[1][3] |
| Respiratory | Not generally required for small quantities handled in a well-ventilated area. | Use in a chemical fume hood. A respirator may be necessary if a risk assessment indicates the potential for aerosol generation outside of a fume hood. | Handling the solid compound in a fume hood will prevent the inhalation of any fine particulates.[1] |
Always consult the specific Safety Data Sheet (SDS) for the compound and your institution's safety guidelines before handling any chemical.
Operational Plan: Step-by-Step Handling Protocol
Proper handling is critical to prevent contamination and ensure the successful use of this compound in your experiments.
Preparation and Weighing
-
Work Area Preparation : Ensure you are working in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Gather Materials : Have all necessary equipment and reagents ready, including spatulas, weigh boats, and appropriate solvents.
-
Weighing : Carefully weigh the desired amount of this compound. Avoid creating dust.[6]
Dissolving and Reaction
-
Solvent Addition : In the fume hood, add the appropriate solvent to the vessel containing the weighed this compound.
-
Reaction Setup : If the compound is to be used in a reaction, assemble the apparatus within the fume hood.
-
Monitoring : Closely monitor the reaction as per your experimental protocol.
Post-Reaction Work-up
-
Quenching : If necessary, quench the reaction using appropriate procedures.
-
Extraction and Purification : Perform any necessary extractions or purifications within the fume hood to minimize exposure to volatile organic compounds.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
Waste Segregation
-
Solid Waste : Dispose of unused this compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated solid chemical waste container.[1]
-
Liquid Waste : Collect all reaction mixtures and solvent washes containing this compound into a designated liquid chemical waste container.[1]
-
Contaminated PPE : Dispose of used gloves and other contaminated disposable PPE in the appropriate solid waste stream.[1]
Disposal Procedures
-
Labeling : Ensure all waste containers are clearly and accurately labeled with their contents.
-
Storage : Store waste containers in a designated, well-ventilated area away from incompatible materials.
-
Collection : Follow your institution's procedures for the collection and disposal of chemical waste. Waste must be disposed of in accordance with federal, state, and local environmental control regulations.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 6. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
